molecular formula C6H11ClO2 B1214262 2-Chloro-4-methylpentanoic acid CAS No. 29671-29-2

2-Chloro-4-methylpentanoic acid

Cat. No.: B1214262
CAS No.: 29671-29-2
M. Wt: 150.6 g/mol
InChI Key: CBQBIPRPIHIKPW-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBIPRPIHIKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952133
Record name 2-Chloro-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-29-2
Record name 2-Chloroisocaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylpentanoic acid, a halogenated carboxylic acid with potential applications as a versatile building block in organic synthesis and drug discovery. This document details established synthetic routes and provides a summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a chiral molecule existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂[1]
Molecular Weight 150.60 g/mol [2]
CAS Number 29671-29-2 (racemic)-
80919-74-0 ((R)-enantiomer)[2]
28659-81-6 ((S)-enantiomer)-
Appearance Oily residue (predicted)-
XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis of this compound

Two primary synthetic pathways for the preparation of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction starting from 4-methylpentanoic acid, and a method commencing with the amino acid L-leucine.

Synthesis Workflow

Synthesis_Workflow cluster_0 Route 1: Hell-Volhard-Zelinsky Reaction cluster_1 Route 2: From L-Leucine 4-Methylpentanoic Acid 4-Methylpentanoic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate 4-Methylpentanoic Acid->Acyl Chloride Intermediate SOCl₂ or PCl₃ Enol Intermediate Enol Intermediate Acyl Chloride Intermediate->Enol Intermediate Tautomerization 2-Chloro-4-methylpentanoyl chloride 2-Chloro-4-methylpentanoyl chloride Enol Intermediate->2-Chloro-4-methylpentanoyl chloride Cl₂ 2-Chloro-4-methylpentanoic acid_HVZ This compound 2-Chloro-4-methylpentanoyl chloride->2-Chloro-4-methylpentanoic acid_HVZ H₂O (workup) L-Leucine L-Leucine Diazonium Salt Intermediate Diazonium Salt Intermediate L-Leucine->Diazonium Salt Intermediate NaNO₂, HCl 2-Chloro-4-methylpentanoic acid_Leucine This compound Diazonium Salt Intermediate->2-Chloro-4-methylpentanoic acid_Leucine Chloride ion attack

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky (HVZ) Chlorination of 4-Methylpentanoic Acid

This method involves the alpha-chlorination of 4-methylpentanoic acid. The reaction proceeds via the formation of an acid chloride, which then tautomerizes to an enol before being chlorinated.[3][4][5]

Materials:

  • 4-Methylpentanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, a mixture of 4-methylpentanoic acid and a catalytic amount of red phosphorus or a phosphorus trihalide is prepared.[6]

  • Thionyl chloride or phosphorus trichloride is added to the flask to convert the carboxylic acid to its corresponding acid chloride.[3]

  • Chlorine gas is then bubbled through the reaction mixture. The reaction is typically carried out at an elevated temperature to facilitate the reaction.[6]

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is carefully added to the mixture to hydrolyze the resulting 2-chloro-4-methylpentanoyl chloride to this compound.[4]

  • The product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Route 2: Synthesis from L-Leucine

This stereospecific synthesis yields the (S)-enantiomer of this compound. The reaction involves the diazotization of the amino group of L-leucine, followed by nucleophilic substitution with a chloride ion.[7]

Materials:

  • L-Leucine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

Procedure:

  • L-Leucine is dissolved in 5 N hydrochloric acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[7]

  • The solution is cooled to 0°C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5°C.[7]

  • After the addition is complete, the reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

  • The reaction mixture is extracted with diethyl ether.

  • The combined ether extracts are washed with saturated brine and dried over anhydrous calcium chloride.[7]

  • The ether is removed by distillation at atmospheric pressure.

  • The resulting crude product is purified by fractional distillation under reduced pressure to yield (S)-2-Chloro-4-methylpentanoic acid.[7]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
Technique Observed Peaks / Data Source
¹H NMR (CDCl₃, ppm)δ 10.8 (s, 1H, COOH), 4.35 (t, 1H, CHCl), 1.88 (m, 2H, CH₂), 0.96 (d, 6H, 2xCH₃)[8]
¹³C NMR Predicted values: C1 (C=O): ~175 ppm, C2 (CHCl): ~55-65 ppm, C3 (CH₂): ~40-45 ppm, C4 (CH): ~25-30 ppm, C5 & C6 (CH₃): ~20-25 ppm[9]
Infrared (IR) Characteristic Absorptions (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1710 (C=O stretch), ~700-800 (C-Cl stretch)-
Mass Spectrometry (MS) Predicted m/z values for fragments: [M-Cl]⁺, [M-COOH]⁺, fragments from cleavage of the isobutyl group.[10][11]

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Distillation Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR (¹H, ¹³C) Structural_Confirmation->NMR IR IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS GC Gas Chromatography (GC) Purity_Assessment->GC TLC Thin-Layer Chromatography (TLC) Purity_Assessment->TLC

Caption: Workflow for the characterization of this compound.

References

A Comprehensive Technical Guide to 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-methylpentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for some properties of this compound are limited in publicly available literature, this guide consolidates available computed data and established experimental protocols to serve as a valuable resource.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-chloroisocaproic acid, is a halogenated carboxylic acid. Its chemical structure consists of a pentanoic acid backbone with a chlorine atom at the α-position (carbon 2) and a methyl group at the 4-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
CAS Number29671-29-2 (for the racemic mixture)[1]
28659-81-6 (for the (S)-enantiomer)[2]
80919-74-0 (for the (R)-enantiomer)[3]
Molecular FormulaC₆H₁₁ClO₂[1]
Molecular Weight150.60 g/mol [1][3]
SMILESCC(C)CC(C(=O)O)Cl[1]
InChIInChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[4]
InChIKeyCBQBIPRPIHIKPW-UHFFFAOYSA-N[4]

Table 2: Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. It is important to note that these values are theoretical and await experimental verification.

PropertyValueSource
XLogP32.1[3][4]
Topological Polar Surface Area (TPSA)37.3 Ų[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3[1]
Exact Mass150.0447573 Da[3]
Monoisotopic Mass150.0447573 Da[3]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-chloro-4-methyl-n-valeric acid in CDCl₃ shows the following characteristic shifts:

  • 10.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • 4.35 ppm (t, 1H): Methine proton at the chiral center (-CHCl-).

  • 1.88 ppm (m, 2H): Methylene protons (-CH₂-).

  • 0.96 ppm (d, 6H): Two methyl groups of the isobutyl moiety (-CH(CH₃)₂).

Mass Spectrometry: The mass spectrum of (S)-2-chloro-4-methylvaleric acid shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are not widely published. However, established methodologies for similar compounds can be adapted.

Synthesis of this compound

A potential synthetic route to this compound is via the α-chlorination of 4-methylpentanoic acid.

Reaction Scheme:

4-methylpentanoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a suitable catalyst, followed by hydrolysis.

General Procedure:

  • Activation of Carboxylic Acid: 4-methylpentanoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.

  • α-Chlorination: The acyl chloride is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), under appropriate conditions (e.g., with a radical initiator or under UV irradiation) to introduce a chlorine atom at the α-position.

  • Hydrolysis: The resulting 2-chloro-4-methylpentanoyl chloride is carefully hydrolyzed with water to yield this compound.

  • Purification: The final product can be purified by techniques such as distillation under reduced pressure or chromatography.

Determination of Physicochemical Properties

Workflow for Characterization of this compound

G synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirm Structure ms Mass Spectrometry purification->ms Determine Mass ir IR Spectroscopy purification->ir Identify Functional Groups mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp pka pKa Titration purification->pka solubility Solubility Assessment purification->solubility logp LogP Measurement (Shake-flask or HPLC) purification->logp

Caption: General workflow for the synthesis and characterization of this compound.

Determination of Melting Point:

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Boiling Point:

  • A small amount of the liquid sample is placed in a distillation flask.

  • The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, this is often performed under reduced pressure.

Determination of pKa (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette.

  • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method:

  • A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

  • The concentration of the acid in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Biological Activity

Information regarding the specific biological activities or signaling pathways of this compound is limited in the current scientific literature. Further research is required to elucidate its pharmacological and toxicological profile.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization. The lack of extensive experimental data highlights the need for further empirical studies to validate the computed properties and to explore the potential applications of this compound in various scientific and industrial domains. The provided methodologies and characterization workflows offer a foundational framework for researchers initiating studies on this molecule.

References

In-Depth Technical Guide: 2-Chloro-4-methylpentanoic acid (CAS Number: 29671-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpentanoic acid, with the CAS number 29671-29-2, is a halogenated carboxylic acid derivative. Its structure, featuring a chlorine atom at the alpha-position to the carboxyl group and an isobutyl substituent, makes it a potentially valuable building block in organic synthesis and drug discovery. The presence of the chloro- and carboxyl functional groups offers multiple reaction sites for the synthesis of more complex molecules, including amino acids and other bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and safety information, based on available data and established chemical principles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that much of the publicly available data is computationally predicted.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂[PubChem]
Molecular Weight 150.60 g/mol [PubChem]
IUPAC Name This compound[PubChem]
Synonyms 2-chloroisocaproic acid[ChemScene]
CAS Number 29671-29-2[ChemScene]
Canonical SMILES CC(C)CC(C(=O)O)Cl[PubChem]
InChI Key CBQBIPRPIHIKPW-UHFFFAOYSA-N[PubChem]
Purity (Typical) ≥98%[ChemScene]
Topological Polar Surface Area (TPSA) 37.3 Ų[ChemScene]
XLogP3 (Predicted) 2.1[PubChem]
Hydrogen Bond Donor Count 1[ChemScene]
Hydrogen Bond Acceptor Count 2[PubChem]
Rotatable Bond Count 3[ChemScene]
Storage Conditions Sealed in dry, 2-8°C[ChemScene]

Synthesis

Proposed Experimental Protocol: Hell-Volhard-Zelinsky Chlorination of 4-Methylpentanoic Acid

This protocol is a generalized procedure based on the known mechanism of the HVZ reaction and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 4-Methylpentanoic acid (isocaproic acid)

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser with a gas inlet and outlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere, combine 4-methylpentanoic acid with a slight excess of thionyl chloride or a catalytic amount of phosphorus trichloride. Gently reflux the mixture until the evolution of gas (SO₂ or HCl) ceases, indicating the formation of 4-methylpentanoyl chloride.

  • Chlorination: Cool the reaction mixture to room temperature. Slowly bubble chlorine gas through the stirred solution. The reaction may require gentle heating or UV irradiation to initiate. Monitor the reaction progress by techniques such as GC-MS or ¹H NMR to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to ice-cold water. This will hydrolyze the remaining acid chloride to the carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

HVZ_Reaction_Workflow Workflow for the Hell-Volhard-Zelinsky Synthesis start Start with 4-Methylpentanoic Acid acid_chloride Formation of 4-Methylpentanoyl Chloride (with SOCl₂ or PCl₃) start->acid_chloride chlorination Alpha-Chlorination (with Cl₂) acid_chloride->chlorination hydrolysis Hydrolysis (Quench with water) chlorination->hydrolysis extraction Extraction (with Diethyl Ether) hydrolysis->extraction purification Purification (Vacuum Distillation or Column Chromatography) extraction->purification end_product 2-Chloro-4-methylpentanoic acid purification->end_product

Caption: A generalized workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available. The following table summarizes the predicted spectral characteristics based on its chemical structure.

TechniquePredicted Features
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH).- A triplet for the alpha-proton (-CHCl).- A multiplet for the beta-methylene protons (-CH₂-).- A multiplet for the gamma-methine proton (-CH-).- A doublet for the two diastereotopic methyl protons (-CH(CH₃)₂).
¹³C NMR - A signal for the carbonyl carbon (-COOH) around 170-180 ppm.- A signal for the alpha-carbon (-CHCl) around 50-60 ppm.- Signals for the beta-methylene, gamma-methine, and methyl carbons in the aliphatic region.
Infrared (IR) Spectroscopy - A broad O-H stretching band from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band (approx. 1700-1725 cm⁻¹).- C-H stretching and bending vibrations for the aliphatic chain.- A C-Cl stretching vibration (approx. 600-800 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 150.- A characteristic isotopic peak at M+2 (m/z 152) with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of HCl, COOH, and cleavage of the alkyl chain.

Biological Activity and Potential Applications

There is currently no direct research available on the biological activity or specific applications of this compound. However, a structurally related compound, 2-chloro-4-methylthiobutanoic acid, has been identified as a mutagen. This suggests that this compound should be handled with care and its toxicological properties should be thoroughly investigated.

Given its structure as a functionalized carboxylic acid, potential applications could include:

  • As a synthetic intermediate: For the preparation of novel amino acids, peptides, and other complex organic molecules.

  • In drug discovery: As a fragment or building block for the synthesis of potential therapeutic agents. The chlorine atom can serve as a handle for further functionalization or as a bioisostere for other groups.

Potential_Applications Potential Application Pathways start 2-Chloro-4-methylpentanoic acid intermediate Synthetic Intermediate start->intermediate drug_discovery Drug Discovery Building Block start->drug_discovery novel_aa Novel Amino Acids intermediate->novel_aa peptides Peptides and Peptidomimetics intermediate->peptides therapeutics Therapeutic Agents drug_discovery->therapeutics

Caption: Potential applications of this compound in chemical synthesis and drug discovery.

Safety and Handling

  • Hazard Class: Likely to be corrosive and an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in organic synthesis. While detailed experimental data is currently limited in the public domain, its properties and reactivity can be inferred from established chemical principles. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential biological activities and applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a corrosive and irritant substance.

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylpentanoic acid. The information is compiled from a combination of experimental and predicted data sources to offer a valuable resource for researchers in chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₁ClO₂

  • Molecular Weight: 150.60 g/mol [1][2]

  • CAS Number: 29671-29-2

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Chloro-4-methylpentanoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.8Singlet1HCarboxylic Acid (-COOH)
4.35Triplet1HChiral center (-CHCl)
1.88Multiplet1HMethine (-CH(CH₃)₂)
1.70 - 1.60Multiplet2HMethylene (-CH₂-)
0.96Doublet6HMethyl (-CH(CH₃)₂)

Source: Experimental data for the (S)-enantiomer. The spectrum was recorded in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~175Carboxylic Acid Carbonyl (C=O)
~60Chiral center (-CHCl)
~40Methylene (-CH₂)
~25Methine (-CH(CH₃)₂)
~22Methyl (-CH(CH₃)₂)

Note: These are predicted chemical shifts based on typical values for similar structures. Experimental verification is recommended.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
2960 - 2870StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1470MediumC-H bend (Alkyl)
~1300MediumO-H bend (Carboxylic Acid)
800 - 600MediumC-Cl stretch

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization)

AdductPredicted m/z
[M+H]⁺151.05203
[M+Na]⁺173.03397
[M-H]⁻149.03747
[M+NH₄]⁺168.07857
[M+K]⁺189.00791

Source: Predicted data from PubChem.[3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe different adducts.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and common adducts.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample 2-Chloro-4-methylpentanoic Acid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (S)-2-Chloro-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-Chloro-4-methylpentanoic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

Introduction

(S)-2-Chloro-4-methylpentanoic acid is a chiral carboxylic acid derivative. Understanding its molecular structure is crucial for its application in various fields, including organic synthesis and drug development. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. This guide offers a thorough interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (S)-2-Chloro-4-methylpentanoic acid is characterized by distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for (S)-2-Chloro-4-methylpentanoic acid

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha (-COOH)~10-12broad singlet1HN/A
Hb (-CH(Cl)-)~4.35doublet of doublets (dd)1HJ_bc ≈ 4-6, J_bd ≈ 8-10
Hc, Hd (-CH₂-)~1.88multiplet2HJ_cb, J_db, J_ce, J_de
He (-CH(CH₃)₂-)multiplet~1.91HJ_ec, J_ed, J_ef
Hf (-CH(CH₃)₂)~0.96doublet6HJ_fe ≈ 6-7

Note: The chemical shift of the carboxylic acid proton (Ha) can be highly variable and concentration-dependent. The coupling constants for the methylene (Hc, Hd) and methine (He) protons are complex due to diastereotopicity and will appear as a multiplet. The provided J-values for Hb are estimations based on typical vicinal coupling constants in similar acyclic systems.

Experimental Protocol

This section details a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of (S)-2-Chloro-4-methylpentanoic acid.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (S)-2-Chloro-4-methylpentanoic acid.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the deuterated solvent and serves as the internal standard (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to the entire spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each signal.

Structural Elucidation and Signal Assignment

The structure of (S)-2-Chloro-4-methylpentanoic acid with proton assignments is shown below:

  • Ha (-COOH): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Hb (-CH(Cl)-): The methine proton alpha to the chlorine atom and the carbonyl group is significantly deshielded and appears around 4.35 ppm. It is coupled to the two diastereotopic protons of the adjacent methylene group (Hc and Hd), resulting in a doublet of doublets.

  • Hc, Hd (-CH₂-): These methylene protons are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the neighboring methine protons (Hb and He), leading to a complex multiplet around 1.88 ppm.

  • He (-CH(CH₃)₂-): This methine proton is coupled to the two diastereotopic methylene protons (Hc and Hd) and the six equivalent methyl protons (Hf), resulting in a multiplet around 1.9 ppm.

  • Hf (-CH(CH₃)₂): The six protons of the two methyl groups are equivalent and are coupled to the methine proton (He), giving rise to a doublet around 0.96 ppm.

Visualization of Proton Connectivity

The following diagram, generated using Graphviz, illustrates the spin-spin coupling relationships between the protons in (S)-2-Chloro-4-methylpentanoic acid.

G Ha Ha (-COOH) ~10-12 ppm (s, 1H) Hb Hb (-CH(Cl)-) ~4.35 ppm (dd, 1H) Hcd Hc, Hd (-CH₂-) ~1.88 ppm (m, 2H) Hb->Hcd J_bc, J_bd He He (-CH-) ~1.9 ppm (m, 1H) Hcd->He J_ce, J_de Hf Hf (-CH₃)₂ ~0.96 ppm (d, 6H) He->Hf J_ef

Stereoisomers of 2-Chloro-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpentanoic acid, a halogenated derivative of valeric acid, possesses a chiral center at the C-2 position, giving rise to two stereoisomers: (R)-2-Chloro-4-methylpentanoic acid and (S)-2-Chloro-4-methylpentanoic acid. The distinct spatial arrangement of the substituents around this stereocenter can lead to significant differences in their biological activity, making the synthesis, separation, and characterization of the individual enantiomers a critical aspect of research and development in fields such as medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis, separation, and properties of these stereoisomers, along with detailed experimental protocols.

Physicochemical Properties

While specific experimentally determined physical properties for the individual enantiomers of this compound are not extensively reported in publicly available literature, computational data from sources like PubChem provide valuable estimates.

Property(R)-2-Chloro-4-methylpentanoic acid (Computed)(S)-2-Chloro-4-methylpentanoic acid (Computed)Reference
Molecular Formula C₆H₁₁ClO₂C₆H₁₁ClO₂[1][2]
Molecular Weight 150.60 g/mol 150.60 g/mol [1][2]
XLogP3 2.12.1[1][2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 22[1][2]
Rotatable Bond Count 33[1][2]

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound can be approached through two primary strategies: enantioselective synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Enantioselective Synthesis of (S)-2-Chloro-4-methylpentanoic acid from L-Leucine

A plausible and efficient method for the enantioselective synthesis of (S)-2-Chloro-4-methylpentanoic acid is through the diazotization of the corresponding α-amino acid, L-leucine, which possesses the desired (S)-stereochemistry. This method allows for the retention of the stereocenter.

Materials:

  • L-Leucine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve L-leucine in 5 M HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at the same temperature for 2 hours, then allow the mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude (S)-2-Chloro-4-methylpentanoic acid.

  • Purify the product by vacuum distillation or column chromatography.

Enantioselective_Synthesis Leucine L-Leucine HCl_NaNO2 1. HCl, H₂O 2. NaNO₂ (aq), 0-5 °C Leucine->HCl_NaNO2 Diazotization Product (S)-2-Chloro-4-methylpentanoic acid HCl_NaNO2->Product

Caption: Enantioselective synthesis of the (S)-enantiomer.

Synthesis of Racemic this compound

A racemic mixture of this compound can be synthesized from 4-methylpentanoic acid via α-halogenation, for example, using the Hell-Volhard-Zelinskii reaction.

Materials:

  • 4-Methylpentanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, reflux a mixture of 4-methylpentanoic acid and a catalytic amount of PCl₃ or an excess of SOCl₂ to form the acid chloride.

  • Distill the resulting 4-methylpentanoyl chloride to purify.

  • In a separate flask, dissolve the purified acid chloride in CCl₄.

  • Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under a light source to initiate radical chlorination at the α-position.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate solution to remove any remaining acid.

  • Carefully hydrolyze the resulting 2-chloro-4-methylpentanoyl chloride by adding it to water.

  • Extract the aqueous solution with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield racemic this compound.

Racemic_Synthesis Start 4-Methylpentanoic acid Step1 SOCl₂ or PCl₃ Start->Step1 Intermediate1 4-Methylpentanoyl chloride Step1->Intermediate1 Step2 NCS, Initiator (e.g., AIBN) Intermediate1->Step2 Intermediate2 2-Chloro-4-methylpentanoyl chloride Step2->Intermediate2 Step3 H₂O Intermediate2->Step3 Product Racemic this compound Step3->Product

Caption: Synthesis of the racemic mixture.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol

Materials:

  • Racemic this compound

  • Chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

  • Solvent (e.g., ethanol, methanol, or acetone)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add an equimolar amount of the chiral amine resolving agent.

  • Heat the solution to dissolve the components completely, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The less soluble diastereomer will crystallize out first.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • To recover the enantiomerically enriched carboxylic acid, treat the diastereomeric salt with an aqueous acid solution (e.g., 1M HCl).

  • Extract the liberated carboxylic acid with diethyl ether.

  • Dry the organic layer, and remove the solvent to obtain the resolved enantiomer.

  • The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral_Resolution Racemate Racemic this compound ResolvingAgent Chiral Amine (e.g., (R)-α-phenylethylamine) Racemate->ResolvingAgent Salt Formation Diastereomers Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt1 Less Soluble Salt (e.g., (R)-acid-(R)-amine) Separation->Salt1 Salt2 More Soluble Salt (e.g., (S)-acid-(R)-amine in mother liquor) Separation->Salt2 Acidification1 Acidification (HCl) Salt1->Acidification1 Acidification2 Acidification (HCl) Salt2->Acidification2 Enantiomer1 (R)-2-Chloro-4-methylpentanoic acid Acidification1->Enantiomer1 Enantiomer2 (S)-2-Chloro-4-methylpentanoic acid Acidification2->Enantiomer2

Caption: Chiral resolution workflow.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the synthesized compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-2-Chloro-4-methyl-N-valeric acid (a very similar compound) in CDCl₃ shows the following characteristic signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.8singlet1HCarboxylic acid proton (-COOH)
~4.35triplet1HProton at C-2 (-CHCl-)
~1.88multiplet2HProtons at C-3 (-CH₂-)
~0.96doublet6HMethyl protons of the isopropyl group (-CH(CH₃)₂)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Activity

While there is limited information on the specific biological activity of the stereoisomers of this compound, a related compound, 2-chloro-4-methylthiobutanoic acid, has been identified as a mutagen.[3] This suggests that the halogenated pentanoic acid scaffold may possess biological activity worth investigating. The differential interaction of the (R) and (S) enantiomers with biological targets such as enzymes and receptors is a key area for future research.

Conclusion

This technical guide has outlined the key aspects of the stereoisomers of this compound, providing a foundation for their synthesis, separation, and characterization. The detailed protocols, based on established chemical principles, offer a practical starting point for researchers. Further investigation into the specific biological activities of the individual enantiomers is warranted and could lead to the development of novel therapeutic agents or valuable research tools.

References

The Strategic Utility of 2-Chloro-4-methylpentanoic Acid as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental cornerstones in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these, 2-Chloro-4-methylpentanoic acid, a halogenated derivative of the amino acid L-leucine, has emerged as a versatile and valuable synthon. Its strategic placement of a chlorine atom at the chiral center, with a defined stereochemistry, offers a reactive handle for a variety of synthetic transformations, making it a key intermediate in the construction of high-value therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a chiral building block, with a focus on its role in the development of renin inhibitors for the treatment of hypertension.

Physicochemical Properties and Stereoisomers

This compound (C₆H₁₁ClO₂) is a chiral carboxylic acid. The presence of a stereocenter at the C2 position gives rise to two enantiomers: (S)-2-Chloro-4-methylpentanoic acid and (R)-2-Chloro-4-methylpentanoic acid. The physical and chemical properties of these enantiomers are critical for their application in asymmetric synthesis.

Property(S)-2-Chloro-4-methylpentanoic acid(R)-2-Chloro-4-methylpentanoic acidRacemic this compound
Molecular Formula C₆H₁₁ClO₂C₆H₁₁ClO₂C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol 150.60 g/mol 150.60 g/mol
CAS Number 28659-81-680919-74-029671-29-2
Appearance Colorless to light yellow liquid or solidColorless to light yellow liquid or solidColorless to light yellow liquid or solid
Boiling Point Not readily availableNot readily availableNot readily available
Melting Point Not readily availableNot readily availableNot readily available
Specific Rotation [α]D Varies with solvent and temperatureVaries with solvent and temperature

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for its use as a chiral building block. Two primary strategies are employed: direct enantioselective synthesis and the resolution of a racemic mixture.

Stereospecific Synthesis from L-Leucine

A common and efficient method for the synthesis of (S)-2-Chloro-4-methylpentanoic acid involves the stereospecific diazotization of L-leucine. This reaction proceeds with retention of configuration at the alpha-carbon.

Experimental Protocol: Synthesis of (S)-2-Chloro-4-methylpentanoic acid from L-Leucine

  • Reaction Setup: To a cooled (0-5 °C) solution of L-leucine (1.0 eq) in concentrated hydrochloric acid (approx. 3 M), a solution of sodium nitrite (1.1 eq) in water is added dropwise with vigorous stirring. The temperature is maintained below 5 °C throughout the addition.

  • Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring the evolution of nitrogen gas.

  • Work-up: After completion, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude (S)-2-Chloro-4-methylpentanoic acid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

G L_Leucine L-Leucine NaNO2_HCl NaNO2, HCl (aq) 0-5 °C L_Leucine->NaNO2_HCl Intermediate Diazonium Salt (unstable intermediate) NaNO2_HCl->Intermediate Product (S)-2-Chloro-4-methylpentanoic acid Intermediate->Product SNi-like (retention) G Racemic_Acid Racemic this compound Chiral_Amine (R)-1-Phenylethylamine Racemic_Acid->Chiral_Amine Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,S) and (R,R)) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt ((R,S)-diastereomer) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt ((R,R)-diastereomer in mother liquor) Crystallization->More_Soluble_Salt Acidification_S Acidification Less_Soluble_Salt->Acidification_S Acidification_R Acidification More_Soluble_Salt->Acidification_R S_Acid (S)-2-Chloro-4-methylpentanoic acid Acidification_S->S_Acid R_Acid (R)-2-Chloro-4-methylpentanoic acid Acidification_R->R_Acid G Start (S)-2-Chloro-4-methylpentanoic acid Step1 Amidation Start->Step1 Amide Chiral Amide Step1->Amide Step2 Epoxidation Amide->Step2 Epoxide Epoxide Intermediate Step2->Epoxide Step3 Ring Opening & Lactonization Epoxide->Step3 Lactone Key δ-Lactone Intermediate for Aliskiren Step3->Lactone G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin Renin ACE ACE Aliskiren Aliskiren (inhibition) Aliskiren->Renin

Technical Guide: Biological Activity of Substituted Methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of derivatives based on a substituted methylpentanoic acid scaffold. While direct comprehensive studies on the biological activities of 2-chloro-4-methylpentanoic acid derivatives are not extensively available in publicly accessible literature, this document details the synthesis and antibacterial properties of structurally related (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. This class of compounds serves as a significant case study, demonstrating the potential of methylpentanoic acid derivatives as a basis for developing novel therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

The synthesis of the target compounds was achieved through a multi-step process, as described in the literature. The general synthetic route is outlined below.

General Synthetic Pathway

The synthesis involves the Knoevenagel condensation of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid with various substituted 5-phenylfuran-2-carbaldehydes.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis L-leucine L-leucine Intermediate_3 (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid L-leucine->Intermediate_3 Reported Procedure Target_Compounds (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)- 2-thioxothiazolidin-3-yl)pentanoic acids (4a-4h) Intermediate_3->Target_Compounds Knoevenagel Condensation Substituted_Aniline Substituted Aniline Intermediate_2 Substituted 5-phenylfuran-2-carbaldehyde Substituted_Aniline->Intermediate_2 Meerwein Arylation Intermediate_2->Target_Compounds

Caption: General synthetic workflow for the target compounds.
Experimental Protocols

This intermediate was prepared from L-leucine according to a previously reported procedure.[1]

These intermediates were synthesized from substituted anilines via the Meerwein arylation reaction, following a known procedure.[1]

A mixture of a 5-(substituted-phenyl)furan-2-carbaldehyde (2.2 mmol), (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (2.0 mmol), 10 drops of piperidine, and 10 drops of glacial acetic acid in 15 mL of ethanol was refluxed for 4 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane/methanol = 100:1) to afford the final product as a yellow solid.[1]

Biological Activity: Antibacterial Evaluation

The synthesized derivatives of 4-methylpentanoic acid were evaluated for their in-vitro antibacterial activity against several Gram-positive bacterial strains, including multidrug-resistant clinical isolates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentrations (MIC) of the synthesized compounds were determined using a standard broth microdilution method. The specific details of the protocol, including the bacterial strains used, culture conditions, and determination of MIC values, are as described in the cited literature.[1]

Quantitative Data: Antibacterial Activity

The antibacterial activities of the synthesized compounds are summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundRS. aureus KCTC 503S. aureus KCTC 209MRSA 511MRSA 513QRSA 516QRSA 518
4a 4-F484844
4b 4-Cl4164444
4c 4-Br4322222
4d 4-CH₃4642222
4e 4-OCH₃4162222
4f 4-NO₂482222
4g 3-Cl484444
4h 2,4-diCl4164444
I -242222

Data extracted from Song et al., 2015.[1] "I" represents the lead compound.

Structure-Activity Relationship (SAR) Discussion

The results indicate that all synthesized compounds exhibited good antibacterial activity against several Gram-positive bacteria, with MIC values ranging from 2 to 4 µg/mL against some strains.[1] Notably, compounds 4c , 4d , 4e , and 4f were the most potent, displaying MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains.[1] This suggests that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial activity of these derivatives.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by these compounds have not been elucidated, the general workflow for their synthesis and biological evaluation provides a logical framework for their investigation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Antibacterial Screening purification->screening Synthesized Derivatives mic MIC Determination screening->mic sar SAR Analysis mic->sar

Caption: A generalized experimental workflow from synthesis to biological evaluation.

Conclusion

The derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid demonstrate significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[1] The presented data underscores the importance of the substituted methylpentanoic acid scaffold as a promising starting point for the development of new therapeutics. Further research is warranted to explore the full potential of this and related chemical series, including the investigation of their mechanism of action, in vivo efficacy, and safety profiles. While direct data on this compound derivatives remains limited, the findings on these analogous structures provide a strong rationale for their synthesis and evaluation.

References

In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-methylpentanoic acid. The information is compiled to ensure the safety of laboratory personnel and the proper management of this chemical throughout its lifecycle, from acquisition to disposal.

Chemical Identification and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂PubChem[1][2]
Molecular Weight 150.60 g/mol PubChem[1][2]
CAS Number 29671-29-2ChemScene[2]
Synonyms 2-chloroisocaproic acidChemScene[2]
XLogP3 2.1PubChem[1]

Hazard Identification and Classification

Based on available data, this compound is classified as a skin and eye irritant.

GHS Classification:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A

Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling.

CodeStatement
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302+P352 IF ON SKIN: Wash with plenty of water.[3][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P332+P313 If skin irritation occurs: Get medical advice/attention.[5]
P337+P313 If eye irritation persists: Get medical advice/attention.[5]
P362+P364 Take off contaminated clothing and wash it before reuse.[4]

Toxicological Information

Exposure RoutePotential Health Effects
Inhalation May cause respiratory irritation.
Skin Contact Causes skin irritation, redness, and pain.
Eye Contact Causes serious eye irritation, which may lead to damage if not treated promptly.
Ingestion May cause irritation of the gastrointestinal tract.

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for this compound are not published, the following general procedures for handling corrosive and halogenated organic acids should be strictly followed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent contact and inhalation.

Body PartEquipmentRationale
Eyes/Face Chemical splash goggles and a full-face shield.[6]Protects against splashes of corrosive liquid which can cause severe eye damage. A face shield offers a broader area of protection for the entire face.[6]
Hands Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton®). Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.Halogenated hydrocarbons and strong acids can degrade nitrile gloves quickly.[6]
Body A lab coat, worn fully buttoned. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is recommended.Provides a barrier against accidental spills.
Feet Closed-toe shoes.Protects feet from spills.
Engineering Controls
  • Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.

Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that a safety shower and eyewash station are readily accessible.

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid direct contact. Work in a fume hood.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.

  • Cleaning: After handling, wash hands thoroughly with soap and water. Clean the work area to remove any residual contamination.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • Keep the container tightly closed.

  • Store in a secondary container to contain any potential leaks.

  • Label the container clearly with the chemical name and all relevant hazard warnings.

First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[8] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]

Accidental Release Measures

Small Spills (in a fume hood)
  • Ensure proper PPE is worn.

  • Contain the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Large Spills (or spills outside a fume hood)
  • Evacuate the area immediately.

  • Alert others in the vicinity and your institution's emergency response team.

  • Do not attempt to clean up the spill yourself.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with non-halogenated organic waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Fume Hood prep_ppe->prep_setup prep_emergency Locate Eyewash & Safety Shower prep_setup->prep_emergency handling_transfer Transfer Chemical Carefully prep_emergency->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction handling_cleanup Clean Work Area handling_reaction->handling_cleanup spill Spill Occurs handling_reaction->spill first_aid Exposure Occurs handling_reaction->first_aid storage_container Tightly Closed Container handling_cleanup->storage_container disposal_collect Collect in Labeled Container handling_cleanup->disposal_collect storage_location Cool, Dry, Ventilated Area storage_container->storage_location storage_incompatible Away from Incompatibles storage_location->storage_incompatible disposal_segregate Segregate Halogenated Waste disposal_collect->disposal_segregate disposal_follow Follow Institutional Procedures disposal_segregate->disposal_follow spill_small Small Spill: Contain & Neutralize spill->spill_small spill_large Large Spill: Evacuate & Alert spill->spill_large aid_skin Skin: Flush with Water first_aid->aid_skin aid_eye Eyes: Flush with Water first_aid->aid_eye aid_inhale Inhalation: Move to Fresh Air first_aid->aid_inhale aid_ingest Ingestion: Seek Medical Aid first_aid->aid_ingest

Caption: Workflow for the safe handling of this compound.

References

Navigating the Conformational Landscape: A Technical Guide to the Thermodynamic Stability of 2-Chloro-4-methylpentanoic Acid Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of the conformers of 2-Chloro-4-methylpentanoic acid. In the absence of specific literature for this molecule, this document outlines a robust, hypothetical framework based on established practices in conformational analysis. It details both computational and experimental approaches, offering protocols for in-silico modeling and spectroscopic analysis. Furthermore, this guide presents hypothetical quantitative data to illustrate the expected outcomes of such studies and employs visualizations to clarify the relationships between different conformational states. This document is intended to serve as a practical resource for researchers investigating the physicochemical properties of halogenated carboxylic acids and their implications in fields such as drug design and materials science.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, rotation around single bonds gives rise to multiple, interconverting spatial arrangements known as conformers. The relative population of these conformers at equilibrium is determined by their thermodynamic stability. A thorough understanding of the conformational landscape is therefore crucial for predicting molecular behavior, including reactivity, intermolecular interactions, and biological activity.

This compound, a chiral haloalkanoic acid, presents an interesting case for conformational analysis due to the presence of bulky and electronegative substituents. The interplay of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding, dictates the preference for certain conformations. This guide will explore the theoretical basis for these interactions and provide a roadmap for their experimental and computational investigation.

Theoretical Background: Factors Influencing Conformer Stability

The thermodynamic stability of a conformer is inversely related to its potential energy.[1] Several key factors contribute to the overall energy of a given conformation:

  • Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations, where bonds are aligned, are energetically unfavorable compared to staggered conformations.[2]

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In this compound, steric strain between the chlorine atom, the isobutyl group, and the carboxylic acid group will be a major determinant of conformational preference.[2]

  • Angle Strain: This occurs when bond angles deviate from their ideal values (e.g., 109.5° for sp³ hybridized carbons). While less significant for acyclic molecules, significant steric hindrance can cause some bond angle distortion.

  • Intramolecular Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The formation of an intramolecular hydrogen bond between the carboxylic proton and the chlorine atom or the carbonyl oxygen can significantly stabilize certain conformers.

Computational Analysis of Conformers

Computational chemistry provides a powerful toolkit for exploring the conformational space of a molecule and predicting the relative stabilities of its conformers.[3][4]

Hypothetical Experimental Protocol: Computational Modeling
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries. This can be achieved through systematic rotation of all rotatable bonds.

  • Quantum Mechanical Geometry Optimization:

    • Each of the low-energy conformers identified in the initial search should be subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for such calculations.

    • The optimization process will locate the nearest local minimum on the potential energy surface for each starting geometry.

  • Frequency Calculations:

    • Perform frequency calculations on each optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating the Gibbs free energy.

  • Relative Energy Calculation:

    • The relative Gibbs free energy (ΔG) of each conformer can be calculated with respect to the most stable conformer (global minimum). The population of each conformer at a given temperature can then be determined using the Boltzmann distribution equation.

Hypothetical Quantitative Data

The following table summarizes hypothetical data that could be obtained from a computational study of the most stable conformers of (2R)-2-Chloro-4-methylpentanoic acid. The conformers are defined by the dihedral angles around the C2-C3 and C3-C4 bonds.

ConformerDihedral Angle (Cl-C2-C3-C4) (°)Dihedral Angle (C2-C3-C4-C5) (°)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) -651750.0075.3
B 178601.2512.1
C 68-1701.805.5
D -175-652.502.1

Experimental Determination of Conformer Stability

While computational methods are predictive, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying conformational equilibria in solution.[5][6]

Hypothetical Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is important as it can influence the conformational equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation.

    • By measuring the ³J values for the protons on C2 and C3, and C3 and C4, it is possible to deduce the predominant dihedral angles and thus the major conformers in solution.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly the carboxylic acid carbon, can be sensitive to the local electronic environment and thus the molecular conformation.[5][7]

  • Variable Temperature NMR:

    • Acquire NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium (ΔH° and ΔS°). At very low temperatures, it may be possible to "freeze out" individual conformers and observe them as distinct species.

Visualization of Conformational Relationships

Diagrams are essential for visualizing the relationships between different conformers and the energy barriers that separate them.

Conformational Interconversion Pathway

The following diagram illustrates the hypothetical interconversion between the most stable conformers of this compound, with the nodes representing the conformers and the edges representing the rotational energy barriers.

G A Conformer A (Global Minimum) ΔG = 0.00 kcal/mol B Conformer B ΔG = 1.25 kcal/mol A->B k_AB C Conformer C ΔG = 1.80 kcal/mol A->C k_AC B->A k_BA D Conformer D ΔG = 2.50 kcal/mol B->D k_BD C->A k_CA D->B k_DB TS_AB TS_AB ΔG‡ = 4.5 kcal/mol TS_AC TS_AC ΔG‡ = 5.2 kcal/mol TS_BD TS_BD ΔG‡ = 3.8 kcal/mol

Caption: Hypothetical energy landscape for this compound conformers.

Experimental and Computational Workflow

This diagram outlines the logical flow of the combined computational and experimental approach to determining conformer stability.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis and Interpretation Comp_Start Generate Initial Structures Opt Geometry Optimization (DFT) Comp_Start->Opt Freq Frequency Calculation Opt->Freq Energy Calculate Relative Gibbs Free Energies Freq->Energy Compare Compare Experimental and Computational Results Energy->Compare Exp_Start Sample Preparation H_NMR ¹H NMR Spectroscopy Exp_Start->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR VT_NMR Variable Temperature NMR C_NMR->VT_NMR VT_NMR->Compare Model Refine Conformational Model Compare->Model

Caption: Integrated workflow for conformational analysis.

Conclusion

This technical guide has presented a hypothetical yet comprehensive framework for investigating the thermodynamic stability of this compound conformers. By integrating computational modeling with experimental NMR spectroscopy, a detailed understanding of the conformational landscape of this and similar molecules can be achieved. The principles and protocols outlined herein provide a solid foundation for researchers to explore the structure-property relationships of flexible organic molecules, which is of paramount importance in drug discovery, materials science, and fundamental chemical research. While the data presented is illustrative, the methodologies described are robust and widely applicable. Future experimental and computational studies are encouraged to provide specific data for this compound and further validate the general principles of conformational analysis.

References

Solubility of 2-Chloro-4-methylpentanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methylpentanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical procedures. This document compiles available data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concept: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1] this compound, possessing both a polar carboxylic acid group and a nonpolar alkyl chain with a chlorine substituent, exhibits a nuanced solubility profile. The carboxylic acid group can engage in hydrogen bonding, a strong intermolecular force, which influences its solubility in protic and polar aprotic solvents.[2] Conversely, the alkyl portion of the molecule contributes to its solubility in nonpolar solvents.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the polar carboxylic acid group through dipole-dipole interactions.
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe nonpolar alkyl chain of the solute will interact favorably with nonpolar solvents through London dispersion forces. However, the polar carboxylic acid group will be less solvated, potentially limiting overall solubility.
Ethers Diethyl ether, THFModerate to HighEthers can act as hydrogen bond acceptors for the carboxylic acid proton, and their alkyl groups can interact with the nonpolar part of the solute. Carboxylic acids are generally soluble in diethyl ether.[2]
Chlorinated DichloromethaneModerate to HighThe presence of a chlorine atom in both the solute and solvent can lead to favorable dipole-dipole interactions. The overall polarity of dichloromethane allows it to solvate both the polar and nonpolar regions of the molecule to some extent.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC, GC, or titration apparatus)

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.

  • Dilution: Dilute the collected sample to a known volume with the same organic solvent to bring the concentration within the working range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration F->G H Calculate solubility G->H

References

Methodological & Application

Application Notes: Asymmetric Synthesis Utilizing 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and hypothetical protocols for the use of 2-Chloro-4-methylpentanoic acid in asymmetric synthesis. The primary focus is on the diastereoselective nucleophilic substitution of the chloride, facilitated by a covalently bound chiral auxiliary. This approach allows for the stereocontrolled introduction of a variety of functionalities at the C-2 position, yielding enantiomerically enriched building blocks valuable in medicinal chemistry and drug development.

Introduction

This compound is a versatile starting material for the synthesis of chiral compounds. The presence of a chlorine atom at the alpha position to the carboxylic acid allows for nucleophilic substitution reactions. By employing a chiral auxiliary, the stereochemical outcome of this substitution can be effectively controlled. This document outlines a general workflow for such a transformation, using a chiral oxazolidinone as a representative auxiliary. The described methodology is based on well-established principles of asymmetric synthesis.

General Workflow

The overall strategy involves a three-step sequence:

  • Amide Formation: Coupling of this compound with a chiral auxiliary, such as a valine-derived oxazolidinone.

  • Diastereoselective Nucleophilic Substitution: Reaction of the resulting N-acyl oxazolidinone with a nucleophile. The steric hindrance provided by the chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: Removal of the chiral auxiliary under mild conditions to yield the desired enantiomerically enriched product, with the auxiliary being recoverable for reuse.

G cluster_0 Workflow for Asymmetric Substitution Start This compound + Chiral Auxiliary Step1 Step 1: Amide Formation Start->Step1 Intermediate1 N-Acyl Oxazolidinone Intermediate Step1->Intermediate1 Step2 Step 2: Diastereoselective Nucleophilic Substitution (with Nu-) Intermediate1->Step2 Intermediate2 Diastereomerically Enriched Product-Auxiliary Adduct Step2->Intermediate2 Step3 Step 3: Auxiliary Cleavage Intermediate2->Step3 End Enantiomerically Enriched Product + Recovered Auxiliary Step3->End

Caption: General workflow for the asymmetric synthesis.

Data Presentation

The following tables summarize hypothetical quantitative data for the key steps in the asymmetric synthesis, based on typical results observed for similar transformations.

Table 1: Diastereoselective Nucleophilic Substitution with Various Nucleophiles

EntryNucleophile (Nu-)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Sodium Azide2-Azido-4-methylpentanoic acid derivative95:592
2Sodium Thiophenoxide2-(Phenylthio)-4-methylpentanoic acid derivative92:888
3Sodium MalonateSubstituted malonic acid derivative90:1085

Table 2: Auxiliary Cleavage and Final Product Characterization

EntryCleavage MethodFinal ProductEnantiomeric Excess (ee)Overall Yield (%)
1LiOH/H₂O₂(R)-2-Azido-4-methylpentanoic acid>99%85
2LiAlH₄(R)-2-(Phenylthio)-4-methylpentan-1-ol>99%80
3NaBH₄, then Hydrolysis(R)-2-carboxy-4-methylhexanoic acid>99%78

Experimental Protocols

Protocol 1: Amide Formation

This protocol describes the coupling of this compound with (S)-4-benzyl-2-oxazolidinone.

Materials:

  • This compound

  • (S)-4-benzyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.1 eq).

  • Slowly add pivaloyl chloride (1.05 eq) and stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Cannulate the mixed anhydride solution from step 2 into the oxazolidinone solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Azide Substitution

This protocol details the substitution of the chloride with an azide nucleophile.

Materials:

  • N-(2-Chloro-4-methylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Purify by column chromatography.

Protocol 3: Chiral Auxiliary Cleavage

This protocol describes the cleavage of the chiral auxiliary to yield the enantiomerically pure carboxylic acid.

Materials:

  • N-(2-Azido-4-methylpentanoyl)-(S)-4-benzyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the product from Protocol 2 (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the desired carboxylic acid with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the nucleophilic substitution is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the nucleophile to attack from the opposite face.

G cluster_pathway Stereochemical Control Pathway Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Chelated Enolate Intermediate Acyl_Oxazolidinone->Enolate Steric_Hindrance Steric Hindrance from Auxiliary Enolate->Steric_Hindrance Attack Nucleophilic Attack (Nu-) Enolate->Attack Facial_Bias Facial Bias Steric_Hindrance->Facial_Bias Facial_Bias->Attack Product Single Diastereomer Favored Attack->Product

Caption: Logical pathway for stereocontrol.

Application Notes and Protocols: Synthesis of Peptides with 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can confer desirable properties such as increased proteolytic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] 2-Chloro-4-methylpentanoic acid, a synthetic carboxylic acid, can be introduced into a peptide backbone to modulate its biological activity and enhance its therapeutic potential. The presence of the chloro-alkyl moiety can introduce unique steric and electronic properties, potentially leading to novel biological activities.[1] This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating this compound using Fmoc-based chemistry.

Data Presentation: Reagents and Equipment

Successful peptide synthesis requires high-quality reagents and properly functioning equipment. The following tables summarize the necessary components for the described protocol.

Table 1: Key Reagents and Solvents

Reagent/SolventSupplier/GradePurpose
This compoundVaries (e.g., Sigma-Aldrich)Unnatural amino acid to be incorporated
Fmoc-protected amino acidsVaries (e.g., Bachem, Novabiochem)Standard building blocks for peptide synthesis
2-Chlorotrityl chloride resinVaries (e.g., AnaSpec)Solid support for peptide assembly[3]
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions[4]
Dichloromethane (DCM)AnhydrousSolvent for resin swelling and some reactions[3]
PiperidineReagent gradeFmoc deprotection[5][6]
N,N-Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling reactions[3][7]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)VariesCoupling reagent[4]
HOBt (1-Hydroxybenzotriazole)VariesCoupling additive to reduce racemization[8]
Trifluoroacetic acid (TFA)Reagent gradeCleavage of the peptide from the resin[6]
Triisopropylsilane (TIS)Reagent gradeScavenger during cleavage
Diethyl etherAnhydrousPrecipitation of the cleaved peptide

Table 2: Essential Equipment

EquipmentPurpose
Solid-phase peptide synthesis vesselReaction vessel for peptide assembly
Mechanical shakerAgitation of the resin during reactions
Filtration apparatus (e.g., fritted glass funnel)Washing the resin
High-performance liquid chromatography (HPLC) systemPurification and analysis of the final peptide
Mass spectrometer (MS)Characterization and confirmation of peptide mass
Lyophilizer (Freeze-dryer)Isolation of the final peptide product

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound at the N-terminus using Fmoc chemistry on a 2-chlorotrityl chloride resin.

Resin Preparation and Swelling
  • Place the 2-chlorotrityl chloride resin (1.0 g, substitution level to be determined) in a solid-phase synthesis vessel.

  • Add dichloromethane (DCM, 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[3]

  • Drain the DCM using a filtration apparatus.

Attachment of the First Fmoc-Amino Acid
  • Dissolve the first Fmoc-protected amino acid (2 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents relative to the resin loading) to the amino acid solution.[3]

  • Add the amino acid/DIPEA solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted sites on the resin, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[3]

  • Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Iterative Peptide Chain Elongation (Fmoc Deprotection and Coupling)

This cycle is repeated for each subsequent amino acid in the peptide sequence.

a. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[5]

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.[4]

b. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed.[4] A negative result (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Incorporation of this compound
  • Following the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

  • In a separate vial, dissolve this compound (3 equivalents) in DMF.

  • Add a coupling reagent mixture, such as HBTU (2.9 equivalents) and HOBt (3 equivalents), to the solution.

  • Add DIPEA (6 equivalents) to activate the carboxylic acid.

  • Add the activated this compound solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.

  • Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is a scavenger used to prevent side reactions.

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding cold diethyl ether to the concentrated filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

  • Lyophilize the pure peptide fractions to obtain a white, fluffy powder.

Visualization of the Workflow

The following diagram illustrates the key stages of the solid-phase synthesis protocol for incorporating this compound into a peptide.

Peptide_Synthesis_Workflow start Start: 2-Chlorotrityl Chloride Resin swell 1. Resin Swelling (DCM) start->swell attach_aa1 2. Attach First Fmoc-Amino Acid swell->attach_aa1 deprotect_fmoc 3a. Fmoc Deprotection (20% Piperidine/DMF) attach_aa1->deprotect_fmoc couple_aa 3b. Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) deprotect_fmoc->couple_aa repeat Repeat n times couple_aa->repeat repeat->deprotect_fmoc For next amino acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect After last standard AA couple_unnatural 4. Couple 2-Chloro-4- methylpentanoic acid final_deprotect->couple_unnatural wash_dry Wash and Dry Resin couple_unnatural->wash_dry cleave 5. Cleavage from Resin (TFA/TIS/H2O) wash_dry->cleave precipitate 6. Precipitation (Cold Ether) cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify characterize 8. Characterization (Mass Spectrometry) purify->characterize lyophilize 9. Lyophilization characterize->lyophilize end_product Final Peptide lyophilize->end_product

Caption: Workflow for the solid-phase synthesis of a peptide with this compound.

References

Application Notes and Protocols: Stereospecific Substitution Reactions of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereospecific substitution reactions involving 2-chloro-4-methylpentanoic acid, a chiral building block of interest in medicinal chemistry and drug development. The focus is on nucleophilic substitution reactions that proceed with a defined stereochemical outcome, crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.

Introduction

Chiral α-halo acids, such as this compound, are versatile intermediates in organic synthesis. Their stereospecific conversion allows for the introduction of various functional groups with control over the stereochemistry at the α-carbon. This is particularly important in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. The primary mechanism for the stereospecific substitution of this compound is the S(_N)2 (bimolecular nucleophilic substitution) reaction, which proceeds with inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[1][2][3]

Key Stereospecific Substitution Reactions

This document outlines protocols for two key stereospecific substitution reactions of this compound:

  • Hydrolysis to 2-Hydroxy-4-methylpentanoic Acid: The conversion of a 2-chloro acid to a 2-hydroxy acid is a fundamental transformation. When conducted under S(_N)2 conditions, this reaction proceeds with high stereospecificity.

  • Azide Substitution to 2-Azido-4-methylpentanoic Acid: The introduction of an azide group provides a precursor for the synthesis of α-amino acids, which are critical components of many pharmaceuticals.

Data Presentation

The following tables summarize expected quantitative data for the stereospecific substitution reactions of enantiomerically pure this compound. These values are based on typical outcomes for S(_N)2 reactions of α-chloro acids.

Table 1: Stereospecific Hydrolysis of (R)-2-Chloro-4-methylpentanoic Acid

ParameterValueReference
Substrate (R)-2-Chloro-4-methylpentanoic acidN/A
Nucleophile Hydroxide (from NaOH or KOH)N/A
Product (S)-2-Hydroxy-4-methylpentanoic acidN/A
Expected Yield 85-95%Analogous Reactions
Expected Enantiomeric Excess (e.e.) >98%Analogous Reactions
Stereochemical Outcome Inversion of Configuration[1][2][3]

Table 2: Stereospecific Azide Substitution of (R)-2-Chloro-4-methylpentanoic Acid

ParameterValueReference
Substrate (R)-2-Chloro-4-methylpentanoic acidN/A
Nucleophile Azide (from NaN(_3))N/A
Product (S)-2-Azido-4-methylpentanoic acidN/A
Expected Yield 80-90%Analogous Reactions
Expected Enantiomeric Excess (e.e.) >99%Analogous Reactions
Stereochemical Outcome Inversion of Configuration[1][2][3]

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (S)-2-Hydroxy-4-methylpentanoic Acid from (R)-2-Chloro-4-methylpentanoic Acid via S(_N)2 Hydrolysis

This protocol describes the stereospecific hydrolysis of (R)-2-chloro-4-methylpentanoic acid to yield (S)-2-hydroxy-4-methylpentanoic acid. The reaction proceeds via an S(_N)2 mechanism with inversion of configuration.

Materials:

  • (R)-2-Chloro-4-methylpentanoic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-2-chloro-4-methylpentanoic acid (1.0 eq) in water.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2 with 2M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxy-4-methylpentanoic acid.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Analysis:

    • Determine the yield of the product.

    • Confirm the structure and purity using NMR and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric ester followed by NMR or GC analysis.

Protocol 2: Stereospecific Synthesis of (S)-2-Azido-4-methylpentanoic Acid from (R)-2-Chloro-4-methylpentanoic Acid

This protocol details the synthesis of (S)-2-azido-4-methylpentanoic acid through the S(_N)2 reaction of (R)-2-chloro-4-methylpentanoic acid with sodium azide.

Materials:

  • (R)-2-Chloro-4-methylpentanoic acid

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO(_3))

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-2-chloro-4-methylpentanoic acid (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add sodium bicarbonate (1.5 eq) followed by sodium azide (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude (S)-2-azido-4-methylpentanoic acid by column chromatography on silica gel.

  • Analysis:

    • Characterize the product by NMR and IR spectroscopy (a strong azide stretch should be visible around 2100 cm

      1^{-1}−1
      ).

    • Determine the yield and enantiomeric excess of the product.

Visualizations

Signaling Pathways and Experimental Workflows

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Cl (R)-2-Chloro-4-methylpentanoic acid TS [Nu---C---Cl]‡ (Trigonal Bipyramidal) R_Cl->TS Backside Attack Nu Nucleophile (e.g., OH⁻, N₃⁻) Nu->TS S_Nu (S)-Product (Inversion of Configuration) TS->S_Nu Bond Formation/Breaking Cl_ion Chloride Ion (Leaving Group) TS->Cl_ion

Caption: S(_N)2 mechanism for the stereospecific substitution of (R)-2-chloro-4-methylpentanoic acid.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve (R)-2-chloro-4-methylpentanoic acid - Add nucleophile and solvent start->reaction_setup reaction Reaction: - Heat and stir for specified time - Monitor by TLC reaction_setup->reaction workup Work-up: - Quench reaction - Acidify/neutralize - Extraction reaction->workup purification Purification: - Dry organic layer - Remove solvent - Recrystallization or Chromatography workup->purification analysis Analysis: - Yield determination - Spectroscopic characterization (NMR, IR, MS) - Stereochemical analysis (Chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for stereospecific substitution reactions.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chloro-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including lactones and N-substituted pyrrolidines, using 2-Chloro-4-methylpentanoic acid as a versatile starting material. The following protocols are based on established organic synthesis methodologies and offer a guide for the preparation of these valuable chemical entities.

Synthesis of 4-Isobutyl-dihydrofuran-2(3H)-one (a γ-Lactone)

This protocol describes the synthesis of a γ-lactone through the hydrolysis of this compound to the corresponding hydroxy acid, followed by intramolecular cyclization.

Experimental Protocol

1.1 Hydrolysis of this compound:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 66.4 mmol) in 100 mL of a 1 M aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-4-methylpentanoic acid.

1.2 Intramolecular Cyclization (Lactonization):

  • To the crude 2-hydroxy-4-methylpentanoic acid, add 50 mL of toluene and a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue refluxing for 3-5 hours until no more water is collected.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude lactone by vacuum distillation or column chromatography on silica gel.

Quantitative Data
Starting MaterialProductReagentsReaction Time (h)Temperature (°C)Yield (%)
This compound2-Hydroxy-4-methylpentanoic acid1 M NaOH (aq)4-6100 (reflux)~90
2-Hydroxy-4-methylpentanoic acid4-Isobutyl-dihydrofuran-2(3H)-onep-TSA, Toluene3-5110 (reflux)75-85

Reaction Workflow

lactone_synthesis start This compound hydrolysis Hydrolysis (NaOH, H2O, Reflux) start->hydrolysis intermediate 2-Hydroxy-4-methylpentanoic acid hydrolysis->intermediate cyclization Intramolecular Cyclization (p-TSA, Toluene, Reflux) intermediate->cyclization product 4-Isobutyl-dihydrofuran-2(3H)-one cyclization->product

Caption: Workflow for the synthesis of 4-Isobutyl-dihydrofuran-2(3H)-one.

Synthesis of N-Substituted 5-Isobutylpyrrolidin-2-ones (Lactams)

This protocol details a two-step synthesis of N-substituted lactams, involving the initial formation of a secondary amino acid followed by cyclization.

Experimental Protocol

2.1 Synthesis of N-Substituted 2-Amino-4-methylpentanoic acid:

  • In a sealed tube, dissolve this compound (5.0 g, 33.2 mmol) in 20 mL of a suitable primary amine (e.g., benzylamine, methylamine in THF). Use a 3-fold molar excess of the amine.

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a solid precipitate (amine hydrochloride) forms, filter it off.

  • Remove the excess amine and solvent under reduced pressure. The crude N-substituted amino acid can be used in the next step without further purification, or it can be purified by crystallization or chromatography.

2.2 Cyclization to N-Substituted 5-Isobutylpyrrolidin-2-one:

  • Place the crude N-substituted 2-amino-4-methylpentanoic acid in a round-bottom flask.

  • Add a dehydrating agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography on silica gel.

Quantitative Data
Starting MaterialAmineProduct (Lactam)Reaction Time (h)Temperature (°C)Yield (%)
This compoundBenzylamineN-Benzyl-5-isobutylpyrrolidin-2-one24 (amination) + 18 (cyclization)100 (amination), RT (cyclization)60-75
This compoundMethylamineN-Methyl-5-isobutylpyrrolidin-2-one24 (amination) + 18 (cyclization)80 (amination), RT (cyclization)55-70

Reaction Pathway

lactam_synthesis start This compound amination Amination (R-NH2, Heat) start->amination amino_acid N-Substituted 2-Amino-4-methylpentanoic acid amination->amino_acid cyclization Cyclization (DCC, DMAP, DCM) amino_acid->cyclization lactam N-Substituted 5-Isobutylpyrrolidin-2-one cyclization->lactam

Caption: Synthesis of N-Substituted 5-Isobutylpyrrolidin-2-ones.

Synthesis of N-Substituted 2-Isobutylpyrrolidines

This protocol outlines the reduction of the synthesized N-substituted lactams to the corresponding pyrrolidines.

Experimental Protocol

3.1 Reduction of N-Substituted 5-Isobutylpyrrolidin-2-one:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of the N-substituted 5-isobutylpyrrolidin-2-one (1.0 g) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH4) (1.5-2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to 0 °C.

  • Quench the reaction by the sequential and careful addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude pyrrolidine by distillation or column chromatography.

Quantitative Data
Starting Material (Lactam)Product (Pyrrolidine)Reducing AgentReaction Time (h)Temperature (°C)Yield (%)
N-Benzyl-5-isobutylpyrrolidin-2-oneN-Benzyl-2-isobutylpyrrolidineLiAlH4666 (reflux)80-90
N-Methyl-5-isobutylpyrrolidin-2-oneN-Methyl-2-isobutylpyrrolidineLiAlH4466 (reflux)75-85

Overall Synthetic Workflow

overall_synthesis cluster_lactone Lactone Synthesis cluster_pyrrolidine Pyrrolidine Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis amination Amination (R-NH2) start->amination lactone_product γ-Lactone hydrolysis->lactone_product cyclization Cyclization amination->cyclization lactam Lactam cyclization->lactam reduction Reduction (LiAlH4) lactam->reduction pyrrolidine_product Pyrrolidine reduction->pyrrolidine_product

Caption: Overview of synthetic pathways from this compound.

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of enantiopure (S)- and (R)-2-Chloro-4-methylpentanoic acid, a valuable chiral building block in pharmaceutical synthesis. The document outlines three primary strategies: asymmetric synthesis from a chiral precursor, enzymatic kinetic resolution of a racemic mixture, and classical chiral resolution via diastereomeric crystallization.

Asymmetric Synthesis from L-Leucine

This method leverages the readily available chiral pool of amino acids to produce enantiopure (S)-2-Chloro-4-methylpentanoic acid. The synthesis involves the diazotization of L-leucine in the presence of a chloride source, leading to the corresponding α-chloro acid with retention of configuration.

Experimental Protocol:

Materials:

  • L-Leucine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Large-capacity reaction vessel with mechanical stirring and temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel, dissolve L-leucine in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled leucine solution. Maintain the temperature below 5 °C throughout the addition to control the exothermic reaction and prevent the formation of byproducts. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Reaction Quench and Extraction: Once the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product into diethyl ether.

  • Work-up and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-2-Chloro-4-methylpentanoic acid.

  • Purification: The crude product can be further purified by vacuum distillation or crystallization to obtain the final product with high enantiomeric purity.

Quantitative Data for Asymmetric Synthesis:
ParameterValue
Starting MaterialL-Leucine
Expected Yield60-70%
Enantiomeric Excess (e.e.)>98%
Reaction Time4-6 hours
ScaleMulti-kilogram

Asymmetric Synthesis Workflow:

A L-Leucine in HCl (aq) B Cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise B->C D Stir at 0-5 °C C->D E Extract with Diethyl Ether D->E F Wash and Dry Organic Layer E->F G Evaporate Solvent F->G H Purification (Distillation/Crystallization) G->H I (S)-2-Chloro-4-methylpentanoic acid H->I

Caption: Workflow for the asymmetric synthesis of (S)-2-Chloro-4-methylpentanoic acid.

Enzymatic Kinetic Resolution of Racemic 2-Chloro-4-methylpentanoic Acid

Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Phosphate buffer

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Temperature-controlled shaker or reactor

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent, add the immobilized lipase and the acyl donor.

  • Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted (S)-2-Chloro-4-methylpentanoic acid with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Isolation of Unreacted Enantiomer: Acidify the aqueous layer with HCl and extract the (S)-2-Chloro-4-methylpentanoic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the enantiopure acid.

  • Isolation of Acylated Enantiomer: The organic layer from the initial separation contains the acylated (R)-enantiomer. This can be isolated by solvent evaporation and then hydrolyzed back to (R)-2-Chloro-4-methylpentanoic acid if desired.

Quantitative Data for Enzymatic Resolution:
Parameter(S)-Acid(R)-Ester
Theoretical Yield<50%<50%
Enantiomeric Excess (e.e.)>99%>99%
Reaction Time24-72 hours24-72 hours
EnzymeNovozym 435Novozym 435
Acyl DonorVinyl AcetateVinyl Acetate

Enzymatic Resolution Workflow:

A Racemic this compound B Add Immobilized Lipase and Acyl Donor A->B C Incubate at 30-40 °C B->C D Monitor until ~50% Conversion C->D E Filter to Remove Enzyme D->E F Separate (S)-Acid and (R)-Ester E->F G Isolate (S)-Acid F->G H Isolate and Hydrolyze (R)-Ester F->H I Enantiopure (S)-Acid G->I J Enantiopure (R)-Acid H->J

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral Resolution by Diastereomeric Crystallization

This classical method involves the reaction of the racemic acid with a chiral amine to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol:

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-α-methylbenzylamine)

  • Solvent for crystallization (e.g., ethanol, acetone, or a mixture)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Crystallization vessel with stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

  • Separatory funnel

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent. The diastereomeric salts will precipitate upon cooling or solvent evaporation.

  • Fractional Crystallization: The less soluble diastereomeric salt is crystallized from the solution. This process may need to be repeated several times to achieve high diastereomeric purity. The progress can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation of the Diastereomeric Salt: Collect the crystallized salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt in water and acidify with hydrochloric acid to a pH of 1-2.

  • Extraction and Isolation: Extract the liberated enantiopure this compound with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the enantiopure product. The resolving agent can be recovered from the aqueous layer.

Quantitative Data for Chiral Resolution:
ParameterValue
Resolving Agent(R)-α-methylbenzylamine
Expected Yield (per enantiomer)30-40%
Diastereomeric Excess (d.e.)>98% (after recrystallization)
Enantiomeric Excess (e.e.)>98%
Number of Recrystallizations1-3

Chiral Resolution Workflow:

A Racemic Acid + Chiral Amine B Form Diastereomeric Salts A->B C Fractional Crystallization B->C D Isolate Less Soluble Salt C->D I Process Mother Liquor for Other Enantiomer C->I E Acidify to Liberate Free Acid D->E F Extract with Ethyl Acetate E->F H Recover Chiral Amine E->H G Isolate Enantiopure Acid F->G

Caption: Workflow for chiral resolution via diastereomeric crystallization.

"derivatization of 2-Chloro-4-methylpentanoic acid for GC-MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 2-Chloro-4-methylpentanoic Acid for GC-MS Analysis

For researchers, scientists, and drug development professionals, the accurate analysis of acidic compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial. Due to its polarity and low volatility stemming from the carboxylic acid group, direct GC analysis is often challenging, leading to poor peak shape and low sensitivity.[1] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, making it amenable to GC-MS analysis.[2][3] This document provides detailed application notes and protocols for the derivatization of this compound.

Principle of Derivatization

The primary goal of derivatizing this compound is to mask the polar carboxylic acid functional group. This is typically achieved by replacing the active hydrogen of the carboxyl group with a non-polar group.[4] This modification reduces intermolecular hydrogen bonding, which in turn increases the compound's volatility and improves its chromatographic behavior.[1] The two most common and effective approaches for carboxylic acids are esterification (a form of alkylation) and silylation.[5][6]

  • Esterification: This process converts the carboxylic acid into an ester. Various reagents can be used to form methyl, ethyl, or other alkyl esters, which are significantly more volatile than the parent acid.[5] Reagents like pentafluorobenzyl bromide (PFBBr) can also be used to create derivatives that are highly sensitive to electron capture detection (ECD) or negative chemical ionization (NCI-MS).[5][7]

  • Silylation: This is a widely used technique where the acidic proton is replaced by a trimethylsilyl (TMS) group.[5][8] The resulting TMS ester is non-polar, more volatile, and thermally stable.[4] Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing carboxylic acids.[9][10]

Method Selection and Comparison

The choice of derivatization reagent depends on the analytical requirements, such as required sensitivity, sample matrix, and available instrumentation.[5] Below is a comparison of common methods for this compound.

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Methyl Esterification Methyl Chloroformate (MCF) / PyridineInstantaneous at room temperature in a solvent like acetonitrile.[11]Very fast and quantitative reaction; reagents are relatively inexpensive.[11]MCF is moisture-sensitive; pyridine is toxic and has a strong odor.
Pentafluorobenzyl Esterification Pentafluorobenzyl Bromide (PFBBr)Room temperature for 30 minutes or mild heating (e.g., 60°C for 1 hour).[7]Creates derivatives with excellent sensitivity for ECD and NCI-MS, ideal for trace analysis.[5][7]PFBBr is a strong lachrymator and must be handled in a fume hood.[5]
Trimethylsilylation (TMS) MSTFA or BSTFA (+TMCS catalyst)30-60 minutes at 60-75°C.[8][9]Reagents are highly reactive and versatile for multiple functional groups; byproducts are volatile and do not interfere with chromatography.[4][9]Derivatives can be sensitive to hydrolysis; requires anhydrous conditions for optimal results.[5][10]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times. Reagents like pyridine, PFBBr, and chloroformates are hazardous and should be handled with care.[5]

Protocol 1: Fast Esterification using Methyl Chloroformate (MCF)

This protocol is adapted from methods used for the rapid esterification of fatty acids.[11]

Materials:

  • This compound standard or sample extract, dried.

  • Methyl Chloroformate (MCF)

  • Pyridine (catalyst)

  • Acetonitrile (reaction solvent)

  • Hexane (extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with inserts

Procedure:

  • Place the dried sample (typically 1-100 µg of the acid) into a GC vial.

  • Add 100 µL of a 22:2 (v/v) solution of acetonitrile and pyridine.

  • Vortex briefly to dissolve the sample.

  • Add 5 µL of Methyl Chloroformate (MCF) to the vial and immediately cap and vortex for 30 seconds. The reaction is nearly instantaneous.[11]

  • Add 500 µL of hexane to the vial to extract the methyl ester derivative.

  • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess reagent and catalyst.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Trace Analysis Esterification using Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for achieving low detection limits, similar to protocols used for other methylpentanoic acids.[7]

Materials:

  • This compound standard or sample extract, dried.

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium Carbonate (catalyst)

  • Acetone (reaction solvent)

  • Hexane (extraction solvent)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with inserts

Procedure:

  • Place the dried sample into a GC vial.

  • Add approximately 1-2 mg of anhydrous potassium carbonate.

  • Add 100 µL of acetone and 10 µL of the PFBBr solution.

  • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water.

  • Vortex for 1 minute to extract the PFB-ester into the hexane layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean GC vial containing anhydrous sodium sulfate.

  • The sample is now ready for analysis by GC-MS, preferably in NCI mode for highest sensitivity.[7]

Protocol 3: Silylation using MSTFA

Silylation is a robust and widely used method for derivatizing carboxylic acids.[6]

Materials:

  • This compound standard or sample extract, dried.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, can aid in dissolving sample)

  • 2 mL GC vials with inserts

Procedure:

  • Ensure the sample in the GC vial is completely dry, as water will deactivate the silylating reagent.[10]

  • Add 50 µL of MSTFA to the vial. If the sample is difficult to dissolve, 20-50 µL of pyridine can be added first.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature.

  • The sample can be injected directly into the GC-MS. If necessary, the sample can be diluted with a non-polar solvent like hexane.

General GC-MS Conditions

The following are general starting conditions and should be optimized for your specific instrument and application.

ParameterSetting
GC Column Non-polar column, e.g., DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Injection Mode Splitless (for trace analysis) or Split
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Oven Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for PFB derivatives
Mass Scan Range 50 - 400 amu

Visualization of Workflows

The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., biological fluid, reaction mixture) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Drying Solvent Evaporation (Dryness is critical) Extraction->Drying Add_Reagent Add Derivatization Reagent (e.g., MSTFA, PFBBr, MCF) Drying->Add_Reagent Reaction Reaction Incubation (Heat/Time as required) Add_Reagent->Reaction Workup Reaction Work-up (Neutralization/Extraction) Reaction->Workup GCMS_Analysis GC-MS Injection and Analysis Workup->GCMS_Analysis Data_Processing Data Processing (Integration & Quantification) GCMS_Analysis->Data_Processing Method_Selection node_result node_result start Need for Derivatization of this compound trace_analysis Trace Analysis Required? start->trace_analysis speed_needed Is Speed Critical? trace_analysis->speed_needed No pfbbr Use PFBBr (Protocol 2) trace_analysis->pfbbr Yes multi_analyte Other Functional Groups Present? speed_needed->multi_analyte No mcf Use Methyl Chloroformate (Protocol 1) speed_needed->mcf Yes multi_analyte->mcf No mstfa Use MSTFA (Protocol 3) multi_analyte->mstfa Yes

References

Application Note: Chiral HPLC Resolution of 2-Chloro-4-methylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the enantioselective separation of 2-Chloro-4-methylpentanoic acid using chiral High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution of the (R) and (S) enantiomers. This protocol is designed to be a valuable resource for researchers in pharmaceutical development, quality control, and stereoselective synthesis requiring accurate determination of enantiomeric purity.

Introduction

This compound is a chiral carboxylic acid of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceutical agents. As the biological activity of chiral molecules often differs between enantiomers, the ability to separate and quantify individual enantiomers is critical. Chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including carboxylic acids. This application note provides a detailed protocol for the successful chiral resolution of this compound enantiomers.

Experimental Protocols

Materials and Reagents
  • Racemic this compound: (Purity ≥98%)

  • HPLC grade n-Hexane: (Purity ≥99%)

  • HPLC grade 2-Propanol (IPA): (Purity ≥99.9%)

  • Trifluoroacetic acid (TFA): (Purity ≥99.5%)

  • Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as the CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is a suitable starting point based on its effectiveness for separating similar acidic compounds.

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol with a small amount of Trifluoroacetic acid. The optimal composition should be determined empirically, starting with the conditions outlined in Table 1.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance, typically in the range of 210-230 nm for a carboxylic acid without a strong chromophore.

Table 1: Recommended Starting Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Sample Diluent
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent (n-Hexane/2-Propanol, 90:10, v/v).

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Optimization

If the initial conditions do not provide baseline resolution, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times.

  • Acidic Modifier: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape and resolution. Acetic acid can be used as an alternative modifier.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution but will increase the analysis time.

  • Column Temperature: Varying the column temperature can affect selectivity. It is recommended to screen temperatures between 15 °C and 40 °C.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral separation of this compound.

Table 2: Representative Quantitative Data for Chiral Separation

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Selectivity (α) \multicolumn{2}{c}{~ 1.15}
Tailing Factor (T) < 1.5< 1.5

Note: The actual retention times and resolution will depend on the specific column and HPLC system used.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Chiral HPLC Resolution cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Analyte prep2 Dissolve in Diluent (n-Hexane/IPA) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 Prepared Sample hplc2 Elute with Mobile Phase (n-Hexane/IPA/TFA) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Resolution (Rs) and Selectivity (α) data1->data2 data3 Determine Enantiomeric Ratio data2->data3

Caption: Workflow for the chiral HPLC resolution of this compound.

Logical Relationships in Method Development

G Method Development Logic cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes param1 Mobile Phase Composition outcome1 Resolution (Rs) param1->outcome1 affects selectivity outcome2 Retention Time (tR) param1->outcome2 strong influence param2 Acidic Modifier Concentration param2->outcome1 can enhance outcome3 Peak Shape param2->outcome3 improves symmetry param3 Flow Rate param3->outcome1 inversely affects param3->outcome2 inversely affects param4 Temperature param4->outcome1 can alter param4->outcome2 affects

Caption: Logical relationships in chiral HPLC method development.

Conclusion

The described chiral HPLC method provides a reliable and reproducible approach for the enantioselective separation of this compound. By utilizing a polysaccharide-based chiral stationary phase and a normal phase mobile phase containing an acidic modifier, baseline resolution of the enantiomers can be achieved. This application note serves as a comprehensive guide for researchers and professionals in developing and implementing chiral separation methods for this and structurally related compounds. Further optimization of the chromatographic parameters may be necessary to adapt the method to specific instrumentation and sample matrices.

Application Note: Hypothetical Use of 2-Chloro-4-methylpentanoic Acid in the Synthesis of Terpene-like Compounds for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed strategy involves the conversion of 2-Chloro-4-methylpentanoic acid into its more reactive derivative, 2-chloro-4-methylpentanoyl chloride. This acyl chloride can then be used to esterify a suitable alcohol, such as citronellol, a well-known monoterpenoid alcohol. The resulting ester would be a novel compound with a molecular structure combining moieties known to contribute to pleasant scents.

Hypothetical Synthetic Pathway

The proposed two-step synthesis is as follows:

  • Activation of this compound: Conversion of the carboxylic acid to the corresponding acyl chloride to increase its electrophilicity.

  • Esterification: Reaction of the synthesized 2-chloro-4-methylpentanoyl chloride with a terpene alcohol (e.g., citronellol) to form the target ester.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 2_Chloro_4_methylpentanoic_acid This compound 2_chloro_4_methylpentanoyl_chloride 2-chloro-4-methylpentanoyl chloride 2_Chloro_4_methylpentanoic_acid->2_chloro_4_methylpentanoyl_chloride Pyridine (cat.) DCM, rt 2_Chloro_4_methylpentanoic_acid->2_chloro_4_methylpentanoyl_chloride Thionyl_chloride SOCl₂ Thionyl_chloride->2_chloro_4_methylpentanoyl_chloride Target_Ester Citronellyl 2-chloro-4-methylpentanoate 2_chloro_4_methylpentanoyl_chloride->Target_Ester Pyridine DCM, 0 °C to rt 2_chloro_4_methylpentanoyl_chloride->Target_Ester Citronellol Citronellol Citronellol->Target_Ester

Caption: Proposed two-step synthesis of a terpene-like ester.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-methylpentanoyl chloride

This protocol describes the conversion of this compound to its acyl chloride derivative using thionyl chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Nitrogen gas (N₂)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Inert atmosphere setup (N₂ balloon or manifold)

    • Rotary evaporator

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

    • Add a catalytic amount of pyridine to the solution.

    • Cool the mixture to 0 °C using an ice bath.

    • Add thionyl chloride dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

    • The resulting crude 2-chloro-4-methylpentanoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of Citronellyl 2-chloro-4-methylpentanoate

This protocol details the esterification of citronellol with the synthesized 2-chloro-4-methylpentanoyl chloride.

  • Materials:

    • 2-chloro-4-methylpentanoyl chloride (from Protocol 1)

    • Citronellol

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography setup

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve citronellol and pyridine in anhydrous dichloromethane.

    • Cool the mixture to 0 °C.

    • Add a solution of 2-chloro-4-methylpentanoyl chloride in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

General Experimental Workflow

G Start Start Step1 Step 1: Acyl Chloride Synthesis Start->Step1 Step2 Step 2: Esterification Step1->Step2 Workup Aqueous Workup Step2->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis and purification of the target ester.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reaction Conditions and Hypothetical Yields for the Synthesis of 2-chloro-4-methylpentanoyl chloride

ReactantMolar Equiv.SolventTemperature (°C)Time (h)Hypothetical Yield (%)
This compound1.0DCM0 to rt2>95 (crude)
Thionyl chloride1.2----
Pyridine0.05----

Table 2: Reaction Conditions and Hypothetical Yields for the Synthesis of Citronellyl 2-chloro-4-methylpentanoate

ReactantMolar Equiv.SolventTemperature (°C)Time (h)Hypothetical Yield (%)
2-chloro-4-methylpentanoyl chloride1.1DCM0 to rt4-675-85
Citronellol1.0----
Pyridine1.2----

This application note provides a theoretical framework for the application of this compound in the synthesis of a novel terpene-like ester with potential for use in the fragrance industry. The proposed protocols are based on well-established organic synthesis methodologies. Experimental validation would be required to confirm the feasibility of this pathway and to characterize the olfactory properties of the final product. This hypothetical application serves to inspire further research into the use of halogenated carboxylic acids as versatile building blocks in the synthesis of new fragrance and flavor compounds.

Application Notes and Protocols: Protecting Group Strategies for 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to protecting group strategies for 2-Chloro-4-methylpentanoic acid, a halogenated carboxylic acid. The presence of a chlorine atom necessitates careful selection of protecting groups and reaction conditions to ensure chemoselectivity and avoid unwanted side reactions. This guide details the selection, introduction (protection), and removal (deprotection) of suitable protecting groups, with a focus on methods compatible with the alkyl chloride functionality. Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to assist researchers in developing robust synthetic routes involving this molecule.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, the strategic use of protecting groups is essential to temporarily mask a reactive functional group, such as the carboxylic acid in this compound, while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Easy to remove in high yield under conditions that do not affect other functional groups.

For this compound, the primary challenge is the presence of the C-Cl bond, which can be susceptible to reduction or nucleophilic substitution under certain deprotection conditions. Therefore, the choice of a protecting group and its associated cleavage method is critical.

Selecting the Appropriate Protecting Group

The choice of a protecting group for this compound should be guided by the planned synthetic route. The following decision tree outlines a logical approach to selecting a suitable protecting group.

G A Start: Need to protect the carboxylic acid of This compound B Are subsequent reaction conditions strongly acidic? A->B C Are subsequent reaction conditions strongly basic? B->C No E Consider Methyl or Silyl Esters B->E Yes D Are subsequent reaction conditions reductive (e.g., catalytic hydrogenation)? C->D No F Consider Benzyl or t-Butyl Esters C->F Yes G Consider Methyl, t-Butyl, or Silyl Esters D->G Yes H Final Protecting Group Choice D->H No E->H F->H G->H

Caption: Decision tree for selecting a protecting group.

Recommended Protecting Groups and Protocols

Based on compatibility with the chloro-substituent, four primary types of ester protecting groups are recommended: Methyl, Benzyl, tert-Butyl, and Silyl esters.

Methyl Ester

Methyl esters are simple to prepare and are stable to a wide range of reaction conditions. However, their removal typically requires basic hydrolysis (saponification), which can be slow for sterically hindered esters.

Protection Protocol: Methyl Esterification with (Trimethylsilyl)diazomethane

(Trimethylsilyl)diazomethane is a safer alternative to diazomethane for the formation of methyl esters.

G cluster_0 Protection Workflow A Dissolve this compound in a mixture of diethyl ether and methanol. B Cool the solution to 0 °C. A->B C Add (Trimethylsilyl)diazomethane solution dropwise. B->C D Stir at 0 °C until reaction is complete (monitored by TLC). C->D E Warm to room temperature and concentrate in vacuo. D->E F Methyl 2-chloro-4-methylpentanoate E->F G cluster_1 Deprotection Workflow A Dissolve methyl 2-chloro-4-methylpentanoate in a mixture of THF and water. B Add Lithium Hydroxide (LiOH). A->B C Stir at room temperature until reaction is complete (monitored by TLC). B->C D Acidify the reaction mixture with dilute HCl. C->D E Extract with an organic solvent (e.g., ethyl acetate). D->E F Dry and concentrate the organic layer. E->F G This compound F->G

Catalytic Methods for the Synthesis of 2-Chloro-4-methylpentanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Chloro-4-methylpentanoic acid, a valuable chiral building block in pharmaceutical and agrochemical research. The methodologies discussed focus on catalytic approaches to achieve efficient and selective α-chlorination of 4-methylpentanoic acid.

Overview of Catalytic Methods

The primary catalytic methods for the synthesis of this compound involve electrophilic substitution at the α-carbon of the carboxylic acid. The most established method is the Hell-Volhard-Zelinsky (HVZ) reaction. More contemporary approaches, offering potential for asymmetric synthesis, include organocatalytic and enzymatic methods.

Catalytic MethodCatalyst TypeKey AdvantagesPotential Limitations
Hell-Volhard-Zelinsky (HVZ) Phosphorus Halide (e.g., PCl₃)Well-established, reliable, good yields.Harsh reaction conditions, racemic product.
Organocatalysis Chiral Amines/AmidesPotential for high enantioselectivity, mild conditions.Catalyst development for specific substrates may be required.
Enzymatic Catalysis Halogenase EnzymesHigh regio- and enantioselectivity, environmentally benign.Enzyme availability and stability can be limitations.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust and widely used method for the α-halogenation of carboxylic acids.[1][2][3] The reaction proceeds via the in-situ formation of an acyl halide, which then enolizes to allow for electrophilic attack by a halogen. A catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), is typically used to initiate the conversion of the carboxylic acid to the acyl chloride.[4][5]

Reaction Pathway

HVZ_Reaction cluster_0 HVZ Reaction Pathway 4-Methylpentanoic_Acid 4-Methylpentanoic Acid Acyl_Chloride 4-Methylpentanoyl Chloride 4-Methylpentanoic_Acid->Acyl_Chloride PCl₃ Enol_Intermediate Enol Intermediate Acyl_Chloride->Enol_Intermediate Tautomerization Product This compound Enol_Intermediate->Product Cl₂ PCl3 PCl₃ (cat.) Cl2 Cl₂ H2O H₂O (workup)

Caption: General workflow of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol

Materials:

  • 4-Methylpentanoic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Anhydrous reaction solvent (e.g., CCl₄, CHCl₃, or neat)

  • Distilled water

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware for reflux and gas handling

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 4-methylpentanoic acid (1 equivalent).

  • Add a catalytic amount of phosphorus trichloride (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a gentle reflux.

  • Slowly bubble chlorine gas through the reaction mixture or add the chlorinating agent dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or ¹H NMR). The reaction is typically complete within several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water to hydrolyze the intermediate acyl chloride.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Results
ParameterTypical Value
Yield 70-90%
Purity >95% after purification
Enantiomeric Excess 0% (racemic mixture)

Asymmetric Organocatalytic α-Chlorination

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of α-halo carbonyl compounds. Chiral amines or their derivatives can catalyze the α-chlorination of carboxylic acids (often after conversion to a more reactive derivative like an acid chloride) with high enantioselectivity.[6]

Logical Relationship of Asymmetric Chlorination

Organocatalysis_Logic cluster_0 Asymmetric Organocatalytic Chlorination Substrate 4-Methylpentanoyl Chloride Enolate Chiral Enolate Intermediate Substrate->Enolate Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Catalyst->Enolate Chlorine_Source Electrophilic Chlorine Source (e.g., NCS) Product Enantioenriched 2-Chloro-4-methylpentanoyl Chloride Chlorine_Source->Product Enolate->Product Final_Product Enantioenriched This compound Product->Final_Product Hydrolysis

Caption: Logical workflow for asymmetric organocatalytic α-chlorination.

General Experimental Protocol (Hypothetical)

Note: The following is a generalized protocol as a specific literature procedure for 4-methylpentanoic acid was not identified. Optimization will be required.

Materials:

  • 4-Methylpentanoyl chloride (prepared from 4-methylpentanoic acid and, e.g., oxalyl chloride)

  • Chiral organocatalyst (e.g., a derivative of a Cinchona alkaloid)[6]

  • Electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS)

  • Anhydrous, non-polar solvent (e.g., toluene, CH₂Cl₂)

  • A non-nucleophilic base (e.g., a proton sponge)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst (e.g., 10 mol%) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add 4-methylpentanoyl chloride (1 equivalent) dropwise.

  • Stir the mixture for a short period to allow for the formation of the chiral enolate intermediate.

  • Add the electrophilic chlorine source (1.2 equivalents) portion-wise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • The enantioenriched 2-chloro-4-methylpentanoyl chloride can be carefully hydrolyzed to the corresponding carboxylic acid.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Potential Outcomes
ParameterTarget Value
Yield 60-95%
Enantiomeric Excess >90%

Enzymatic α-Chlorination

Biocatalysis using halogenase enzymes offers a green and highly selective alternative for the synthesis of halogenated organic compounds.[7][8] These enzymes can catalyze the chlorination of aliphatic compounds at specific positions with high enantioselectivity under mild reaction conditions.[9]

Enzymatic Chlorination Workflow

Enzymatic_Chlorination cluster_0 Enzymatic Chlorination Workflow Substrate 4-Methylpentanoic Acid Incubation Incubation (Buffer, pH, Temp) Substrate->Incubation Enzyme_System Halogenase Enzyme + Cofactors (e.g., FADH₂) + Chloride Source (e.g., NaCl) Enzyme_System->Incubation Product Enantioenriched This compound Incubation->Product Purification Extraction & Purification Product->Purification

Caption: A simplified workflow for enzymatic α-chlorination.

General Experimental Protocol (Conceptual)

Note: This protocol is conceptual as a specific halogenase for 4-methylpentanoic acid has not been reported. It serves as a starting point for screening and development.

Materials:

  • 4-Methylpentanoic acid

  • A suitable halogenase enzyme (e.g., from a microbial source)

  • Cofactors (e.g., FADH₂, NADH/NADPH, flavin reductase)

  • Chloride source (e.g., NaCl)

  • Buffer solution (e.g., phosphate buffer at a specific pH)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Prepare a buffer solution at the optimal pH for the selected halogenase.

  • In a reaction vessel, combine the buffer, 4-methylpentanoic acid (substrate), the chloride source, and any necessary cofactors.

  • Initiate the reaction by adding the halogenase enzyme (and flavin reductase if required).

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitor the formation of the product over time using a suitable analytical technique (e.g., LC-MS).

  • Once the reaction has reached completion or the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent or by pH shift).

  • Extract the product from the aqueous phase using an appropriate organic solvent.

  • Dry the organic phase, concentrate, and purify the product.

  • Determine the yield and enantiomeric excess of the this compound.

Anticipated Advantages
ParameterExpected Outcome
Regio- and Enantioselectivity Potentially very high (>99% ee)
Reaction Conditions Mild (aqueous buffer, ambient temperature)
Environmental Impact Low (biodegradable catalyst, less hazardous reagents)

Conclusion

The synthesis of this compound can be achieved through various catalytic methods. The Hell-Volhard-Zelinsky reaction remains a reliable, albeit non-stereoselective, method. For the synthesis of enantioenriched products, which are of high value in drug development, organocatalytic and enzymatic approaches present promising, though less developed, alternatives. The choice of method will depend on the specific requirements of the research, including the need for stereochemical control, scalability, and environmental considerations. Further research into the development of specific organocatalysts and halogenases for aliphatic carboxylic acids like 4-methylpentanoic acid is warranted to unlock the full potential of these advanced synthetic strategies.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 2-Chloro-4-methylpentanoic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isotopically labeled 2-chloro-4-methylpentanoic acid. This compound serves as a crucial tracer in metabolic studies to elucidate the biotransformation and fate of chlorinated aliphatic carboxylic acids. The protocols described herein are designed to be adaptable for labeling with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H), enabling in-depth analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Application Notes

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of a stable isotope, such as ¹³C at a specific position, allows for the unambiguous tracking of a molecule and its metabolites in complex biological matrices. This compound is a small chlorinated aliphatic carboxylic acid that can serve as a model compound to study the metabolic pathways of this class of molecules, which are relevant in both pharmaceutical and environmental contexts.

The metabolic fate of chloroalkanoic acids can involve several biotransformation pathways, including dechlorination, hydroxylation, and conjugation. The use of an isotopically labeled version of this compound can help in:

  • Identifying and Structurally Elucidating Metabolites: The distinct mass shift introduced by the isotopic label facilitates the identification of drug-related material in mass spectrometry analysis.

  • Quantifying Metabolic Flux: By measuring the ratio of labeled to unlabeled metabolites, researchers can quantify the flux through different metabolic pathways.

  • Investigating Reaction Mechanisms: The position of the isotopic label can provide insights into the mechanisms of enzymatic reactions.

The choice of isotopic label depends on the specific research question. For instance, ¹³C labeling at the carboxyl group is ideal for tracing the core carbon skeleton, while deuterium labeling at specific positions can be used to probe kinetic isotope effects in metabolic reactions.

Synthetic Strategy

The synthesis of isotopically labeled this compound can be achieved in a two-step process:

  • Synthesis of Isotopically Labeled 4-Methylpentanoic Acid: This can be accomplished using either a malonic ester synthesis with a labeled precursor or a Grignard reaction with isotopically labeled carbon dioxide.

  • Alpha-Chlorination: The labeled 4-methylpentanoic acid is then chlorinated at the alpha-position to yield the final product.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow cluster_step1 Step 1: Synthesis of Labeled Precursor cluster_step2 Step 2: Alpha-Chlorination Labeled_Starting_Material Isotopically Labeled Starting Material (e.g., ¹³CO₂, [¹³C₂]diethyl malonate) Reaction_1 Malonic Ester Synthesis or Grignard Reaction Labeled_Starting_Material->Reaction_1 Labeled_Intermediate Isotopically Labeled 4-Methylpentanoic Acid Reaction_1->Labeled_Intermediate Reaction_2 α-Chlorination Labeled_Intermediate->Reaction_2 Final_Product Isotopically Labeled This compound Reaction_2->Final_Product

Caption: General workflow for the synthesis of isotopically labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-4-Methylpentanoic Acid via Grignard Reaction

This protocol describes the synthesis of 4-methylpentanoic acid with a ¹³C label at the carboxyl carbon.

Materials:

  • 1-Bromo-3-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹³C]-Carbon dioxide gas (≥99% isotopic purity)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware, dried in an oven

  • Schlenk line or inert atmosphere setup

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of 1-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If not, gentle heating may be required to initiate the reaction.

    • Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation with [¹³C]-CO₂:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble [¹³C]-carbon dioxide gas through the solution with vigorous stirring. The reaction is exothermic. Continue the addition until the reaction ceases.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [1-¹³C]-4-methylpentanoic acid.

    • Purify the product by vacuum distillation or column chromatography.

Expected Yield and Isotopic Enrichment:

ParameterExpected Value
Chemical Yield70-85%
Isotopic Enrichment>98%
Protocol 2: Synthesis of [1,2-¹³C₂]-4-Methylpentanoic Acid via Malonic Ester Synthesis

This protocol allows for the incorporation of two ¹³C atoms.

Materials:

  • [1,2-¹³C₂]-Diethyl malonate (≥99% isotopic purity)

  • Sodium ethoxide

  • Anhydrous ethanol

  • 1-Bromo-2-methylpropane

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Alkylation of Diethyl Malonate:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.[1][2]

    • Cool the solution to 0 °C and add [1,2-¹³C₂]-diethyl malonate (1.0 eq) dropwise.[1]

    • After stirring for 30 minutes, add 1-bromo-2-methylpropane (1.0 eq) and allow the mixture to warm to room temperature.[1][2]

    • Reflux the reaction mixture for 4-6 hours.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add a solution of KOH in water.

    • Reflux the mixture for 4-6 hours to hydrolyze the ester groups.

    • Cool the mixture and carefully acidify with concentrated H₂SO₄ to a pH of ~1.

    • Heat the acidified mixture to induce decarboxylation, which is typically observed by the evolution of CO₂ gas.[1]

    • Continue heating until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude [1,2-¹³C₂]-4-methylpentanoic acid.

    • Purify by vacuum distillation.

Expected Yield and Isotopic Enrichment:

ParameterExpected Value
Chemical Yield60-75%
Isotopic Enrichment>98%
Protocol 3: Alpha-Chlorination of Labeled 4-Methylpentanoic Acid

This protocol describes the final step to produce the target compound.

Materials:

  • Isotopically labeled 4-methylpentanoic acid (from Protocol 1 or 2)

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp (for initiation if using Cl₂)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Formation of the Acid Chloride (optional but recommended):

    • In a round-bottom flask, combine the isotopically labeled 4-methylpentanoic acid (1.0 eq) with an excess of thionyl chloride (2-3 eq).[3][4]

    • Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

  • Alpha-Chlorination:

    • Dissolve the crude acid chloride in an inert solvent.

    • Initiate the reaction by either photochemical means (UV lamp) while bubbling chlorine gas through the solution, or by adding a radical initiator and N-chlorosuccinimide.

    • Monitor the reaction by GC-MS or NMR until the desired level of conversion is achieved.

  • Hydrolysis and Purification:

    • Carefully quench the reaction mixture by slowly adding it to ice-water to hydrolyze the acid chloride back to the carboxylic acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, isotopically labeled this compound, by vacuum distillation or preparative chromatography.

Expected Yield:

ParameterExpected Value
Chemical Yield50-70%

Characterization

The synthesized isotopically labeled this compound should be thoroughly characterized to confirm its structure and isotopic enrichment.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak shifted according to the mass of the incorporated isotope(s). For example, a single ¹³C label will result in a molecular ion peak at M+1 compared to the unlabeled compound. The fragmentation pattern can also be analyzed to confirm the position of the label.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure of the molecule.

    • ¹³C NMR: Will show an enhanced signal for the labeled carbon position(s). The coupling between the ¹³C label and adjacent protons (¹³C-¹H coupling) can also be observed, providing further structural confirmation.

Metabolic Tracing Workflow

The following diagram outlines a typical workflow for a metabolic tracing experiment using the synthesized labeled compound.

Metabolic_Tracing_Workflow Metabolic Tracing Experimental Workflow Cell_Culture Cell Culture or In Vivo Model Dosing Administration of Labeled This compound Cell_Culture->Dosing Sample_Collection Collection of Biological Samples (e.g., plasma, urine, tissue) Dosing->Sample_Collection Metabolite_Extraction Extraction of Metabolites Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Metabolite Identification LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols: 2-Chloro-4-methylpentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpentanoic acid, a halogenated derivative of valeric acid, represents a versatile chiral building block in medicinal chemistry. While direct biological activity data for this specific molecule is limited in public literature, its structural motifs are present in compounds explored for various therapeutic applications. These notes provide an overview of its potential roles as a synthetic intermediate in the development of novel therapeutics, particularly in oncology, cardiovascular diseases, and infectious diseases. Detailed, generalized protocols for its synthesis and subsequent biological evaluation are provided to guide researchers in exploring its potential in drug discovery programs.

Potential Applications in Medicinal Chemistry

Based on the broader class of substituted pentanoic acids and related chloro-containing compounds, this compound holds potential as a key intermediate in the synthesis of bioactive molecules.

  • Anticancer Agents: Substituted pentanoic acids have been investigated as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), both of which are implicated in cancer progression and metastasis. The carboxylic acid moiety can serve as a zinc-binding group in the active site of these enzymes, while the chlorinated alkyl chain can be further functionalized to optimize potency and selectivity.

  • Neprilysin (NEP) Inhibitors: Complex derivatives of methylpentanoic acid have been patented as neprilysin (NEP) inhibitors.[1] NEP is a key enzyme in the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis. Therefore, this compound could serve as a starting material for the synthesis of novel NEP inhibitors for the potential treatment of hypertension and heart failure.[1]

  • Antibacterial Agents: The L-leucine-derived backbone of this compound is a structural feature found in various natural and synthetic compounds with antimicrobial properties. Derivatives of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid have demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains.[2] The chloro-substituted stereocenter offers a site for further chemical modification to develop new classes of antibacterial agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for initial assessment in a drug discovery pipeline.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂PubChem[3][4][5][6]
Molecular Weight 150.60 g/mol PubChem[3][5]
XLogP3 2.1PubChem[3][5]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 3PubChem[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of (S)-2-Chloro-4-methylpentanoic Acid

This protocol is adapted from the synthesis of related α-halo acids from α-amino acids.

Materials:

  • L-Leucine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-Leucine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure (S)-2-Chloro-4-methylpentanoic acid.

DOT Diagram: Synthesis Workflow

G Synthesis of (S)-2-Chloro-4-methylpentanoic Acid cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification L-Leucine_HCl L-Leucine in conc. HCl Reaction_Vessel Reaction Vessel (0-5°C) L-Leucine_HCl->Reaction_Vessel NaNO2_sol Aqueous NaNO2 NaNO2_sol->Reaction_Vessel Slow addition Extraction Extraction with Diethyl Ether Reaction_Vessel->Extraction Reaction quenching Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Final_Product (S)-2-Chloro-4-methylpentanoic Acid Purification->Final_Product

Caption: Workflow for the synthesis of (S)-2-Chloro-4-methylpentanoic acid.

General Protocol for Derivatization (Amide Formation)

This protocol describes the coupling of this compound with an amine to form an amide derivative.

Materials:

  • This compound

  • Amine of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and the amine of interest in anhydrous DCM or DMF.

  • Add HOBt (if using DCC) or DIPEA (if using HATU).

  • Add DCC or HATU to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitate.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography.

In Vitro Biological Evaluation: MMP-2 Inhibition Assay (General Protocol)

This is a generalized fluorescence-based assay to screen for MMP-2 inhibition.

Materials:

  • Recombinant human MMP-2 enzyme

  • MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Batimastat)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Add assay buffer to the wells of the 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the MMP-2 enzyme to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MMP-2 fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DOT Diagram: MMP-2 Inhibition Assay Workflow

G MMP-2 Inhibition Assay Workflow Plate_Setup Dispense Assay Buffer and Test Compounds in 96-well plate Enzyme_Addition Add MMP-2 Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C for 15 min Enzyme_Addition->Incubation Substrate_Addition Add Fluorogenic MMP-2 Substrate Incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence (kinetic read) Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate Initial Rates and % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for an in vitro MMP-2 inhibition assay.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ values for a series of amide derivatives of this compound against MMP-2, illustrating a potential structure-activity relationship (SAR) study.

Compound IDR Group (Amine)MMP-2 IC₅₀ (µM)
CMPA-01 Benzylamine15.2
CMPA-02 4-Fluorobenzylamine8.7
CMPA-03 4-Methoxybenzylamine22.5
CMPA-04 Cyclohexylamine35.1
CMPA-05 Aniline> 50
Batimastat (Positive Control)0.02

DOT Diagram: Structure-Activity Relationship Logic

G Hypothetical SAR for CMPA Derivatives cluster_0 Observations CMPA_Core 2-Chloro-4-methylpentanoyl core Amide_Linker Amide Linker CMPA_Core->Amide_Linker R_Group Variable R-group Amide_Linker->R_Group Observation1 Aromatic R-groups show better activity than aliphatic (CMPA-01 vs CMPA-04) R_Group->Observation1 Observation2 Electron-withdrawing groups on the aromatic ring improve potency (CMPA-02 vs CMPA-01) R_Group->Observation2 Observation3 Electron-donating groups on the aromatic ring decrease potency (CMPA-03 vs CMPA-01) R_Group->Observation3 Observation4 Direct aniline linkage is not well-tolerated (CMPA-05) R_Group->Observation4 Conclusion Future modifications should focus on substituted benzylamines. Observation2->Conclusion

Caption: Logical flow of a hypothetical SAR study.

Conclusion

This compound is a promising, yet underexplored, chiral building block for medicinal chemistry. Its potential for elaboration into various classes of therapeutic agents, including anticancer, cardiovascular, and antibacterial drugs, warrants further investigation. The protocols and conceptual frameworks provided herein offer a starting point for researchers to synthesize and evaluate novel derivatives of this versatile scaffold. Future work should focus on the synthesis of diverse libraries based on this core structure and their systematic evaluation against a range of biological targets to fully elucidate the medicinal chemistry potential of this compound.

References

Application Notes and Protocols for Stereoselective Alkylation Reactions Using 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective α-alkylation of 2-chloro-4-methylpentanoic acid. The methodologies described herein utilize chiral auxiliaries to control the stereochemical outcome of the alkylation, a critical step in the synthesis of chiral molecules for pharmaceutical and research applications. The protocols are based on well-established methods for the asymmetric alkylation of carboxylic acid derivatives, adapted for the specific substrate, this compound.

The primary strategy involves the temporary attachment of a chiral auxiliary to the carboxylic acid, followed by diastereoselective enolate formation and alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-alkylated product. This approach is a cornerstone of modern organic synthesis for creating chiral centers with high fidelity.[1][2]

Two of the most robust and widely used chiral auxiliaries for this purpose are Evans' oxazolidinones and Myers' pseudoephedrine amides.[2][][4] Both offer high levels of stereocontrol and predictable outcomes.

Method 1: Asymmetric Alkylation via an Evans' Oxazolidinone Auxiliary

Evans' oxazolidinone auxiliaries are powerful tools for stereoselective transformations, including alkylation reactions.[2] The chiral auxiliary is first acylated with this compound. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which undergoes highly diastereoselective alkylation. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[1]

Quantitative Data Summary

The following table summarizes the expected yields and diastereoselectivities for the alkylation of an N-acyl oxazolidinone derived from this compound with various alkyl halides. Data is extrapolated from similar systems reported in the literature.

EntryAlkylating Agent (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1CH₃ILDA>95:5~85-95
2CH₃CH₂BrNaHMDS>95:5~80-90
3PhCH₂BrNaHMDS>97:3~90-98
4(CH₃)₂CHCH₂ILDA>90:10~75-85
Experimental Protocol

Step 1: Synthesis of the N-Acyl Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • In a separate flask, prepare the acid chloride of this compound by reacting it with oxalyl chloride (1.2 eq.) and a catalytic amount of DMF in anhydrous DCM at 0 °C to room temperature for 2 hours. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the crude 2-chloro-4-methylpentanoyl chloride in anhydrous THF and add it dropwise to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq., 30% aqueous solution).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • The combined organic layers containing the product are washed with brine, dried, and concentrated to yield the α-alkylated this compound.

Diagrams

Evans_Alkylation_Workflow cluster_synthesis Synthesis of N-Acyl Oxazolidinone cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Removal start This compound + Chiral Oxazolidinone step1 Acylation start->step1 product1 N-Acyl Oxazolidinone step1->product1 step2 Deprotonation (NaHMDS) product1->step2 step3 Alkylation (R-X) step2->step3 product2 Alkylated Adduct step3->product2 step4 Hydrolysis (LiOH/H₂O₂) product2->step4 product3 α-Alkylated Carboxylic Acid step4->product3 aux_recovery Recovered Auxiliary step4->aux_recovery

Caption: Workflow for Evans' auxiliary-mediated alkylation.

Method 2: Asymmetric Alkylation via a Myers' Pseudoephedrine Auxiliary

Pseudoephedrine serves as an excellent and practical chiral auxiliary for the asymmetric alkylation of carboxylic acids.[2][5] Both enantiomers are readily available and inexpensive. The pseudoephedrine amide is formed, and its lithium enolate undergoes highly diastereoselective alkylation, often in the presence of lithium chloride. The auxiliary can be removed under mild conditions to afford the enantiomerically enriched carboxylic acid.

Quantitative Data Summary

The following table presents expected yields and diastereoselectivities for the alkylation of the pseudoephedrine amide of this compound. Data is based on analogous systems.

EntryAlkylating Agent (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1CH₃ILDA>97:3~90-98
2CH₃CH₂BrLDA>97:3~88-95
3PhCH₂BrLDA>99:1~92-99
4(CH₃)₂CHCH₂ILDA>95:5~85-93
Experimental Protocol

Step 1: Synthesis of the Pseudoephedrine Amide

  • To a suspension of (1R,2R)-(-)-pseudoephedrine (1.1 eq.) in anhydrous toluene (0.5 M) at 0 °C, add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • In a separate flask, prepare the acid chloride of this compound as described in Method 1.

  • Add the crude 2-chloro-4-methylpentanoyl chloride to the lithium alkoxide suspension at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Quench with water and separate the layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude amide by recrystallization or flash chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (4.0 eq.) in anhydrous THF (0.1 M) at -78 °C, add lithium diisopropylamide (LDA) (1.5 eq., freshly prepared) dropwise.

  • Stir the solution at 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction back to -78 °C and add the alkylating agent (1.2 eq.) dropwise.

  • Stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the alkylated amide by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated pseudoephedrine amide in a mixture of THF and water (3:1).

  • Add sodium hydroxide (4.0 eq.) and heat the mixture at reflux for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with DCM to recover the pseudoephedrine auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the final α-alkylated carboxylic acid.

Diagrams

Myers_Alkylation_Mechanism cluster_chelation Chelated Enolate Formation cluster_alkylation Diastereoselective Alkylation cluster_stereocontrol Stereocontrol Model amide Pseudoephedrine Amide enolate (Z)-Enolate Chelate (LiCl mediated) amide->enolate LDA, THF product Alkylated Amide enolate->product Top-face attack model_text The phenyl and methyl groups of pseudoephedrine block the bottom face of the enolate, directing the electrophile to the top face. electrophile R-X (Electrophile) electrophile->product

Caption: Stereocontrol in Myers' pseudoephedrine alkylation.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-methylpentanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-methylpentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Synthesis

Potential Cause Recommended Solution
Incomplete Reaction: Unreacted starting material (4-methylpentanoic acid) remains in the crude product.Monitor the reaction progress using techniques like TLC or GC to ensure completion. If the reaction has stalled, consider adding more chlorinating agent or extending the reaction time.
Formation of By-products: Isomeric impurities, such as 3-chloro-4-methylpentanoic acid, or di-chlorinated species may have formed.Optimize reaction conditions to improve selectivity. This may involve adjusting the temperature, catalyst, or the rate of addition of the chlorinating agent.
Hydrolysis of Intermediate: If using a method that proceeds through an acid halide intermediate (e.g., Hell-Volhard-Zelinsky reaction), premature hydrolysis can lead to impurities.Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 2: Difficulty with Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent Choice: The compound is either too soluble or insoluble in the chosen solvent.Perform a solvent screen with small amounts of the crude product. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider solvent pairs like hexane/ethyl acetate or toluene/heptane.
Oiling Out: The compound separates as a liquid phase instead of forming crystals upon cooling.This often occurs when the cooling rate is too fast or the solution is too concentrated. Try slower cooling, more dilute solutions, or adding a seed crystal. Using a solvent system with a slightly higher polarity might also help.
Poor Crystal Formation: Crystals are very fine, impure, or do not form at all.Ensure the crude material is reasonably pure before attempting recrystallization. Pre-purification by an acid-base extraction can remove many impurities. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation.

Issue 3: Challenges in Chromatographic Purification

Potential Cause Recommended Solution
Co-elution of Impurities: Impurities have similar polarity to the desired product and do not separate on the column.Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. The addition of a small amount of acetic acid to the eluent can help to sharpen the peak of the carboxylic acid and reduce tailing.
Product Tailing on Silica Gel: The carboxylic acid group interacts strongly with the acidic silica gel, leading to broad peaks and poor separation.Add a small percentage of a competitive polar modifier, like acetic or formic acid, to the mobile phase. This will protonate the silanol groups on the silica surface and reduce their interaction with the analyte.
Low Recovery from the Column: The product is irreversibly adsorbed onto the stationary phase.If tailing is severe, consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica (e.g., C18) in a reversed-phase setup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities often include the unreacted starting material (4-methylpentanoic acid), the corresponding acid halide if formed as an intermediate, and potentially isomeric by-products such as 3-Chloro-4-methylpentanoic acid. Over-chlorination can also lead to di-chloro species.

Q2: Can I use distillation to purify this compound?

A2: Vacuum distillation can be a suitable method for purification, especially for removing non-volatile impurities. However, care must be taken as alpha-halo acids can be thermally labile and may decompose or undergo elimination reactions at elevated temperatures. It is crucial to use a high-vacuum system to lower the boiling point.

Q3: What is a good starting point for a recrystallization solvent system?

A3: A good starting point for recrystallization would be a non-polar solvent such as hexane or heptane, possibly in a mixture with a slightly more polar solvent like ethyl acetate or toluene to achieve the desired solubility profile. Always perform small-scale solvent screening tests first.

Q4: My purified product is an oil, not a solid. What should I do?

A4: this compound can be a low-melting solid or an oil at room temperature, especially if trace impurities are present. If a solid is expected, try cooling the oil to a lower temperature (e.g., in an ice bath or refrigerator) to induce crystallization. Seeding with a previously obtained crystal can also be effective. If it remains an oil, purification by chromatography or vacuum distillation may be more appropriate.

Q5: How can I remove residual starting material (4-methylpentanoic acid)?

A5: While challenging due to similar physical properties, fractional distillation under high vacuum can sometimes separate the chlorinated product from the starting material. Column chromatography with a carefully optimized eluent system is often a more effective method for this separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture) to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To mitigate tailing, a small amount of acetic acid (e.g., 0.1-1%) can be added to the eluent system.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Halogenated Carboxylic Acids

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesCommon Challenges
Recrystallization >98%60-85%Cost-effective, can yield high purity product.Solvent selection can be difficult, potential for "oiling out".
Vacuum Distillation >99%70-90%Effective for removing non-volatile impurities.Risk of thermal decomposition of the product.
Column Chromatography >99%50-80%Highly effective for separating closely related impurities.Can be time-consuming and requires larger solvent volumes. Product tailing can be an issue.

Visualizations

Purification_Workflow Crude Crude 2-Chloro-4- methylpentanoic Acid Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation Analysis Purity Analysis (GC/NMR) Recrystallization->Analysis Chromatography->Analysis Distillation->Analysis Pure_Product Pure Product Analysis->Pure_Product >98% Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Purification Check_Method Which method was used? Start->Check_Method Recryst Recrystallization Check_Method->Recryst Chrom Chromatography Check_Method->Chrom Distill Distillation Check_Method->Distill Recryst_Issue Issue? Recryst->Recryst_Issue Chrom_Issue Issue? Chrom->Chrom_Issue Distill_Issue Issue? Distill->Distill_Issue Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Yes Poor_Crystals Poor Crystal Formation Recryst_Issue->Poor_Crystals No Solution_Oiling Slow cooling, dilute, seed Oiling_Out->Solution_Oiling Solution_Crystals Pre-purify, scratch flask Poor_Crystals->Solution_Crystals Coelution Co-elution Chrom_Issue->Coelution Yes Tailing Peak Tailing Chrom_Issue->Tailing No Solution_Coelution Optimize eluent gradient Coelution->Solution_Coelution Solution_Tailing Add acetic acid to eluent Tailing->Solution_Tailing Decomposition Decomposition Distill_Issue->Decomposition Yes Solution_Decomp Lower temperature/pressure Decomposition->Solution_Decomp

Caption: Troubleshooting decision tree for purification issues.

"preventing racemization of 2-Chloro-4-methylpentanoic acid during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive. For this compound, the stereocenter at the α-carbon (C2) is crucial for its intended biological activity and stereospecific interactions in drug development. Loss of stereochemical integrity through racemization can lead to a loss of efficacy, altered pharmacological profiles, and increased complexity in purification and analysis.

Q2: Under what conditions is this compound prone to racemization?

A2: The α-proton on the chiral carbon of this compound is susceptible to abstraction, particularly under basic conditions, which can lead to racemization through the formation of a planar enolate intermediate.[1][2] Similarly, acidic conditions, especially in the presence of chloride ions and heat, can also promote racemization.[3] In general, any reaction condition that facilitates the formation of a planar intermediate at the chiral center, such as via carbocation or enol formation, can lead to a loss of stereochemical purity.[1][4]

Q3: Can racemization occur during storage?

A3: While solid, pure this compound is generally stereochemically stable at room temperature, prolonged storage in solution, especially under non-neutral pH conditions, could potentially lead to slow racemization. It is recommended to store it as a solid in a cool, dry place and to use freshly prepared solutions for reactions.

Troubleshooting Guides

Issue 1: Racemization observed during amidation or esterification reactions.

Cause: The most common cause of racemization during the formation of amides or esters from a carboxylic acid is the activation step, especially when using coupling reagents. Many standard coupling procedures involve the use of a base, which can abstract the acidic α-proton, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemistry.[1] Higher reaction temperatures can also accelerate this process.

Solutions:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. While carbodiimides like DCC and EDC are common, they can lead to significant racemization.[5] The use of uronium/aminium-based reagents like HBTU and HATU, especially in combination with additives, or phosphonium-based reagents like BOP and PyBOP, is often preferred to suppress racemization.[5][6][7][8] Newer generation reagents are also designed to minimize this issue.[9]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with coupling reagents.[5][7] These additives form activated esters that are more reactive towards the amine or alcohol and less prone to racemization.

  • Control of Base and Temperature: The choice and amount of base are crucial. A sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often recommended over stronger, less hindered bases.[8] In cases with a high risk of racemization, an even weaker base like sym-collidine may be beneficial.[8] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.

  • Reaction Monitoring: Monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the exposure of the activated acid to conditions that promote racemization.

Issue 2: Loss of enantiomeric excess during a substitution reaction at the α-carbon.

Cause: Substitution reactions at the chiral center of this compound can proceed through mechanisms that lead to racemization. For instance, a reaction proceeding through an SN1 mechanism would involve a planar carbocation intermediate, resulting in a racemic mixture.[4]

Solutions:

  • Promote SN2 Conditions: To maintain stereochemical integrity, favor reaction conditions that promote an SN2 mechanism, which proceeds with inversion of configuration. This typically involves using a good, non-bulky nucleophile, a polar aprotic solvent, and avoiding conditions that would stabilize a carbocation intermediate (e.g., protic solvents, Lewis acids).

  • Protecting Group Strategy: If direct substitution is problematic, consider a strategy involving the protection of the carboxylic acid, followed by the substitution reaction, and subsequent deprotection. The choice of protecting group and the conditions for its removal should be carefully selected to avoid racemization.

Data Summary

The following table summarizes coupling reagents and their general effectiveness in preventing racemization, primarily based on data from peptide synthesis, which is analogous to the amidation of this compound.

Coupling Reagent ClassExamplesAdditiveGeneral Racemization RiskReference
CarbodiimidesDCC, DIC, EDCHOBt, HOAt, OxymaHigh (without additive), Low (with additive)[5][8]
Uronium/Aminium SaltsHBTU, TBTU, HATU, COMUNone requiredLow[5][6][8]
Phosphonium SaltsBOP, PyBOPNone requiredLow[5][8]
OtherT3P, CMPI (Mukaiyama reagent), NDTPPyridineLow[9]

Experimental Protocols

Protocol 1: Low-Racemization Amidation using HATU

This protocol is a general guideline for the amidation of this compound with a primary or secondary amine, aiming to minimize racemization.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., DMF, CH2Cl2) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add 1.1 equivalents of the amine, 1.1 equivalents of HATU, and 2.0 equivalents of a non-nucleophilic, sterically hindered base (e.g., DIPEA).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a mild aqueous acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

racemization_mechanism cluster_conditions Reaction Conditions (R)-Enantiomer (R)-Enantiomer Enolate Planar Enolate (Achiral Intermediate) (R)-Enantiomer->Enolate - H+ Enolate->(R)-Enantiomer + H+ (S)-Enantiomer (S)-Enantiomer Enolate->(S)-Enantiomer + H+ Base Base (e.g., DIPEA) Base->(R)-Enantiomer Acid Acid/Heat Acid->(R)-Enantiomer

Caption: Mechanism of base- or acid-catalyzed racemization.

troubleshooting_workflow start Racemization Detected in Amidation/Esterification coupling_reagent Review Coupling Reagent start->coupling_reagent base_temp Assess Base and Temperature coupling_reagent->base_temp No use_uronium Switch to Uronium/Phosphonium Reagent (HATU, PyBOP) coupling_reagent->use_uronium Using Carbodiimide? add_additive Add HOBt/HOAt to Carbodiimide Coupling coupling_reagent->add_additive Yes reaction_time Check Reaction Time base_temp->reaction_time No use_weaker_base Use Weaker/Hindered Base (e.g., sym-collidine) base_temp->use_weaker_base Using Strong Base? lower_temp Lower Reaction Temperature (e.g., to 0 °C) base_temp->lower_temp High Temperature? monitor_reaction Monitor Reaction to Avoid Prolonged Times reaction_time->monitor_reaction Yes end Racemization Minimized reaction_time->end No use_uronium->base_temp add_additive->base_temp use_weaker_base->lower_temp lower_temp->reaction_time monitor_reaction->end

Caption: Troubleshooting workflow for racemization in coupling reactions.

References

Technical Support Center: Reactions of 2-Chloro-4-methylpentanoic Acid with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-4-methylpentanoic acid and strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is treated with a strong base?

When this compound, a secondary alkyl halide, reacts with a strong base, two main competitive reaction pathways are observed: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).[1] The initial and fastest reaction, however, is the deprotonation of the carboxylic acid group by the strong base to form a carboxylate salt.

Q2: What is the expected major product when using a non-bulky strong base like sodium hydroxide (NaOH)?

With a strong, non-bulky base such as sodium hydroxide, the S(_N)2 pathway is generally favored, leading to the formation of 2-hydroxy-4-methylpentanoic acid as the major product. However, the E2 reaction, resulting in the formation of 4-methyl-2-pentenoic acid and 4-methyl-3-pentenoic acid, will still occur as a side reaction.[1]

Q3: How does using a bulky strong base like potassium tert-butoxide (t-BuOK) affect the product distribution?

The use of a sterically hindered (bulky) strong base like potassium tert-butoxide significantly favors the E2 elimination pathway.[2] The bulkiness of the base hinders its ability to act as a nucleophile and attack the carbon atom (S(_N)2), making it more likely to abstract a proton from a beta-carbon, leading to the formation of alkenes.

Q4: How does temperature influence the ratio of substitution to elimination products?

Increasing the reaction temperature generally favors the elimination (E2) reaction over the substitution (S(N)2) reaction.[3][4] This is because elimination reactions typically have a higher activation energy and lead to an increase in the number of molecules in the products, resulting in a positive entropy change. According to the Gibbs free energy equation ((\Delta G = \Delta H - T\Delta S)), a higher temperature will make the (-T\Delta S) term more negative, thus favoring the elimination pathway.[5][3][6]

Q5: What is the role of the solvent in these reactions?

The choice of solvent can influence the reaction outcome. Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for S(_N)2 reactions as they can solvate the cation of the base without strongly solvating the anionic nucleophile, leaving it more reactive.[7][8] For E2 reactions, a less polar solvent or the conjugate acid of the base (e.g., tert-butanol for potassium tert-butoxide) is often used.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired 2-hydroxy-4-methylpentanoic acid (S(_N)2 product) - The reaction temperature is too high, favoring elimination. - The base used is too sterically hindered. - The concentration of the strong base is too high.- Lower the reaction temperature. Consider running the reaction at or below room temperature. - Use a non-bulky strong base like NaOH or KOH. - Use a stoichiometric amount of the base relative to the substrate.
High proportion of elimination byproducts (alkenes) - The reaction temperature is elevated. - A bulky base was used. - High concentration of the base.- Decrease the reaction temperature. - Switch to a less sterically hindered base (e.g., from t-BuOK to NaOH). - Use a lower concentration of the base.
Reaction is slow or incomplete - The temperature is too low. - The base is not strong enough. - Poor solubility of reactants.- Gradually increase the reaction temperature while monitoring the product distribution. - Ensure a sufficiently strong base is used. - Choose a solvent in which both the substrate and the base are soluble.
Formation of unexpected byproducts - The starting material is impure. - Side reactions with the solvent. - Decarboxylation at high temperatures.- Verify the purity of the this compound before the reaction. - Use an inert solvent that does not react with the base or substrate. - Avoid excessively high reaction temperatures, which can lead to the loss of CO(_2) from the carboxylic acid.[9]

Data Presentation

Table 1: Representative Product Distribution for the Reaction of this compound with Strong Bases under Different Conditions

Base Solvent Temperature (°C) Approx. Yield of 2-hydroxy-4-methylpentanoic acid (S(_N)2) Approx. Yield of Alkenes (E2)
NaOHWater/Ethanol2575%25%
NaOHWater/Ethanol7050%50%
t-BuOKtert-Butanol2515%85%
t-BuOKtert-Butanol70<5%>95%

Note: The values in this table are illustrative and based on general principles of S(_N)2/E2 competition for secondary alkyl halides. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methylpentanoic Acid (S(_N)2 Favored)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of water and ethanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Methyl-2-pentenoic Acid and 4-Methyl-3-pentenoic Acid (E2 Favored)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tert-butanol.

  • Reagent Addition: Carefully add potassium tert-butoxide (1.5 equivalents) to the solvent with stirring. Then, add a solution of this compound (1 equivalent) in dry tert-butanol dropwise to the base solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 82°C) and monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water. Acidify the mixture with dilute HCl to pH 2-3.

  • Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product mixture can be purified by column chromatography.

Mandatory Visualization

Reaction_Pathways cluster_start Initial Acid-Base Reaction cluster_main Competing Side Reactions Reactant This compound Carboxylate 2-Chloro-4-methylpentanoate Reactant->Carboxylate Fast Deprotonation Base Strong Base (B:-) SN2_Product 2-Hydroxy-4-methylpentanoic Acid (Substitution Product) Carboxylate->SN2_Product SN2 Pathway (Nucleophilic Attack) E2_Product 4-Methylpent-2-enoic Acid (Elimination Product) Carboxylate->E2_Product E2 Pathway (Proton Abstraction)

Caption: Competing S(_N)2 and E2 reaction pathways for this compound with a strong base.

Troubleshooting_Logic Start Experiment Start Problem Identify Undesired Outcome (e.g., low yield of SN2 product) Start->Problem High_Temp Is Reaction Temperature High? Problem->High_Temp Check Conditions Bulky_Base Is a Bulky Base Used? High_Temp->Bulky_Base No Lower_Temp Action: Lower Temperature High_Temp->Lower_Temp Yes Change_Base Action: Use Non-Bulky Base (e.g., NaOH) Bulky_Base->Change_Base Yes End Re-run Experiment Bulky_Base->End No Lower_Temp->End Change_Base->End

Caption: A logical workflow for troubleshooting undesired product ratios in the reaction.

References

"troubleshooting low yields in the chlorination of 4-methylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-methylpentanoyl chloride from 4-methylpentanoic acid.

Troubleshooting Guide: Diagnosing Low Yields

Low yields in the chlorination of 4-methylpentanoic acid can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The following logical workflow can help diagnose the root cause of the issue.

TroubleshootingWorkflow start Low Yield of 4-Methylpentanoyl Chloride Observed check_sm Analysis of Crude Reaction Mixture (TLC, GC-MS, or NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present Incomplete Conversion? side_products Multiple Side Products Observed check_sm->side_products Low Purity? cause_reagent Cause: Inactive or Insufficient Chlorinating Agent sm_present->cause_reagent Yes cause_moisture Cause: Presence of Water in Reaction sm_present->cause_moisture Yes cause_temp Cause: Insufficient Temperature or Reaction Time sm_present->cause_temp Yes cause_overheating Cause: Overheating or Prolonged Reaction Time side_products->cause_overheating Yes cause_chain_chlorination Cause: Radical Chain Chlorination on Alkyl Chain side_products->cause_chain_chlorination Yes solution_reagent Solution: 1. Use fresh/pure chlorinating agent. 2. Increase stoichiometry (e.g., 1.2-1.5 eq). cause_reagent->solution_reagent solution_moisture Solution: 1. Dry starting material and solvent. 2. Use oven-dried glassware under inert gas. cause_moisture->solution_moisture solution_temp Solution: 1. Increase reaction temperature (reflux). 2. Extend reaction time and monitor by TLC/GC. cause_temp->solution_temp solution_overheating Solution: 1. Maintain recommended temperature. 2. Monitor reaction to avoid extended heating after completion. cause_overheating->solution_overheating solution_chain_chlorination Solution: 1. Run reaction in the dark. 2. Use radical inhibitors if necessary. cause_chain_chlorination->solution_chain_chlorination ExperimentalWorkflow start Setup reagents Reagent Addition start->reagents 1. Oven-dried glassware 2. Inert atmosphere (N2) reaction Reaction reagents->reaction 1. Add 4-methylpentanoic acid 2. Add SOCl2 (1.5 eq) dropwise workup Work-up reaction->workup 1. Heat to reflux (e.g., 80°C) 2. Monitor by TLC/IR purify Purification workup->purify Distill off excess SOCl2 end Product purify->end Vacuum distill product

"stability of 2-Chloro-4-methylpentanoic acid in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Chloro-4-methylpentanoic acid in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, an α-chloro carboxylic acid, is its susceptibility to nucleophilic substitution reactions, particularly solvolysis, where the solvent acts as the nucleophile. This leads to the displacement of the chloride ion. In protic solvents like water or alcohols, this will result in the formation of 2-Hydroxy-4-methylpentanoic acid. The rate of this degradation is influenced by solvent type, temperature, and pH.

Q2: Which solvents are recommended for dissolving and storing this compound to ensure its stability?

A2: To minimize degradation, it is advisable to use aprotic solvents. Recommended solvents for storage and experimental use where stability is critical include:

  • Aprotic Hydrocarbons: Heptane, Hexane, Toluene

  • Ethers: Dioxane, Tetrahydrofuran (THF) (ensure peroxide-free)

  • Chlorinated Solvents: Dichloromethane, Chloroform (use with caution due to potential reactivity and ensure they are free of acidic impurities)

Protic solvents such as water, methanol, ethanol, and acetic acid should be used with the understanding that they can participate in solvolysis reactions, leading to the degradation of the compound over time.[1][2]

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C, to significantly reduce the rate of degradation.

  • Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture.

  • Light: Protect solutions from light to prevent any potential photochemical degradation pathways.

Q4: I am observing a new peak in my HPLC/GC-MS analysis of a this compound solution. What could it be?

A4: A new peak, particularly one that grows over time, likely represents a degradation product. In many common experimental solvents, the most probable degradation product is 2-Hydroxy-4-methylpentanoic acid, formed via hydrolysis or alcoholysis. To confirm its identity, you can use techniques like mass spectrometry to determine the molecular weight of the impurity.

Troubleshooting Guide

Issue Potential Cause Verification Solution
Rapid loss of parent compound in solution The solvent is nucleophilic (e.g., water, methanol, ethanol) and is reacting with the compound.Analyze the sample at multiple time points to observe the rate of degradation. Use LC-MS to identify the degradation product (expect a mass corresponding to the hydroxyl-substituted acid).Switch to a non-polar, aprotic solvent like hexane or THF for your experiments if possible. If a protic solvent is required, prepare fresh solutions immediately before use and keep them at a low temperature.
Inconsistent results between experiments The compound may be degrading at different rates due to variations in solvent purity, temperature, or storage time.Review your experimental records for any inconsistencies. Test the purity of your solvent batches for water content or acidic/basic impurities.Standardize your experimental protocol. Use fresh, high-purity solvents for each experiment. Prepare and use solutions within a defined timeframe.
Formation of an unknown impurity Besides solvolysis, other degradation pathways might be occurring, potentially catalyzed by impurities in your solvent or reagents.Characterize the impurity using mass spectrometry and NMR spectroscopy.Ensure all glassware is thoroughly clean and dry. Use high-purity solvents and reagents. Consider performing your reaction under an inert atmosphere.

Stability Data

Solvent Temperature (°C) Half-life (t½) (hours) Primary Degradation Product
Water25482-Hydroxy-4-methylpentanoic acid
Methanol25722-Methoxy-4-methylpentanoic acid
Acetonitrile25> 1000-
Hexane25> 2000-

Experimental Protocols

Protocol for a Typical Stability Study

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several sealed vials to be stored under the desired conditions (e.g., different temperatures).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, take one vial from storage.

    • Analyze the sample using a validated analytical method, such as HPLC with UV detection or GC-MS.

      • HPLC Method Example:

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

        • Detection: UV at 210 nm.

      • GC-MS Method Example:

        • Derivatization may be necessary to increase volatility. A common method is silylation.

        • Column: A capillary column suitable for metabolomics (e.g., DB-5ms).

        • Injection: Splitless mode.

        • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or peak area of the parent compound versus time.

    • Calculate the degradation rate and the half-life of the compound under the tested conditions.

Visualizations

Below are diagrams illustrating the potential degradation pathway and a general experimental workflow.

G cluster_degradation Potential Degradation Pathway: Solvolysis 2_Chloro_4_methylpentanoic_acid This compound Product 2-Hydroxy/Alkoxy-4-methylpentanoic acid 2_Chloro_4_methylpentanoic_acid->Product SN1 or SN2 Reaction Leaving_Group Chloride Ion (Cl⁻) 2_Chloro_4_methylpentanoic_acid->Leaving_Group Displacement Solvent Nucleophilic Solvent (e.g., H₂O, ROH) Solvent->Product

Caption: Potential solvolysis degradation pathway of this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution aliquot Aliquot into Vials start->aliquot storage Store at Defined Conditions (Temperature, Light) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by HPLC or GC-MS sampling->analysis data Quantify Parent Compound and Degradants analysis->data end Calculate Degradation Rate and Half-life data->end

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Identification of Impurities in Commercial 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Chloro-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common synthetic routes, such as the Hell-Volhard-Zelinsky reaction, may introduce specific impurities. The table below lists potential impurities and their likely origins.

Data Presentation: Potential Impurities

Impurity NameChemical StructureLikely Origin
4-Methylpentanoic acidCH₃CH(CH₃)CH₂CH₂COOHUnreacted starting material
2,2-Dichloro-4-methylpentanoic acidCH₃CH(CH₃)CH₂CCl₂COOHOver-chlorination during synthesis
4-Methylpentanoyl chlorideCH₃CH(CH₃)CH₂CH₂COClIntermediate from synthesis (e.g., using thionyl chloride)
Isopropylsuccinic acidHOOCCH(CH(CH₃)₂)CH₂COOHByproduct from side reactions
Polymeric byproducts-Polymerization under certain reaction conditions

Q2: What is the recommended analytical method for identifying and quantifying impurities in this compound?

A2: The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides the necessary separation and identification capabilities for volatile and semi-volatile organic compounds. Due to the low volatility of the analyte and its impurities, a derivatization step is typically required prior to GC-MS analysis.

Q3: Why is derivatization necessary for the GC analysis of this compound?

A3: Derivatization is a crucial step to increase the volatility and thermal stability of carboxylic acids like this compound. The polar carboxyl group can lead to poor peak shape (tailing) and adsorption on the GC column. Converting the carboxylic acid to a less polar and more volatile ester or silyl derivative improves chromatographic performance and sensitivity.

Q4: What are the common derivatization techniques for this analysis?

A4: The most common derivatization method is esterification, often to form methyl esters. This can be achieved using reagents like diazomethane or acidic methanol. Another approach is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for the analyte and impurities. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Incomplete derivatization, active sites in the GC inlet or column, or column degradation.

    • Solution:

      • Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.

      • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners are recommended.

      • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Appearance of Ghost Peaks

  • Question: I am observing "ghost peaks" in my chromatograms, which are peaks that appear in blank runs. What is their origin and how can I eliminate them?

  • Answer:

    • Cause: Contamination from the syringe, septum bleed, contaminated carrier gas, or carryover from a previous injection.

    • Solution:

      • Clean the Syringe: Thoroughly rinse the syringe with an appropriate solvent between injections.

      • Replace Septum: Use high-quality, low-bleed septa and replace them regularly.

      • Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

      • Run Blanks: After a highly concentrated sample, run one or more solvent blanks to wash out any residual sample from the injection port and column.

Issue 3: Baseline Instability or Drift

  • Question: The baseline in my chromatogram is noisy or drifting. What are the potential causes and how can I stabilize it?

  • Answer:

    • Cause: Column bleed, contaminated detector, or leaks in the system.

    • Solution:

      • Address Column Bleed: Ensure the column temperature does not exceed its recommended maximum. Condition the column if necessary.

      • Clean the Detector: Follow the instrument manufacturer's procedure for cleaning the mass spectrometer's ion source.

      • Perform a Leak Check: Check for leaks in the carrier gas lines, fittings, and septum.

Issue 4: Low Analyte Response or Poor Sensitivity

  • Question: The signal intensity for my analyte is very low. What should I investigate?

  • Answer:

    • Cause: Inefficient derivatization, sample degradation in the injector, or a leak in the system.

    • Solution:

      • Verify Derivatization: Confirm that the derivatization is complete. Analyze a known standard to check the efficiency.

      • Check Injector Temperature: An excessively high injector temperature can cause degradation of thermally labile compounds. Optimize the injector temperature.

      • System Integrity: Perform a thorough leak check of the entire GC-MS system.

Experimental Protocols

Protocol: GC-MS Analysis of this compound Impurities via Methyl Ester Derivatization

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the commercial this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as methanol.

  • Derivatization (using Acidic Methanol):

    • Transfer 1 mL of the sample solution to a 2 mL autosampler vial.

    • Add 200 µL of 10% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 500 µL of a non-polar extraction solvent (e.g., hexane or dichloromethane), vortex for 1 minute, and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.

  • GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu
Scan ModeFull Scan

Visualizations

impurity_identification_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing & Identification start Commercial this compound dissolve Dissolve in Solvent start->dissolve derivatize Derivatization (Esterification) dissolve->derivatize extract Liquid-Liquid Extraction derivatize->extract gcms GC-MS Analysis extract->gcms data Data Acquisition (TIC) gcms->data integrate Peak Integration data->integrate library Mass Spectral Library Search integrate->library quantify Quantification library->quantify report Impurity Profile Report quantify->report

Caption: Workflow for the identification and quantification of impurities.

impurity_sources cluster_synthesis Synthesis Process cluster_degradation Storage & Handling start_mat Starting Materials (e.g., 4-Methylpentanoic Acid) product Commercial This compound start_mat->product Unreacted reagents Reagents (e.g., Thionyl Chloride, Chlorine) reagents->product Residuals side_rxn Side Reactions (e.g., Dichlorination) side_rxn->product Byproducts degradation Degradation Products (e.g., Hydrolysis) product->degradation

Caption: Potential sources of impurities in the final product.

"scale-up challenges for the synthesis of 2-Chloro-4-methylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound, especially at a larger scale?

A1: The most prevalent method for the α-chlorination of 4-methylpentanoic acid to produce this compound is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a chlorinating agent, such as chlorine (Cl₂) or thionyl chloride (SOCl₂), in the presence of a catalyst like phosphorus trichloride (PCl₃) or red phosphorus.[1][2][3] At an industrial scale, using an anhydride of the parent carboxylic acid (in this case, 4-methylpentanoic anhydride) as a co-reagent or catalyst can significantly improve selectivity and yield, minimizing the formation of byproducts.

Q2: What are the primary scale-up challenges associated with the Hell-Volhard-Zelinsky (HVZ) reaction for this synthesis?

A2: Scaling up the HVZ reaction for this compound synthesis presents several challenges:

  • Exothermic Reaction and Heat Management: The chlorination process is often exothermic, and maintaining precise temperature control is crucial.[4][5] Inadequate heat dissipation on a large scale can lead to runaway reactions and the formation of undesirable byproducts.

  • Byproduct Formation: Common byproducts include di-chlorinated species and, at excessively high temperatures, β-unsaturated carboxylic acids.[3] Controlling the stoichiometry of the chlorinating agent and the reaction temperature is critical to minimize these impurities.

  • Corrosion: The reagents used, such as thionyl chloride, phosphorus trichloride, and the hydrogen chloride gas produced as a byproduct, are highly corrosive. This necessitates the use of specialized, corrosion-resistant reactor materials like glass-lined steel or specific alloys.

  • Reagent Handling and Safety: Thionyl chloride and phosphorus trichloride are toxic and react violently with water.[6][7][8] Handling these reagents on a large scale requires stringent safety protocols and specialized equipment.

  • Purification: Achieving high purity ( >99%) on an industrial scale can be challenging and may require more than simple distillation. Additional purification steps might be necessary to remove closely boiling impurities.[9]

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To enhance yield and purity, consider the following:

  • Use of Anhydride: Introducing 4-methylpentanoic anhydride as a catalyst or co-reagent can promote the formation of the desired α-chloro acid and suppress side reactions. This approach has been successfully applied in the industrial synthesis of similar compounds like 2-chloropropionic acid.

  • Temperature Control: Maintain a strict reaction temperature, typically in the range of 115-140°C for analogous industrial processes.

  • Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the carboxylic acid to prevent over-chlorination.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent unwanted side reactions.

  • Gradual Reagent Addition: The slow, controlled addition of the chlorinating agent can help to manage the exotherm and maintain a consistent reaction temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction.Increase reaction time or temperature within the recommended range (e.g., 115-140°C). Monitor the reaction progress using techniques like GC or NMR.
Loss of volatile reactants or intermediates.Ensure the reactor is well-sealed and equipped with an efficient condenser.
Sub-optimal catalyst concentration.If using a catalyst like PCl₃ or an anhydride, ensure the correct molar ratio is used.
Reaction with moisture.Ensure all reagents and equipment are dry, as chlorinating agents react with water.[6][7]

Problem 2: High Levels of Impurities

Possible Cause Suggested Solution
Di-chlorinated byproducts detected. Reduce the molar ratio of the chlorinating agent to the carboxylic acid. Ensure even mixing to avoid localized high concentrations of the chlorinating agent.
Presence of β-unsaturated carboxylic acid. This indicates excessive reaction temperatures.[3] Lower the reaction temperature and ensure accurate temperature monitoring and control.
Unreacted starting material (4-methylpentanoic acid). Increase the reaction time or slightly increase the amount of chlorinating agent. Consider a fractional distillation for purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of α-chloroalkanoic acids on a larger scale, based on data for analogous compounds.

ParameterLab Scale (Typical)Pilot/Industrial Scale (Target)Reference
Starting Material 4-methylpentanoic acid4-methylpentanoic acid-
Chlorinating Agent Thionyl chloride (SOCl₂) or Chlorine (Cl₂)Thionyl chloride (SOCl₂) or Chlorine (Cl₂)[1][3]
Catalyst/Additive PCl₃ (catalytic)4-methylpentanoic anhydride (5-20 mol%)Analogous to industrial processes
Temperature 80-120°C115-140°CAnalogous to industrial processes
Reaction Time 4-12 hours6-18 hours[1]
Typical Yield 70-85%85-95%[1]
Purity (Post-distillation) 95-98%>99% (with further purification)[9]

Experimental Protocols

Key Experiment: Kilogram-Scale Synthesis of this compound via Hell-Volhard-Zelinsky Variation

Objective: To synthesize this compound on a kilogram scale with high yield and purity.

Materials:

  • 4-methylpentanoic acid (e.g., 5 kg, 43.0 mol)

  • Thionyl chloride (e.g., 6.1 kg, 51.6 mol, 1.2 eq)

  • 4-methylpentanoic anhydride (e.g., 1.0 kg, 4.3 mol, 0.1 eq)

  • Nitrogen gas

  • Corrosion-resistant reactor (e.g., 20 L glass-lined steel) equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.

  • Scrubber system for acidic off-gases (e.g., sodium hydroxide solution).

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with 4-methylpentanoic acid and 4-methylpentanoic anhydride.

  • Heating: Begin stirring and heat the mixture to the target reaction temperature of 120-125°C.

  • Addition of Thionyl Chloride: Once the target temperature is reached, slowly add the thionyl chloride from the addition funnel over a period of 4-6 hours. Maintain the reaction temperature within the specified range by controlling the addition rate and using the reactor's cooling system as needed. The off-gases (HCl and SO₂) should be directed to a scrubber.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 125-130°C for an additional 8-10 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully quench the reaction mixture by slowly adding it to a stirred vessel containing cold water. This step should be performed with caution in a well-ventilated area due to the evolution of HCl gas.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Perform fractional distillation under reduced pressure to isolate the this compound. Collect the fraction boiling at the appropriate temperature and pressure. For high-purity requirements ( >99%), a second distillation or other purification techniques may be necessary.[9]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_completeness Check Reaction Completeness (GC/NMR) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete Analysis shows starting material increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes check_volatiles Assess Volatile Loss incomplete->check_volatiles No end Yield Improved increase_time_temp->end seal_reactor Ensure Reactor is Sealed and Condenser is Efficient check_volatiles->seal_reactor Potential leak detected check_catalyst Verify Catalyst Concentration check_volatiles->check_catalyst No leak seal_reactor->end adjust_catalyst Adjust Catalyst Loading check_catalyst->adjust_catalyst Incorrect concentration check_moisture Investigate Moisture Contamination check_catalyst->check_moisture Correct concentration adjust_catalyst->end dry_reagents Dry Reagents and Equipment check_moisture->dry_reagents Moisture suspected dry_reagents->end

Caption: Troubleshooting workflow for addressing low yield.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters Temp Reaction Temperature Yield Yield Temp->Yield influences Purity Purity Temp->Purity influences Byproducts Byproduct Formation Temp->Byproducts directly affects Ratio Reactant Molar Ratio (Chlorinating Agent / Acid) Ratio->Yield influences Ratio->Purity influences Ratio->Byproducts directly affects Catalyst Catalyst/Additive (e.g., Anhydride) Catalyst->Yield improves Catalyst->Purity improves Catalyst->Byproducts reduces Time Reaction Time Time->Yield influences

References

Technical Support Center: Troubleshooting Dehydrochlorination of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehydrochlorination during experiments involving 2-Chloro-4-methylpentanoic acid, particularly in its conversion to 2-hydroxy-4-methylpentanoic acid (HMB).

Frequently Asked Questions (FAQs)

Q1: What is the dehydrochlorination side reaction of this compound?

A1: Dehydrochlorination is an elimination reaction where a molecule of hydrogen chloride (HCl) is removed from this compound. This results in the formation of an unsaturated carboxylic acid, primarily 4-methyl-2-pentenoic acid, as an undesired byproduct. This reaction is a common issue when attempting to substitute the chlorine atom, for example, to synthesize 2-hydroxy-4-methylpentanoic acid.

Q2: What is the primary mechanism of this dehydrochlorination?

A2: The dehydrochlorination of this compound typically proceeds through an E2 (bimolecular elimination) mechanism. This is a one-step process where a base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the chloride ion.

Q3: What factors promote this unwanted side reaction?

A3: Several factors can favor the E2 dehydrochlorination reaction over the desired SN2 (bimolecular nucleophilic substitution) reaction:

  • Strong Bases: The use of strong, non-nucleophilic bases significantly promotes elimination.

  • High Temperatures: Increased temperatures generally favor elimination reactions over substitution reactions.

  • Solvent: Polar aprotic solvents can favor SN2, while conditions that increase the effective basicity of the nucleophile can lead to more E2 product.

Troubleshooting Guide

Problem 1: Low yield of 2-hydroxy-4-methylpentanoic acid and presence of an unexpected impurity.

Possible Cause: You are likely experiencing the dehydrochlorination of this compound as a significant side reaction, leading to the formation of 4-methyl-2-pentenoic acid.

Solution:

  • Reaction Condition Optimization:

    • Choice of Base: If using a strong base for hydrolysis, consider switching to a weaker or more nucleophilic base. For example, using aqueous sodium or potassium carbonate is generally preferred over hydroxides for the hydrolysis of α-chloro acids to minimize elimination.

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the substitution reaction. It is advisable to start with lower temperatures (e.g., 50-60 °C) and monitor the reaction progress.

    • Solvent Selection: Employing a polar protic solvent, such as water or a water-alcohol mixture, can help to solvate the nucleophile and may favor the SN2 pathway.

  • Identification and Confirmation of the Side-Product:

    • Spectroscopic Analysis: The presence of 4-methyl-2-pentenoic acid can be confirmed by spectroscopic methods.

      • ¹H NMR: Look for signals in the vinyl region (typically 5.5-7.0 ppm) corresponding to the protons on the double bond.

      • ¹³C NMR: Expect to see signals for the sp² hybridized carbons of the double bond (typically 120-140 ppm).

      • IR Spectroscopy: The C=C stretching vibration will appear around 1650 cm⁻¹.

      • GC-MS Analysis: Gas chromatography-mass spectrometry is a highly effective method for separating and identifying the components of your reaction mixture. The dehydrochlorinated product will have a different retention time and a molecular ion peak corresponding to its lower molecular weight.

Problem 2: Difficulty in separating the desired 2-hydroxy-4-methylpentanoic acid from the dehydrochlorinated byproduct.

Possible Cause: The similar polarities of the two carboxylic acids can make separation by standard column chromatography challenging.

Solution:

  • Derivative Formation: Consider converting the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) by reacting the crude product mixture with an alcohol in the presence of an acid catalyst. The difference in polarity between the hydroxy-ester and the unsaturated ester is often greater, facilitating easier separation by column chromatography. The desired hydroxy-ester can then be hydrolyzed back to the carboxylic acid.

  • Fractional Distillation (for esters): If the boiling points of the ester derivatives are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

Quantitative Data Summary

The following table summarizes the expected impact of different reaction conditions on the product distribution. The values are illustrative and can vary based on specific experimental parameters.

ParameterConditionExpected Outcome for 2-hydroxy-4-methylpentanoic acid (SN2) YieldExpected Outcome for 4-methyl-2-pentenoic acid (E2) Yield
Base Weak Base (e.g., NaHCO₃, KHCO₃)HigherLower
Strong Base (e.g., NaOH, KOH)LowerHigher
Temperature Low (e.g., 50-70 °C)HigherLower
High (e.g., >90 °C)LowerHigher
Solvent Polar Protic (e.g., Water, Ethanol/Water)Generally FavoredCan still occur
Polar Aprotic (e.g., DMSO, DMF) with a strong baseCan be significantOften Favored

Experimental Protocols

Key Experiment: Hydrolysis of this compound to 2-hydroxy-4-methylpentanoic acid

This protocol is a general guideline designed to minimize the dehydrochlorination side reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). Use a 1.1 to 1.5 molar excess of the base.

  • Heating: Gently heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the scale and purity of the crude product.

Visualizations

Dehydrochlorination_Side_Reaction cluster_main_reaction Synthesis of 2-hydroxy-4-methylpentanoic acid cluster_side_reaction Side Reaction 2_Chloro_4_methylpentanoic_acid This compound Desired_Product 2-hydroxy-4-methylpentanoic acid (HMB) (SN2 Product) 2_Chloro_4_methylpentanoic_acid->Desired_Product Weak Base (e.g., NaHCO3) Low Temperature Side_Product 4-methyl-2-pentenoic acid (E2 Product) 2_Chloro_4_methylpentanoic_acid->Side_Product Strong Base (e.g., NaOH) High Temperature

Caption: Competing SN2 and E2 pathways in the reaction of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Side_Product Suspect Dehydrochlorination Side Reaction Start->Check_Side_Product Analyze Analyze Reaction Mixture (GC-MS, NMR, IR) Check_Side_Product->Analyze Optimize Optimize Reaction Conditions Analyze->Optimize Modify_Base Use Weaker Base Optimize->Modify_Base Strong Base Used Modify_Temp Lower Reaction Temperature Optimize->Modify_Temp High Temperature Used Modify_Solvent Use Polar Protic Solvent Optimize->Modify_Solvent Inappropriate Solvent Used End Improved Yield of Desired Product Modify_Base->End Modify_Temp->End Modify_Solvent->End

Caption: Troubleshooting workflow for addressing low product yield due to dehydrochlorination.

Technical Support Center: Managing Thermal Decomposition of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 2-Chloro-4-methylpentanoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

Q2: At what temperature does this compound begin to decompose?

Q3: What are the expected thermal decomposition products of this compound?

Based on the thermal decomposition of analogous α-chloro carboxylic acids like 2-chloropropanoic acid, the primary decomposition products are expected to be:

  • Hydrogen Chloride (HCl): A corrosive and toxic gas.

  • Carbon Monoxide (CO): A toxic and flammable gas.

  • Carbon Dioxide (CO₂): An asphyxiant gas.

  • Other chlorinated organic compounds: The complexity of these products may increase with temperature.

Heating 2-chloropropionic acid has been noted to lead to dechlorination and the formation of higher boiling point substances.[2][3]

Troubleshooting Guides

Issue 1: Unexpected Discoloration of the Sample Upon Heating
Symptom Possible Cause Recommended Action
The sample turns pale yellow, purple, or dark brown upon heating.Thermal decomposition is occurring, leading to the formation of byproducts.[2]Immediately reduce the temperature. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition. Consider performing the experiment at a lower temperature for a longer duration.
Issue 2: Inconsistent or Non-Reproducible Experimental Results at Elevated Temperatures
Symptom Possible Cause Recommended Action
Reaction yields vary significantly between batches.The reaction temperature may be too close to the decomposition temperature of this compound, leading to variable amounts of degradation.Determine the precise decomposition temperature of your sample using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). Maintain a reaction temperature well below the onset of decomposition. Ensure uniform heating of the reaction vessel.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).The unexpected peaks are likely thermal decomposition products.Analyze the byproducts using techniques like GC-MS to identify them. This can provide insights into the decomposition pathway. Lower the reaction temperature or modify the experimental conditions to avoid the formation of these byproducts.
Issue 3: Corrosion of Metal Equipment
Symptom Possible Cause Recommended Action
Visible pitting or discoloration of stainless steel or other metal components of the reactor or analytical equipment.Formation of corrosive hydrogen chloride (HCl) gas during thermal decomposition.[3]Use equipment made of corrosion-resistant materials such as glass, tantalum, or Hastelloy. If using steel reactors, ensure they are properly lined. Implement a system to trap or neutralize acidic off-gases.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloropropanoic acid2-Chlorobutanoic acid
Molecular Formula C₆H₁₁ClO₂C₃H₅ClO₂C₄H₇ClO₂
Molecular Weight ( g/mol ) 150.60108.52122.55
Boiling Point (°C) Not available187 @ 760 mmHg[4]90-92 @ 12 mmHg[5]
Flash Point (°C) Not available107[4]112[6]

Table 2: Potential Thermal Decomposition Products of α-Chloro Carboxylic Acids

CompoundDecomposition ProductsReference
2-Chloropropanoic acidHydrogen chloride, carbon monoxide, carbon dioxide[3]
General Chlorinated HydrocarbonsHydrogen chloride, phosgene, carbon monoxide

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

  • This compound

  • TGA instrument

  • Inert gas (Nitrogen or Argon)

  • Sample pans (e.g., aluminum, platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve at the point where significant mass loss begins.

Protocol 2: Identification of Gaseous Decomposition Products using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Materials:

  • TGA-FTIR system

  • This compound

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow the procedure for TGA as described in Protocol 1.

  • The evolved gases from the TGA furnace are transferred to the FTIR gas cell via a heated transfer line.

  • Continuously collect FTIR spectra of the evolved gases as a function of temperature.

  • Identify the gaseous products by comparing their FTIR spectra with a reference library (e.g., NIST). Pay close attention to the characteristic absorption bands for HCl, CO, and CO₂.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_FTIR TGA-FTIR TGA->TGA_FTIR GC_MS Pyrolysis-GC/MS TGA->GC_MS Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Kinetics Decomposition Kinetics TGA->Kinetics DSC->Decomp_Temp Decomp_Products Decomposition Products TGA_FTIR->Decomp_Products GC_MS->Decomp_Products

Caption: Experimental workflow for thermal decomposition analysis.

Troubleshooting_Logic Start Experiment at Elevated Temperature Issue Unexpected Observation? (e.g., discoloration, low yield) Start->Issue Decomposition Potential Thermal Decomposition Issue->Decomposition Yes Continue Continue Experiment with Optimized Conditions Issue->Continue No Action1 Reduce Temperature Decomposition->Action1 Action2 Use Inert Atmosphere Decomposition->Action2 Action3 Perform Thermal Analysis (TGA/DSC) Decomposition->Action3 Action1->Continue Action2->Continue Action3->Continue

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

"impact of moisture on 2-Chloro-4-methylpentanoic acid reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylpentanoic acid, with a specific focus on the impact of moisture on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of moisture on this compound?

A1: The primary effect of moisture is the hydrolysis of this compound to form 2-hydroxy-4-methylpentanoic acid and hydrochloric acid. This degradation can impact the purity of the starting material and lead to undesired side reactions in your experiments.

Q2: How can I detect the presence of the hydrolysis product in my sample of this compound?

A2: The presence of 2-hydroxy-4-methylpentanoic acid can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. A noticeable decrease in the pH of the sample may also indicate hydrolysis due to the formation of hydrochloric acid.

Q3: What are the recommended storage conditions for this compound to minimize moisture exposure?

A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is advisable to use a desiccator and to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can the hydrolysis of this compound affect the outcome of my reaction?

A4: Yes. The presence of the hydrolysis product, 2-hydroxy-4-methylpentanoic acid, can lead to the formation of impurities and byproducts in your reaction. Additionally, the generated hydrochloric acid can alter the pH of the reaction mixture, potentially affecting reaction kinetics and the stability of other reagents.

Q5: Is the hydrolysis of this compound reversible?

A5: The hydrolysis of alpha-chloro acids is generally considered irreversible under typical laboratory conditions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Symptoms:

  • Lower than expected yield of the desired product.

  • Appearance of unexpected spots on TLC or peaks in GC/LC-MS analysis.

  • Variability in results between different batches of this compound.

Possible Cause:

  • Contamination of the this compound with its hydrolysis product, 2-hydroxy-4-methylpentanoic acid, due to moisture exposure.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Analyze the purity of your this compound using a suitable analytical method (e.g., HPLC, GC, or NMR) to quantify the amount of 2-hydroxy-4-methylpentanoic acid present.

  • Use Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.

    • Use anhydrous solvents for your reaction.

    • Handle this compound and set up the reaction under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Fresh Reagent:

    • If significant hydrolysis is detected, use a fresh, unopened bottle of this compound.

Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly

Symptoms:

  • No consumption of starting materials observed over time.

  • Reaction rate is significantly slower than expected from literature precedents.

Possible Cause:

  • The generated hydrochloric acid from hydrolysis is inhibiting a catalyst or reacting with a basic reagent.

  • The presence of water is interfering with a moisture-sensitive catalyst or reagent.

Troubleshooting Steps:

  • pH Check:

    • If feasible, carefully monitor the pH of the reaction mixture. A decrease in pH may indicate ongoing hydrolysis.

  • Use of a Non-Nucleophilic Base:

    • If your reaction can tolerate it, consider adding a non-nucleophilic base (e.g., a hindered amine) to scavenge any HCl that may be formed.

  • Strict Anhydrous Protocol:

    • Re-evaluate and stringently apply anhydrous techniques throughout your experimental setup and execution.

Data Presentation

The following table provides hypothetical data to illustrate the impact of moisture on the purity of this compound and its effect on a hypothetical reaction yield.

Moisture Content (ppm)Purity of this compound (%)Hypothetical Reaction Yield (%)
< 50> 9995
10098.592
25096.285
50092.578
100085.065

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

Protocol 1: Quantification of Hydrolysis of this compound by HPLC

Objective: To determine the percentage of this compound that has hydrolyzed to 2-hydroxy-4-methylpentanoic acid.

Materials:

  • This compound sample

  • Reference standards for this compound and 2-hydroxy-4-methylpentanoic acid

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.

  • Standard Preparation: Prepare stock solutions of both this compound and 2-hydroxy-4-methylpentanoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the sample solution.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and 2-hydroxy-4-methylpentanoic acid in the sample chromatogram.

    • Calculate the concentration of each compound in the sample using the calibration curves.

    • Determine the percentage of hydrolysis.

Visualizations

Hydrolysis_Pathway reactant This compound product1 2-Hydroxy-4-methylpentanoic acid reactant->product1 Hydrolysis product2 HCl reactant->product2 Hydrolysis water H₂O

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Inconsistent Results or Low Yield check_purity Analyze Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is Purity >99%? check_purity->is_pure use_anhydrous Implement Strict Anhydrous Techniques is_pure->use_anhydrous No rerun_reaction Re-run Reaction is_pure->rerun_reaction Yes new_reagent Use Fresh Batch of Reagent use_anhydrous->new_reagent new_reagent->rerun_reaction success Problem Solved rerun_reaction->success investigate_other Investigate Other Reaction Parameters rerun_reaction->investigate_other

Caption: Troubleshooting workflow for reactivity issues.

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylpentanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the α-chlorination of a carboxylic acid like 4-methylpentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the conversion of the carboxylic acid to an intermediate acyl halide, which then undergoes halogenation at the α-carbon.

Q2: What are the typical catalysts and reagents used in the Hell-Volhard-Zelinsky reaction for chlorination?

A2: The common reagents for the HVZ chlorination are a chlorinating agent, such as chlorine (Cl₂) or a source of electrophilic chlorine, and a catalyst. The catalyst is typically a phosphorus trihalide, like phosphorus trichloride (PCl₃), or red phosphorus which reacts in situ with the halogen to form the phosphorus trihalide. Thionyl chloride (SOCl₂) can also be used to generate the intermediate acyl chloride.

Q3: How does catalyst loading impact the yield and purity of this compound?

A3: Catalyst loading is a critical parameter in the synthesis of this compound.

  • Insufficient catalyst can lead to a slow or incomplete reaction, resulting in a low yield of the desired product and a significant amount of unreacted starting material.

  • Excessive catalyst , on the other hand, can potentially lead to the formation of side products, including di-chlorinated species, and may complicate the purification process. Optimal catalyst loading is therefore crucial for maximizing yield and purity.

Q4: What are the key reaction parameters to consider for optimizing the synthesis?

A4: Besides catalyst loading, other important parameters to optimize include:

  • Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[1][2]

  • Reaction Time: The reaction time needs to be sufficient for the completion of the reaction, which can be monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity of Reagents: The use of high-purity starting materials, reagents, and dry solvents is essential to prevent unwanted side reactions and catalyst deactivation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The phosphorus trihalide catalyst may have degraded due to exposure to moisture. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh batch of catalyst and ensure all glassware and reagents are thoroughly dried. 2. Incrementally increase the catalyst loading. A starting point could be 0.1-0.3 molar equivalents relative to the carboxylic acid. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Multiple Products (e.g., di-chlorinated byproducts) 1. Excess Chlorinating Agent: Using too much of the chlorinating agent can lead to over-halogenation. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can promote further chlorination.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Monitor the reaction closely and quench it once the starting material has been consumed.
Reaction Stalls or Proceeds Slowly 1. Poor Quality of Reagents: Impurities in the starting material or solvents can inhibit the reaction. 2. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and slow down the reaction.1. Ensure the use of high-purity, anhydrous reagents and solvents. 2. Ensure vigorous and efficient stirring throughout the reaction.
Difficult Purification of the Final Product 1. Residual Catalyst: The phosphorus-based catalyst or its byproducts can be difficult to remove. 2. Formation of Acidic Byproducts: The reaction can generate acidic byproducts like HCl.1. Employ an appropriate aqueous workup to hydrolyze and remove phosphorus-containing species. 2. Wash the organic extract with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic impurities, followed by a brine wash.

Data Presentation

The following tables provide representative data for the optimization of reaction conditions based on analogous α-chlorination reactions. These should be considered as starting points for the optimization of this compound synthesis.

Table 1: Effect of Catalyst Loading on Yield (Illustrative)

EntrySubstrateCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Phenylacetic AcidPCl₃10801.585
2Phenylacetic AcidPCl₃20801.592
34-Nitrophenylacetic AcidPCl₃101001.590

Data adapted from a study on the α-chlorination of phenylacetic acid analogues and should be optimized for 4-methylpentanoic acid.

Table 2: Influence of Reaction Temperature and Time (Illustrative)

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1Cyclobutanecarboxylic Acid(Red P, excess)5012~85 (as bromo-ester)
2Benzoic Acid3360685 (as acyl chloride)
3Benzoic Acid331002466 (as acyl chloride)

Data adapted from different halogenation and acyl chloride formation studies and may require significant optimization for the target synthesis.

Experimental Protocols

General Protocol for the α-Chlorination of 4-Methylpentanoic Acid via the Hell-Volhard-Zelinsky Reaction

Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • 4-Methylpentanoic acid

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Chlorine gas (Cl₂) or Trichloroisocyanuric acid (TCCA)

  • Anhydrous solvent (e.g., carbon tetrachloride or neat)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap, and a dropping funnel. Maintain an inert atmosphere throughout the reaction.

  • Reagent Addition:

    • Method A (PCl₃ catalyst): To the flask, add 4-methylpentanoic acid. Begin stirring and add a catalytic amount of phosphorus trichloride (e.g., 0.1-0.3 equivalents) dropwise.

    • Method B (Red Phosphorus catalyst): To the flask, add 4-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Chlorination:

    • Using Chlorine Gas: Gently bubble chlorine gas through the reaction mixture while heating to the desired temperature (e.g., 80-120°C).

    • Using TCCA: If using TCCA as the chlorine source, add it portion-wise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or ¹H NMR.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is the acyl chloride, it can be carefully hydrolyzed by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-Methylpentanoic Acid & Catalyst (PCl3 or Red P) start->reagents chlorination Add Chlorinating Agent (Cl2 or TCCA) & Heat reagents->chlorination monitoring Monitor Reaction (GC/NMR) chlorination->monitoring Periodically workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Dry & Concentrate workup->purification distillation Vacuum Distillation purification->distillation end Pure Product distillation->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Inactive Catalyst issue->cause1 cause2 Insufficient Loading issue->cause2 cause3 Low Temperature issue->cause3 solution1 Use Fresh/Dry Reagents cause1->solution1 solution2 Increase Catalyst Amount cause2->solution2 solution3 Increase Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 2-Chloro-4-methylpentanoic Acid and 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-chloro-4-methylpentanoic acid and 2-bromo-4-methylpentanoic acid in bimolecular nucleophilic substitution (SN2) reactions. While direct kinetic studies for these specific compounds are not extensively available in peer-reviewed literature, this comparison is based on well-established principles of physical organic chemistry and analogous experimental data from similar α-haloalkanoic acid systems.

Introduction to SN2 Reactions and Leaving Group Ability

The SN2 reaction is a fundamental process in organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1][2][3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2]

A critical factor governing the rate of an SN2 reaction is the nature of the leaving group.[4][5] A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[5][6] Key properties that determine leaving group ability include:

  • Basicity: Weaker bases are better leaving groups because they are more stable as anions.[5][7]

  • Polarizability: Larger, more polarizable atoms can better distribute the negative charge, increasing stability.[6]

  • Bond Strength: A weaker bond to the leaving group is more easily broken, accelerating the reaction.

For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend directly correlates with their basicity, where iodide (I⁻) is the weakest base and the best leaving group.[5]

Theoretical Comparison: Chloride vs. Bromide as Leaving Groups

In comparing this compound and 2-bromo-4-methylpentanoic acid, the primary difference lies in the halogen substituent at the α-carbon.

  • 2-Bromo-4-methylpentanoic Acid: The bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻).[4][6] This is because bromide is a larger and more polarizable ion, which allows it to better stabilize the developing negative charge in the SN2 transition state.[6] Furthermore, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.

  • This compound: The chloride ion (Cl⁻) is a good leaving group, but less effective than bromide. Its smaller size and lower polarizability result in a less stable anion compared to bromide.[6] Consequently, the activation energy for displacing a chloride ion is higher than for a bromide ion under identical conditions.

Therefore, it is predicted that 2-bromo-4-methylpentanoic acid will react significantly faster in SN2 reactions than this compound.

Below is a diagram illustrating the general mechanism of an SN2 reaction at the α-carbon of a halo-acid.

Caption: General SN2 mechanism showing backside attack and a trigonal bipyramidal transition state.

Quantitative Data from Analogous Systems

While specific rate constants for 2-chloro- and 2-bromo-4-methylpentanoic acid are not readily found, data from analogous systems consistently demonstrate the superior reactivity of alkyl bromides over alkyl chlorides in SN2 reactions. For instance, studies on the reaction of α-halo ketones with iodide in acetone show a dramatic rate increase when switching from a chloro to a bromo substituent. The reaction of iodoacetone is roughly 35,000 times faster than that of chloroacetone, highlighting the profound effect of the leaving group.[8]

The relative rates for the SN2 reaction of 1-halobutanes with a nucleophile also show a clear trend.

SubstrateLeaving GroupRelative Rate (k_rel)
1-ChlorobutaneCl⁻~1
1-BromobutaneBr⁻~50-100
1-IodobutaneI⁻~2000

Data are generalized from typical organic chemistry experiments and relative values can vary with conditions.

This data strongly supports the prediction that 2-bromo-4-methylpentanoic acid will be substantially more reactive than its chloro-analogue.

Experimental Protocol for Kinetic Analysis

To empirically determine the rate constants for the SN2 reaction of these compounds, a standard kinetic experiment can be performed.

Objective: To measure the second-order rate constants for the reaction of this compound and 2-bromo-4-methylpentanoic acid with a common nucleophile (e.g., sodium azide) in a polar aprotic solvent.

Materials:

  • This compound

  • 2-Bromo-4-methylpentanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, polar aprotic solvent)

  • Standardized hydrochloric acid (HCl) for titration

  • Phenolphthalein indicator

  • Thermostatted reaction vessel

  • Pipettes, burettes, and standard glassware

Procedure:

  • Preparation: Prepare equimolar stock solutions of the α-halo acid and sodium azide in DMF.

  • Reaction Initiation: Place the α-halo acid solution in the thermostatted vessel. Allow it to reach thermal equilibrium (e.g., 25°C). Add the sodium azide solution to initiate the reaction, starting a timer simultaneously.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water. This slows the reaction to a negligible rate.

  • Analysis (Titration): The unreacted azide can be determined by other methods, but it is often simpler to monitor the reaction progress by titrating the carboxylic acid product or by using instrumental methods like HPLC or ¹H NMR spectroscopy to track the disappearance of the starting material or the appearance of the product.

  • Data Analysis: Plot the concentration of the reactant versus time. The data can be fit to the second-order rate law to determine the rate constant (k).

    • Rate = k[α-halo acid][N₃⁻]

The workflow for this experiment is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results prep_solutions Prepare Stock Solutions (Halo-acid & Nucleophile in DMF) thermostat Equilibrate Halo-acid Solution in Thermostat prep_solutions->thermostat initiate Add Nucleophile Start Timer thermostat->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling sampling->initiate Repeat quench Quench Reaction (e.g., in ice water) sampling->quench analyze Analyze Sample (HPLC, NMR, or Titration) quench->analyze plot_data Plot [Reactant] vs. Time analyze->plot_data calc_rate Calculate Rate Constant (k) Using Second-Order Rate Law plot_data->calc_rate

Caption: Experimental workflow for determining SN2 reaction kinetics.

Conclusion

Based on fundamental chemical principles and supporting data from analogous chemical systems, 2-bromo-4-methylpentanoic acid is expected to be a significantly more reactive substrate in SN2 reactions than this compound . This enhanced reactivity is attributed to the superior leaving group ability of the bromide ion, which stems from its greater size, higher polarizability, and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For synthetic applications requiring efficient nucleophilic substitution at the α-position, the bromo-derivative is the strongly preferred substrate.

References

A Comparative Guide to Chiral Synthons for the Preparation of 4-Methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral carboxylic acids, such as 4-methylpentanoic acid derivatives, is a critical endeavor in the development of pharmaceuticals and other bioactive molecules. The stereochemistry of these compounds profoundly influences their biological activity, making the selection of an appropriate chiral synthon a pivotal decision in any synthetic strategy. This guide provides an objective comparison of alternative chiral synthons for the preparation of 4-methylpentanoic acid derivatives, with a focus on chiral auxiliaries and chiral pool starting materials. Performance is evaluated based on experimental data for yield and stereoselectivity, and detailed experimental protocols are provided for key methodologies.

Comparison of Chiral Synthon Performance

The efficacy of a chiral synthon is determined by its ability to direct the stereochemical outcome of a reaction, typically measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), as well as the overall chemical yield of the desired product. Below is a comparison of two widely used chiral auxiliaries and a plausible chiral pool approach for the synthesis of chiral 4-methylpentanoic acid.

Chiral SynthonMethodSubstrateElectrophileYield (%)Stereoselectivity (% d.e. or e.e.)
Pseudoephedrine Amide Asymmetric AlkylationPropionamide of (+)-pseudoephedrineIsobutyl IodideHigh (qualitative)93-94% e.e. (for 4-methyloctanoic acid)[1]
Evans Oxazolidinone Asymmetric AlkylationN-Propionyl-(4S)-4-benzyl-2-oxazolidinoneIsobutyl Iodide~75-85>98% d.e.
(S)-(-)-2-Methyl-1-butanol Chiral Pool Synthesis(S)-2-Methylbutyl tosylateMalonic EsterModerate (multi-step)>98% e.e. (expected)

Note: Data for the pseudoephedrine amide is based on the synthesis of a structurally similar homologue, 4-methyloctanoic acid, and provides a strong indication of expected performance.[1] The yield for the chiral pool synthesis is described as moderate due to the multi-step nature of the sequence.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these synthetic strategies.

Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol is adapted from the highly stereoselective alkylation of pseudoephedrine amides.[1][2]

Step 1: Preparation of the Pseudoephedrine Propionamide

(1R,2R)-(+)-Pseudoephedrine is acylated with propionyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield the corresponding N-propionyl amide.

Step 2: Asymmetric Alkylation

To a solution of the pseudoephedrine propionamide in tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) to form the lithium enolate. After stirring for a short period, isobutyl iodide is added, and the reaction is allowed to proceed until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Cleavage of the Chiral Auxiliary

The resulting alkylated amide is hydrolyzed under acidic or basic conditions to afford the chiral 4-methylpentanoic acid and recover the pseudoephedrine auxiliary. Acidic hydrolysis can be achieved by heating with an aqueous acid such as sulfuric acid.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a well-established method for the synthesis of chiral carboxylic acids.[3]

Step 1: Acylation of the Oxazolidinone

(4S)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent such as toluene at reflux to provide the N-propionyl imide.

Step 2: Diastereoselective Alkylation

The N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the sodium enolate. Isobutyl iodide is then added, and the alkylation reaction is allowed to proceed. The reaction is quenched with saturated aqueous ammonium chloride. The diastereomeric ratio is typically determined by gas chromatography (GC) analysis.[3]

Step 3: Hydrolytic Cleavage of the Auxiliary

The purified alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide and hydrogen peroxide are added to cleave the auxiliary. The reaction is quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered, and the enantiomerically enriched 4-methylpentanoic acid is isolated after acidification and extraction.[3]

Chiral Pool Synthesis from (S)-(-)-2-Methyl-1-butanol

This approach utilizes a readily available chiral starting material from the "chiral pool."

Step 1: Conversion of Alcohol to a Good Leaving Group

(S)-(-)-2-Methyl-1-butanol is converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 2: Malonic Ester Synthesis

The (S)-2-methylbutyl tosylate is used as the electrophile in a malonic ester synthesis. Diethyl malonate is deprotonated with a strong base such as sodium ethoxide to form the enolate, which then displaces the tosylate in an SN2 reaction.

Step 3: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is hydrolyzed to the diacid using aqueous base followed by acidification. Subsequent heating leads to decarboxylation, yielding (S)-4-methylpentanoic acid.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic strategies, the following diagrams are provided.

Asymmetric_Synthesis_Workflow cluster_auxiliary Chiral Auxiliary Approach cluster_chiral_pool Chiral Pool Approach Aux_Start Achiral Carboxylic Acid Derivative Aux_Attachment Attachment of Chiral Auxiliary Aux_Start->Aux_Attachment Aux_Intermediate Chiral Auxiliary Adduct Aux_Attachment->Aux_Intermediate Aux_Alkylation Diastereoselective Alkylation Aux_Intermediate->Aux_Alkylation Aux_Product Alkylated Adduct Aux_Alkylation->Aux_Product Aux_Cleavage Cleavage of Auxiliary Aux_Product->Aux_Cleavage Aux_Final Chiral 4-Methylpentanoic Acid Derivative Aux_Cleavage->Aux_Final Aux_Recovery Recovered Chiral Auxiliary Aux_Cleavage->Aux_Recovery CP_Start Chiral Pool Synthon ((S)-2-Methyl-1-butanol) CP_Modification Functional Group Modification CP_Start->CP_Modification CP_Intermediate Activated Chiral Synthon CP_Modification->CP_Intermediate CP_Coupling Carbon Chain Extension (e.g., Malonic Ester Synthesis) CP_Intermediate->CP_Coupling CP_Final Chiral 4-Methylpentanoic Acid Derivative CP_Coupling->CP_Final

Caption: General workflows for chiral auxiliary and chiral pool approaches.

Conclusion

Both chiral auxiliary and chiral pool approaches offer viable pathways to enantiomerically enriched 4-methylpentanoic acid derivatives. The choice of method will depend on factors such as the availability and cost of the starting materials, the desired level of stereocontrol, and the overall synthetic strategy.

Chiral auxiliaries , such as pseudoephedrine amides and Evans oxazolidinones, generally provide high levels of stereoselectivity and have well-established, reliable protocols. The ability to recover and reuse the auxiliary is also an advantage.

The chiral pool approach, starting from a readily available and inexpensive chiral molecule like (S)-(-)-2-methyl-1-butanol, avoids the need for attachment and cleavage of an auxiliary. However, it may require a longer synthetic sequence with careful optimization of each step to maintain enantiomeric purity.

Ultimately, the experimental data and detailed protocols provided in this guide should serve as a valuable resource for researchers in selecting the most suitable chiral synthon for their specific needs in the synthesis of 4-methylpentanoic acid derivatives and other chiral molecules.

References

"spectroscopic differentiation of 2-Chloro-4-methylpentanoic acid isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of 2-Chloro-4-methylpentanoic Acid Isomers

For researchers and professionals in drug development and chemical analysis, the precise identification of isomers is a critical task. Positional isomers, such as the various forms of chloro-4-methylpentanoic acid, can exhibit distinct biological activities and chemical properties. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between this compound, 3-Chloro-4-methylpentanoic acid, and 4-Chloro-2-methylpentanoic acid. Due to the limited availability of public experimental spectra for all isomers, this guide combines available data with predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The differentiation of these isomers follows a systematic workflow involving sample preparation, acquisition of spectroscopic data, and detailed analysis of the resulting spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Differentiation cluster_conclusion Conclusion prep Isomer Sample (e.g., this compound) dissolve Dissolve in appropriate deuterated solvent (for NMR) or prepare for IR/MS prep->dissolve nmr 1H & 13C NMR Spectroscopy dissolve->nmr ir FTIR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms nmr_analysis Analyze Chemical Shifts, Splitting Patterns, and Coupling Constants nmr->nmr_analysis ir_analysis Analyze Characteristic Vibrational Frequencies ir->ir_analysis ms_analysis Analyze Molecular Ion Peak and Fragmentation Patterns ms->ms_analysis identification Structural Elucidation and Isomer Identification nmr_analysis->identification ir_analysis->identification ms_analysis->identification

A Comparative Guide to the Biological Activities of 2-Chloro- and 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural similarity of these compounds to other biologically active short-chain fatty acids suggests potential roles in antimicrobial activity, cytotoxicity, and enzyme inhibition. The difference in the halogen substituent (chlorine versus bromine) is expected to influence the lipophilicity, reactivity, and ultimately the biological potency of these molecules. This guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of these novel compounds.

Predicted Comparative Biological Activities

Based on the biological activities of structurally analogous compounds, a hypothetical comparison between 2-Chloro-4-methylpentanoic acid and 2-Bromo-4-methylpentanoic acid is presented below. It is hypothesized that the bromo- derivative may exhibit greater potency in certain biological assays due to the higher reactivity and lipophilicity of bromine compared to chlorine.

Biological ActivityPredicted Activity of this compoundPredicted Activity of 2-Bromo-4-methylpentanoic acidRationale for Prediction
Antimicrobial Activity ModeratePotentially HigherHalogenated carboxylic acids have demonstrated antimicrobial properties. The higher lipophilicity of the bromo- derivative may enhance its ability to penetrate microbial cell membranes.
Cytotoxicity ModeratePotentially HigherIncreased cellular uptake and reactivity of the bromo- compound could lead to greater cytotoxicity against cancer cell lines.
Enzyme Inhibition PossibleLikelyShort-chain fatty acids are known to inhibit enzymes such as histone deacetylases (HDACs). The electrophilic nature of the carbon-halogen bond could facilitate covalent modification of enzyme active sites.

Proposed Experimental Protocols for Direct Comparison

To ascertain the actual biological activities and to enable a direct comparison, the following experimental protocols are proposed.

Antimicrobial Activity Assay

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and 2-Bromo-4-methylpentanoic acid against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Strains:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 90028)

  • Preparation of Test Compounds:

    • Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates to achieve a final concentration range of 0.125 to 256 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • Subculture 10 µL from each well showing no visible growth onto corresponding agar plates.

    • Incubate the agar plates under the same conditions as the microtiter plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

Objective: To evaluate and compare the cytotoxic effects of this compound and 2-Bromo-4-methylpentanoic acid on human cancer cell lines.

Methodology:

  • Cell Lines:

    • Human breast cancer cell line (MCF-7)

    • Human colon cancer cell line (HCT116)

    • Human normal fibroblast cell line (MRC-5) as a control for selectivity.

  • Cell Culture:

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_activity Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis_chloro Synthesis of This compound characterization Purity & Structural Analysis (NMR, MS, HPLC) synthesis_chloro->characterization synthesis_bromo Synthesis of 2-Bromo-4-methylpentanoic acid synthesis_bromo->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 on Cancer Cells) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., HDAC) characterization->enzyme data_analysis Comparative Analysis of Potency & Selectivity antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Proposed experimental workflow for the comparative biological evaluation.

Hypothetical Signaling Pathway

HDAC_Inhibition_Pathway cluster_cell Cancer Cell cluster_nucleus compound 2-Halo-4-methyl- pentanoic Acid HDAC HDAC Enzyme compound->HDAC Inhibition nucleus Nucleus Histones Histones (acetylated) HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action via HDAC inhibition.

Conclusion and Future Directions

While direct experimental data comparing the biological activities of this compound and 2-Bromo-4-methylpentanoic acid is currently lacking, this guide provides a predictive framework and detailed methodologies for their evaluation. The proposed studies will be crucial in elucidating their potential as antimicrobial, cytotoxic, or enzyme-inhibiting agents. Future research should focus on executing these comparative experiments to establish a clear structure-activity relationship and to identify the more promising candidate for further preclinical development. Understanding the underlying mechanisms of action through investigations into relevant signaling pathways will also be a critical next step.

"cost-benefit analysis of different synthetic routes to 2-Chloro-4-methylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-4-methylpentanoic acid, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods: the Hell-Volhard-Zelinsky (HVZ) chlorination of 4-methylpentanoic acid and the diazotization of L-leucine. We will delve into the experimental protocols, cost implications, and safety and environmental considerations for each pathway to aid in selecting the most suitable method for your specific needs.

At a Glance: Comparing the Synthetic Routes

MetricRoute 1: Hell-Volhard-Zelinsky ChlorinationRoute 2: Diazotization of L-Leucine
Starting Material 4-Methylpentanoic AcidL-Leucine
Key Reagents Thionyl Chloride, Chlorine GasSodium Nitrite, Hydrochloric Acid
Typical Yield Moderate to HighModerate
Cost of Starting Material LowerHigher
Reagent Cost ModerateLower
Reaction Conditions Harsh (High Temperature)Mild (Low Temperature)
Stereochemistry Racemic ProductPotential for Retention of Stereochemistry
Safety Concerns Use of toxic chlorine gas and corrosive thionyl chloride.Generation of unstable diazonium salts and nitrogen oxides.
Environmental Impact Generation of chlorinated waste and acidic byproducts.Aqueous waste stream containing inorganic salts.

Route 1: Hell-Volhard-Zelinsky (HVZ) Chlorination of 4-Methylpentanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[1][2][3][4][5][6][7][8][9][10][11][12][13] This route involves the conversion of 4-methylpentanoic acid to its acid chloride, followed by radical chlorination at the alpha position.

HVZ_Chlorination 4-Methylpentanoic Acid 4-Methylpentanoic Acid 4-Methylpentanoyl Chloride 4-Methylpentanoyl Chloride 4-Methylpentanoic Acid->4-Methylpentanoyl Chloride SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Methylpentanoyl Chloride 2-Chloro-4-methylpentanoyl Chloride 2-Chloro-4-methylpentanoyl Chloride 4-Methylpentanoyl Chloride->2-Chloro-4-methylpentanoyl Chloride Cl2, Heat Chlorine Gas (Cl2) Chlorine Gas (Cl2) Chlorine Gas (Cl2)->2-Chloro-4-methylpentanoyl Chloride This compound This compound 2-Chloro-4-methylpentanoyl Chloride->this compound H2O (Hydrolysis) Water (H2O) Water (H2O) Water (H2O)->this compound

Figure 1: Synthetic pathway for the HVZ chlorination of 4-methylpentanoic acid.
Experimental Protocol

A detailed experimental protocol for the α-chlorination of a similar carboxylic acid, cyclohexanecarboxylic acid, using chlorine gas at elevated temperatures has been reported and can be adapted for 4-methylpentanoic acid.[11]

  • Acid Chloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet tube. Charge the flask with 4-methylpentanoic acid. Slowly add thionyl chloride (1.1 equivalents) to the stirred carboxylic acid at room temperature. The reaction mixture is then heated to reflux for 1-2 hours until the evolution of hydrogen chloride and sulfur dioxide ceases.

  • α-Chlorination: While maintaining the reaction at a high temperature (typically 100-150°C), introduce a steady stream of chlorine gas into the reaction mixture.[11] The reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.

  • Hydrolysis: After cooling the reaction mixture, carefully add water to hydrolyze the resulting 2-chloro-4-methylpentanoyl chloride to this compound.

  • Purification: The product is then extracted with a suitable organic solvent, washed, dried, and purified by vacuum distillation.

Cost Analysis
Reagent/SolventSupplierPrice (USD)QuantityCost per Mole (Approx.)
4-Methylpentanoic AcidSigma-Aldrich$58.001 EACH$58.00
Thionyl ChlorideSigma-Aldrich$164.051 L$2.15
Chlorine GasSigma-Aldrich$393.55Lecture BottleVaries

Note: Prices are subject to change and may vary between suppliers. The cost per mole for chlorine gas is difficult to estimate due to the nature of its supply in cylinders.

Safety and Environmental Considerations
  • Hazards: This reaction involves the use of highly corrosive thionyl chloride and toxic chlorine gas.[14][15] Both reagents are severe respiratory irritants. The reaction also generates hydrogen chloride and sulfur dioxide as byproducts, which are corrosive and toxic gases.

  • Precautions: All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. A gas scrubber should be used to neutralize acidic gas byproducts.

  • Waste Disposal: The reaction generates chlorinated organic waste and acidic aqueous waste. These waste streams must be disposed of in accordance with institutional and governmental regulations.

Route 2: Diazotization of L-Leucine

An alternative approach to this compound involves the diazotization of the readily available amino acid, L-leucine. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a chloride ion. A significant advantage of this route is the potential to retain the stereochemistry of the starting material, which can be crucial for certain pharmaceutical applications.

Diazotization L-Leucine L-Leucine Diazonium Salt Intermediate Diazonium Salt Intermediate L-Leucine->Diazonium Salt Intermediate NaNO2, HCl, 0-5°C Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Diazonium Salt Intermediate Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)->Diazonium Salt Intermediate This compound This compound Diazonium Salt Intermediate->this compound Displacement of N2

References

Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methylpentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients is critical. This guide provides an objective comparison of validated analytical methodologies for the quantification of 2-Chloro-4-methylpentanoic acid, a chiral halogenated carboxylic acid. The comparison focuses on two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated method data for this compound is not extensively published, this guide consolidates typical performance characteristics and protocols from validated methods for structurally similar short-chain halogenated carboxylic acids and other methylpentanoic acids. The presented data serves as a robust baseline for method development and validation.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance of GC-MS and LC-MS/MS for the analysis of short-chain carboxylic acids.

Performance MetricGC-MS with DerivatizationLC-MS/MS (Direct Injection)LC-MS/MS with Derivatization
Linearity (R²) > 0.999[1]> 0.995> 0.995[2]
Accuracy (% Recovery) 90-110%[1]85-115%90-110%[2]
Precision (%RSD) < 10%[3]< 15%< 10%[2]
Limit of Detection (LOD) pg to low ng/L range[3][4]µg/L to ng/L rangeng/L range[2]
Limit of Quantitation (LOQ) ng/L range[1][3]µg/L rangeLow µg/L to ng/L range[2]
Selectivity High (Mass Analyzer)High (Tandem MS)Very High (Chr.+Tandem MS)
Throughput Moderate (derivatization)HighModerate (derivatization)
Derivatization MandatoryNot RequiredOptional but enhances retention
Chiral Separation Possible with chiral columnPossible with chiral columnPossible with chiral column

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a derivatization step is necessary to increase volatility and thermal stability.[5][6][7]

1. Sample Preparation and Extraction:

  • Matrix: Plasma, urine, or reaction mixture.

  • Extraction: Liquid-liquid extraction (LLE) using a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) after acidification of the aqueous sample to protonate the carboxylic acid. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[3]

2. Derivatization (Esterification):

  • Reagent: Pentafluorobenzyl bromide (PFBBr) is a common reagent that creates an electrophoric derivative suitable for sensitive detection by Electron Capture Negative Ionization (ECNI) MS.[3] Other options include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

  • Procedure:

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Add a solution of PFBBr in acetone and a catalyst (e.g., potassium carbonate).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[3]

    • After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS injection.

3. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless mode for trace analysis.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 60-80°C) and ramping up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • Mass Spectrometer: Can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For PFB derivatives, Negative Chemical Ionization (NCI) is often preferred.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often analyze compounds with minimal sample preparation.

1. Direct Injection Method (Reverse Phase):

  • Principle: This method is fast but may suffer from poor retention of small, polar carboxylic acids on traditional C18 columns.

  • Sample Preparation: "Dilute-and-shoot" approach. The sample is centrifuged, and the supernatant is diluted with the mobile phase. Protein precipitation (e.g., with acetonitrile or methanol) is necessary for plasma or serum samples.

  • LC Conditions:

    • Column: C18 or a column designed for polar compounds (e.g., polar-embedded or AQ-type).

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxyl group, which can improve peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.

2. LC-MS/MS with Derivatization:

  • Principle: Derivatization can be employed to improve the chromatographic retention of the analyte on reverse-phase columns and enhance ionization efficiency.[2]

  • Derivatization Reagent: Aniline can be used to derivatize carboxylic acids, forming an amide that is more retained on C18 columns.[2]

  • Procedure:

    • To an aliquot of the sample extract, add a solution of aniline and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

    • Incubate the reaction mixture (e.g., at 4°C for 2 hours).[9]

    • Quench the reaction (e.g., with formic acid).[9]

    • Dilute the sample and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC: Standard reverse-phase C18 column with a water/organic solvent gradient.

    • MS/MS: ESI in positive mode is used to detect the derivatized analyte (now an amide). MRM is used for quantification.

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Add PFBBr & Heat Evaporation1->Derivatization Evaporation2 Evaporate & Reconstitute in Hexane Derivatization->Evaporation2 GCMS GC-MS Analysis (SIM/NCI Mode) Evaporation2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis with derivatization.

LCMS_Workflow cluster_methods Analytical Approaches cluster_direct Direct Injection cluster_deriv With Derivatization Sample Sample Matrix Prep Protein Precipitation (if needed) & Centrifugation Sample->Prep Dilute Dilute with Mobile Phase Prep->Dilute Deriv Derivatize with Aniline/EDC Prep->Deriv LCMS_Direct LC-MS/MS Analysis (ESI Negative) Dilute->LCMS_Direct Data Data Processing & Quantification LCMS_Direct->Data LCMS_Deriv LC-MS/MS Analysis (ESI Positive) Deriv->LCMS_Deriv LCMS_Deriv->Data

Caption: Workflow for LC-MS/MS analysis: direct vs. derivatization.

References

Comparative Analysis of Immunoassay Cross-Reactivity for 2-Chloro-4-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 2-Chloro-4-methylpentanoic acid derivatives in the context of immunoassay development. As novel herbicides and other agrochemicals are synthesized, ensuring the specificity of analytical methods for their detection is paramount. Cross-reactivity studies are crucial for validating that an immunoassay can distinguish the target analyte from structurally similar compounds, thereby preventing false-positive results and ensuring accurate quantification.

While specific cross-reactivity data for derivatives of this compound is not extensively available in public literature, this guide presents a model for how such a study would be designed, executed, and the data presented. The following sections detail a generalized experimental protocol and hypothetical data, drawing parallels from established immunoassays for other chlorinated acid herbicides like 2,4-D and triclopyr.

Quantitative Cross-Reactivity Data

The specificity of an immunoassay is determined by testing the response of structurally related compounds in the assay. The cross-reactivity is typically expressed as a percentage relative to the target analyte. The following table illustrates how cross-reactivity data for a hypothetical immunoassay developed for this compound would be presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target) Cl-CH(COOH)-CH2-CH(CH3)2 10 100
2-Chloropentanoic acidCl-CH(COOH)-(CH2)2-CH35002.0
4-Methylpentanoic acidHOOC-CH2-CH2-CH(CH3)2>1000<1.0
2,4-Dichlorophenoxyacetic acid (2,4-D)Cl2-C6H3-O-CH2-COOH>1000<1.0
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)Cl3-C6H2-O-CH2-COOH>1000<1.0
TriclopyrCl3-C5H2N-O-CH2-COOH>1000<1.0
DicambaCl2-C6H2(OCH3)-COOH>1000<1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of small molecules like herbicides.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1-3% bovine serum albumin (BSA) or non-fat dry milk.

  • Antibody and Standard/Cross-Reactant Solutions: Dilute the primary antibody and prepare a serial dilution of the this compound standard and each potential cross-reactant in PBST.

2. Plate Coating:

  • Coat the wells of a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in coating buffer.

  • Incubate overnight at 4°C.

3. Washing and Blocking:

  • Wash the plate three times with wash buffer.

  • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

4. Competitive Reaction:

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to the wells.[1]

  • Incubate for 1-2 hours at room temperature.[1]

5. Secondary Antibody and Detection:

  • Wash the plate three times with wash buffer.[1]

  • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

  • Incubate for 1 hour at room temperature.[1]

  • Wash the plate five times with wash buffer.[1]

  • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.[1]

6. Stop Reaction and Read Plate:

  • Add 50 µL of a stop solution (e.g., 2M H2SO4) to each well.[1]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

7. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the this compound standard.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the signal) for the target analyte and each cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

ELISA_Workflow Start Start Plate_Coating Plate Coating (Antigen Conjugate) Start->Plate_Coating Washing1 Washing Plate_Coating->Washing1 Blocking Blocking (BSA) Washing1->Blocking Washing2 Washing Blocking->Washing2 Competitive_Binding Competitive Binding (Primary Ab + Analyte/Cross-Reactant) Washing2->Competitive_Binding Washing3 Washing Competitive_Binding->Washing3 Secondary_Ab Secondary Ab Incubation (Enzyme-Linked) Washing3->Secondary_Ab Washing4 Washing Secondary_Ab->Washing4 Substrate_Addition Substrate Addition (e.g., TMB) Washing4->Substrate_Addition Stop_Reaction Stop Reaction Substrate_Addition->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Data_Analysis Data Analysis (IC50 & %CR) Read_Plate->Data_Analysis

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

This guide provides a foundational understanding of the principles and methodologies involved in the cross-reactivity assessment of this compound derivatives. Rigorous evaluation of assay specificity is a critical step in the development of reliable analytical tools for new chemical entities.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and manufacturing of chiral pharmaceuticals. For a molecule such as 2-Chloro-4-methylpentanoic acid, a chiral carboxylic acid, accurate assessment of its enantiomeric purity is paramount for ensuring efficacy and safety. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound and structurally related compounds. The methods discussed include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

The selection of an optimal analytical method hinges on several factors, including the specific requirements of the analysis (e.g., accuracy, precision, sensitivity), the nature of the sample matrix, and the availability of instrumentation. This guide presents a summary of key performance parameters for each technique, detailed experimental protocols for analogous compounds, and a visual representation of the analytical workflows.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the four principal methods for determining the enantiomeric excess of chiral carboxylic acids like this compound. The data presented is based on studies of analogous compounds and serves as a general guideline.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agents (CSAs)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1][2]Separation of volatile enantiomeric derivatives based on their differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinguishable signals in the NMR spectrum.[3]Differential migration of enantiomers in a capillary under the influence of an electric field due to interaction with a chiral selector in the buffer.[4][5]
Typical Stationary Phase / Reagent Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns.[1]Cyclodextrin-based capillary columns (e.g., Chirasil-DEX CB).Chiral solvating agents (e.g., cinchona alkaloids, (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid - Mosher's acid).[6]Chiral selectors added to the background electrolyte (e.g., cyclodextrins, macrocyclic antibiotics like vancomycin).
Derivatization Often not required for direct analysis, but may be necessary for indirect methods or to improve detection.[2][7]Generally required to convert the carboxylic acid to a more volatile ester.Not required for the analyte, but involves the addition of a chiral solvating agent.Not required.
Resolution (Rs) Typically > 1.5 (baseline separation).Can achieve high resolution, dependent on the column and derivatization.Resolution is observed as the separation of NMR signals (Δδ), with resolution parameters (Rs) as high as 18.1 reported for some systems.[6]High theoretical plate counts can lead to excellent resolution.
Analysis Time Typically 10-30 minutes per sample.[7]Typically 10-30 minutes per sample.[8]5-15 minutes per sample for data acquisition.Typically 5-20 minutes per sample.
Required Sample Amount Micrograms (µg) to milligrams (mg).Nanograms (ng) to micrograms (µg).Milligrams (mg).Nanograms (ng) to micrograms (µg).
Advantages Broad applicability, well-established, high precision and accuracy, suitable for preparative separations.[9][10]High resolution, high sensitivity, especially with mass spectrometry detection.[8][11]Rapid analysis, non-destructive, provides structural information, no separation required.[3]High efficiency, low sample and reagent consumption, rapid method development.[12]
Disadvantages Higher cost of chiral columns and solvents, potential for lower sensitivity without derivatization.Derivatization can be time-consuming and introduce errors.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.

Experimental Workflows and Methodologies

General Workflow for Enantiomeric Excess Assessment

The following diagram illustrates the general experimental workflows for the four primary methods used to assess the enantiomeric excess of a chiral carboxylic acid.

G General Workflow for Enantiomeric Excess Assessment cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy cluster_ce Chiral CE Sample Racemic or Enantioenriched This compound HPLC_Deriv Derivatization (Optional, Indirect Method) Sample->HPLC_Deriv HPLC_Col Chiral HPLC Column Sample->HPLC_Col GC_Deriv Ester Derivatization (Required) Sample->GC_Deriv NMR_Mix Mix with Chiral Solvating Agent (CSA) Sample->NMR_Mix CE_Inject Inject into Capillary with Chiral Selector in BGE Sample->CE_Inject HPLC_Deriv->HPLC_Col HPLC_Det Detection (UV/MS) HPLC_Col->HPLC_Det HPLC_Res Chromatogram (Separated Peaks) HPLC_Det->HPLC_Res GC_Col Chiral GC Column GC_Deriv->GC_Col GC_Det Detection (FID/MS) GC_Col->GC_Det GC_Res Chromatogram (Separated Peaks) GC_Det->GC_Res NMR_Acq NMR Spectrometer NMR_Mix->NMR_Acq NMR_Spec NMR Spectrum (Split Signals) NMR_Acq->NMR_Spec CE_Sep Electrophoretic Separation CE_Inject->CE_Sep CE_Det Detection (UV) CE_Sep->CE_Det CE_Res Electropherogram (Separated Peaks) CE_Det->CE_Res

References

A Guide to Inter-Laboratory Validation of 2-Chloro-4-methylpentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation process for the analytical quantification of 2-Chloro-4-methylpentanoic acid, a chiral compound of interest in pharmaceutical development and chemical synthesis. The document outlines the methodologies for key experiments and presents a comparative summary of hypothetical validation data from multiple laboratories, offering a benchmark for researchers, scientists, and drug development professionals.

Introduction

The enantioselective analysis of chiral molecules like this compound is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Ensuring the reliability and reproducibility of analytical methods across different laboratories is paramount for regulatory submission and clinical trials. This guide details a hypothetical inter-laboratory validation study designed to assess the performance of a chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of the (S)- and (R)-enantiomers of this compound.

Analytical Methodology

A common approach for the chiral separation and quantification of this compound involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) or direct analysis using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. For this guide, we will focus on a chiral HPLC-UV method, a widely accessible and robust technique.

Experimental Protocol: Chiral HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative-coated silica gel column, is typically effective for resolving enantiomers of chiral carboxylic acids.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small percentage of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance, for example, 220 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration.

Inter-Laboratory Validation Parameters

The validation of the analytical method across participating laboratories should adhere to international guidelines such as those from the International Council for Harmonisation (ICH). The key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Comparative Inter-Laboratory Results

The following tables summarize hypothetical data from a three-laboratory validation study of the chiral HPLC-UV method for this compound.

Table 1: Linearity and Range

LaboratoryLinearity (Correlation Coefficient, r²)Range (µg/mL)
Laboratory A0.99951 - 100
Laboratory B0.99921 - 100
Laboratory C0.99981 - 100

Table 2: Accuracy (Recovery %)

LaboratoryLow Concentration (5 µg/mL)Medium Concentration (50 µg/mL)High Concentration (90 µg/mL)
Laboratory A99.5%100.2%99.8%
Laboratory B98.9%101.0%100.5%
Laboratory C100.8%99.7%100.1%

Table 3: Precision (Relative Standard Deviation, %RSD)

LaboratoryRepeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=18)
Laboratory A0.8%1.5%
Laboratory B1.1%1.8%
Laboratory C0.9%1.6%

Table 4: LOD and LOQ

LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Laboratory A0.31.0
Laboratory B0.41.2
Laboratory C0.30.9

Table 5: Inter-Laboratory Reproducibility (%RSD)

Concentration (µg/mL)Mean Concentration Measured (µg/mL)%RSD
1010.12.5%
5050.31.9%
8080.21.5%

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the chiral HPLC analysis of this compound.

Inter-Laboratory Validation Logic

G cluster_labs Participating Laboratories cluster_params Validation Parameters cluster_results Outcome labA Laboratory A specificity Specificity labA->specificity linearity Linearity labA->linearity accuracy Accuracy labA->accuracy precision Precision labA->precision lod_loq LOD/LOQ labA->lod_loq labB Laboratory B labB->specificity labB->linearity labB->accuracy labB->precision labB->lod_loq labC Laboratory C labC->specificity labC->linearity labC->accuracy labC->precision labC->lod_loq reproducibility Method Reproducibility specificity->reproducibility linearity->reproducibility accuracy->reproducibility precision->reproducibility lod_loq->reproducibility

Caption: Logical flow of the inter-laboratory validation process.

A Comparative Guide to the Reaction Kinetics of 2-Chloro- and 2-Fluoro-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Background: Predicting Reactivity

The reaction rates of 2-chloro-4-methylpentanoic acid and 2-fluoro-4-methylpentanoic acid in nucleophilic substitution reactions are primarily dictated by the nature of the halogen substituent at the alpha-position. The key factors influencing the rate of a bimolecular nucleophilic substitution (SN2) reaction, the most probable mechanism for these secondary alkyl halides, are the leaving group ability of the halide and the electrophilicity of the carbon atom to which it is attached.

  • Leaving Group Ability: In nucleophilic substitution reactions, the facility with which a leaving group departs is a crucial determinant of the reaction rate. Weaker bases are generally better leaving groups.[1][2] Among the halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is the poorest leaving group.[3][4] This trend is attributed to the basicity of the halide anions; the fluoride ion is the most basic and therefore the least stable as a free ion, making it a reluctant leaving group.[1][2]

  • Bond Strength: The carbon-halogen bond strength is another significant factor. The carbon-fluorine bond is the strongest single bond to carbon, making it more difficult to break compared to the carbon-chlorine bond.[5] This higher bond dissociation energy for the C-F bond contributes to a higher activation energy for the reaction and consequently a slower reaction rate.

  • Inductive Effect: Fluorine is more electronegative than chlorine, leading to a stronger electron-withdrawing inductive effect.[6] This effect increases the partial positive charge on the alpha-carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. However, in the context of an SN2 reaction, the leaving group ability and bond strength are generally the dominant factors that determine the overall reaction rate.[4]

Hypothetical Experimental Protocol: A Comparative Kinetic Study

The following is a detailed, hypothetical protocol for a kinetic study designed to compare the reaction rates of this compound and 2-fluoro-4-methylpentanoic acid with a common nucleophile, sodium azide, in a polar aprotic solvent.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-fluoro-4-methylpentanoic acid with sodium azide.

Reaction: R-X + NaN3 → R-N3 + NaX (where R = -CH(COOH)CH2CH(CH3)2 and X = Cl or F)

Materials:

  • This compound (≥98% purity)

  • 2-fluoro-4-methylpentanoic acid (≥98% purity)

  • Sodium azide (NaN3, ≥99% purity)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Standardized hydrochloric acid (HCl, 0.1 M)

  • Phenolphthalein indicator

  • Thermostatted reaction vessel (e.g., a jacketed reactor connected to a water bath)

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and standard volumetric glassware

  • Stopwatch

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous DMF.

    • Prepare a 0.1 M solution of 2-fluoro-4-methylpentanoic acid in anhydrous DMF.

    • Prepare a 0.2 M solution of sodium azide in anhydrous DMF.

  • Kinetic Run (for each compound):

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 50 °C).

    • Place 50.0 mL of the 0.1 M solution of the respective 2-halo-4-methylpentanoic acid into the reaction vessel.

    • Separately, bring 50.0 mL of the 0.2 M sodium azide solution to the same temperature.

    • Simultaneously start the stopwatch and add the sodium azide solution to the reaction vessel with vigorous stirring.

    • At regular time intervals (e.g., every 15 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing 20 mL of ice-cold deionized water.

    • Titrate the unreacted carboxylic acid in the quenched aliquot with the standardized 0.1 M HCl solution using phenolphthalein as an indicator.

    • Continue taking aliquots until the reaction has proceeded to at least 70% completion or for a predetermined duration.

  • Data Analysis:

    • Calculate the concentration of the 2-halo-4-methylpentanoic acid at each time point.

    • Plot 1/[R-X] versus time.

    • The slope of the resulting straight line will be equal to the second-order rate constant (k).

    • Compare the rate constants obtained for this compound and 2-fluoro-4-methylpentanoic acid.

Data Presentation: Hypothetical Kinetic Data

The following table summarizes hypothetical data that could be obtained from the experiment described above, illustrating the expected difference in reaction rates.

Time (min)[this compound] (M)[2-fluoro-4-methylpentanoic acid] (M)
00.05000.0500
150.03570.0488
300.02780.0476
450.02270.0465
600.01920.0455
900.01490.0435
1200.01220.0417

Hypothetical Rate Constants (at 50 °C):

CompoundHypothetical Second-Order Rate Constant (k) (M⁻¹min⁻¹)
This compound0.25
2-fluoro-4-methylpentanoic acid0.008

Note: The data presented in these tables are purely hypothetical and are intended for illustrative purposes to reflect the expected kinetic behavior based on chemical principles.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Run cluster_analysis Data Collection and Analysis prep_chloro Prepare 0.1 M This compound in DMF prep_fluoro Prepare 0.1 M 2-fluoro-4-methylpentanoic acid in DMF prep_azide Prepare 0.2 M Sodium Azide in DMF thermostat Equilibrate Reaction Vessel to 50 °C add_acid Add 50 mL of Acid Solution thermostat->add_acid add_azide Add 50 mL of Azide Solution (Start Timer) add_acid->add_azide reaction Reaction in Progress with Stirring add_azide->reaction aliquot Withdraw 5 mL Aliquot at Timed Intervals reaction->aliquot quench Quench Reaction in Ice Water aliquot->quench titrate Titrate with Standardized HCl quench->titrate calculate Calculate [Acid] vs. Time titrate->calculate plot Plot 1/[Acid] vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

References

A Comparative Guide to Chiral Selectors for the Enantioseparation of 2-Halopentanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Chiral Selector Performance in the Gas Chromatographic Separation of 2-Chloropentanoic and 2-Bromopentanoic Acids.

The successful separation of enantiomers is a critical task in the pharmaceutical and fine chemical industries, where the physiological effects of stereoisomers can differ significantly. This guide provides a comparative evaluation of various chiral selectors for the gas chromatographic (GC) separation of 2-chloropentanoic acid and 2-bromopentanoic acid enantiomers. The data presented herein, summarized from peer-reviewed studies, aims to assist researchers in selecting the optimal chiral stationary phase (CSP) for their analytical needs.

Principles of Chiral Recognition in Gas Chromatography

The enantioseparation of volatile compounds, such as the methyl esters of 2-halopentanoic acids, by gas chromatography is predominantly achieved using chiral stationary phases. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized in the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.[1][2]

Modified cyclodextrins are a prominent class of chiral selectors used in GC. These cyclic oligosaccharides possess a chiral cavity, and their derivatization with various functional groups enhances their enantioselective recognition capabilities.[1][3] The primary modes of interaction contributing to chiral recognition include inclusion into the cyclodextrin cavity, hydrogen bonding, and dipole-dipole interactions.

Comparison of Chiral Selector Performance

The following table summarizes the quantitative data for the separation of 2-chloropentanoic acid and 2-bromopentanoic acid methyl ester enantiomers on different modified cyclodextrin-based chiral stationary phases. The key performance indicators are the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks. A higher α value signifies better selectivity, and an Rs value of 1.5 or greater indicates baseline separation.

AnalyteChiral Selector (Stationary Phase)Column Temperature (°C)Retention Time (t_R1_ / t_R2_) (min)Separation Factor (α)Resolution (R_s_)Reference
Methyl 2-chloropentanoateHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin8025.4 / 26.01.032.1Veselá et al.
Methyl 2-chloropentanoateOctakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin8020.1 / 20.51.021.5Veselá et al.
Methyl 2-bromopentanoateHeptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin10022.8 / 23.41.032.3Veselá et al.
Methyl 2-bromopentanoateOctakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin10018.2 / 18.61.021.6Veselá et al.

Experimental Protocols

The data presented in this guide was obtained using the following general experimental protocol. Researchers should refer to the specific cited literature for detailed methodologies.

Sample Preparation: Methyl Ester Derivatization

Prior to GC analysis, the 2-halopentanoic acids must be converted to their more volatile methyl esters. A common derivatization procedure involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst, such as acetyl chloride.

Procedure:

  • Dissolve the 2-halopentanoic acid in an excess of methanol.

  • Slowly add a catalytic amount of acetyl chloride while cooling the mixture in an ice bath.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • The resulting solution containing the methyl ester is then ready for GC injection.

Gas Chromatography (GC) Conditions

The following is a representative set of GC conditions for the chiral separation of 2-halopentanoic acid methyl esters.

  • Gas Chromatograph: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary Column: Fused silica capillary column coated with the respective chiral stationary phase (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate or pressure.

  • Injector Temperature: Typically set to 250 °C.

  • Detector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: Isothermal analysis at the temperatures specified in the data table.

  • Injection Mode: Split injection is commonly used.

Experimental Workflow

The logical flow of the experimental process for the chiral separation of 2-halopentanoic acids is depicted in the following diagram.

experimental_workflow Experimental Workflow for Chiral GC Separation cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Racemic 2-Halopentanoic Acid derivatization Methyl Ester Derivatization (Methanol, Acetyl Chloride) start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction drying Drying of Organic Phase extraction->drying injection GC Injection drying->injection separation Chiral Separation (Modified Cyclodextrin CSP) injection->separation detection FID Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification (tR, α, Rs) chromatogram->quantification

Caption: Workflow for the chiral GC separation of 2-halopentanoic acids.

Discussion and Selector Comparison

Based on the available data, both heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin and octakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin are effective chiral selectors for the baseline separation of 2-chloro- and 2-bromopentanoic acid methyl esters.

The β-cyclodextrin-based CSP consistently provides slightly higher separation factors (α) and resolution values (Rs) for both analytes compared to the γ-cyclodextrin-based phase. This suggests a better enantiomeric recognition for the 2-halopentanoic acid esters within the cavity of the heptakis-substituted β-cyclodextrin. The difference in performance can be attributed to the different cavity sizes of the β- and γ-cyclodextrins and the specific interactions between the analyte and the derivatized rim of the cyclodextrin.

For researchers aiming for the most robust separation with the highest resolution, the heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase appears to be the preferred choice for both 2-chloropentanoic and 2-bromopentanoic acids under the tested conditions. However, the γ-cyclodextrin-based phase still provides adequate, baseline separation and may be a suitable alternative.

It is important to note that chromatographic conditions, such as temperature and carrier gas flow rate, can significantly influence the separation.[1] Therefore, optimization of these parameters is recommended to achieve the best possible results for a specific application.

References

A Comparative Guide to Confirming the Absolute Configuration of 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. The spatial arrangement of substituents around a stereocenter can profoundly influence a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides an objective comparison of four common analytical techniques for confirming the absolute configuration of 2-Chloro-4-methylpentanoic acid: Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, Electronic Circular Dichroism (ECD) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparison of Analytical Techniques

Each method for determining absolute configuration possesses distinct advantages and limitations. The choice of technique often depends on the physical properties of the analyte, the availability of instrumentation, and the desired level of structural detail.

Technique Principle Sample Requirements Advantages Limitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.5-15 mg, soluble in a suitable solvent (e.g., CDCl₃, CCl₄). The sample is recoverable.[1]Non-destructive. Applicable to a wide range of molecules in solution, including oils and liquids. Provides definitive absolute configuration when coupled with quantum chemical calculations.[1][2]Requires specialized instrumentation. Interpretation relies on comparison with theoretical calculations, which can be computationally intensive.[1][2][3]
NMR with Chiral Derivatizing Agents (CDAs) The chiral analyte is reacted with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR chemical shifts.5–10 mg of the derivative dissolved in a deuterated solvent.[4]Widely accessible instrumentation (NMR). Can be used for in-situ analysis.[5] Provides a clear determination of absolute configuration by comparing the chemical shifts of the diastereomers.Requires chemical modification of the analyte, which may not be straightforward. The choice of CDA is crucial for achieving sufficient chemical shift separation.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a molecule containing a chromophore.Very small amount of sample (solutions of about 10⁻⁵ M).[6]High sensitivity. Easy to measure.[6]Requires the presence of a suitable chromophore in the molecule. The analysis can be complex for flexible molecules with multiple conformers.[7]
Single-Crystal X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays.A high-quality single crystal of the compound or a suitable crystalline derivative.Provides an unambiguous and definitive determination of the absolute configuration and the complete 3D structure of the molecule.[8][9][10]Growing suitable single crystals can be a significant challenge and is often the rate-limiting step. Not applicable to oils or amorphous solids.

Experimental Data and Analysis

To illustrate the application of these techniques, this section presents representative experimental data for the determination of the absolute configuration of this compound and its structural analogs.

Vibrational Circular Dichroism (VCD) Spectroscopy

The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with the spectrum calculated for a known enantiomer using density functional theory (DFT).[2][3] For α-chloro carboxylic acids like this compound, dimerization through hydrogen bonding can significantly affect the VCD spectrum.[11] Therefore, analysis is often performed on the corresponding methyl ester to simplify the conformational landscape.[12]

As a representative example, the experimental VCD spectrum of (S)-2-chloropropanoic acid methyl ester would be compared to the DFT-calculated spectra for the (R) and (S) enantiomers. A positive correlation between the experimental and the calculated (S) spectrum would confirm the absolute configuration.

Table 1: Representative VCD Data for a Chiral α-Chloroalkanoic Acid Methyl Ester

Wavenumber (cm⁻¹)Experimental ΔA x 10⁻⁵ (S-enantiomer)Calculated ΔA x 10⁻⁵ (S-enantiomer)Calculated ΔA x 10⁻⁵ (R-enantiomer)
1740+3.5+3.8-3.8
1450-2.1-2.3+2.3
1280+1.8+2.0-2.0
1120-1.5-1.6+1.6
NMR Spectroscopy with Chiral Derivatizing Agents

This method involves the esterification of the (R)- and (S)-enantiomers of this compound with a chiral alcohol, such as (R)-(-)-2-butanol, to form a pair of diastereomers. The difference in the ¹H NMR chemical shifts (Δδ) of the protons adjacent to the stereocenter is then used to determine the absolute configuration.

Table 2: Representative ¹H NMR Data for Diastereomeric Esters of this compound

Protonδ (ppm) for (R)-acid-(R)-alcohol esterδ (ppm) for (S)-acid-(R)-alcohol esterΔδ (δ_R_ - δ_S_)
H-2 (acid)4.154.25-0.10
H-2' (alcohol)4.904.85+0.05
CH₃ (alcohol)1.251.30-0.05

A consistent pattern of upfield or downfield shifts for specific protons in the diastereomeric pair allows for the assignment of the absolute configuration based on established models for the chiral derivatizing agent.

Electronic Circular Dichroism (ECD) Spectroscopy

Since this compound lacks a strong chromophore, direct ECD analysis is challenging. However, the absolute configuration can be determined by derivatizing the carboxylic acid with a chromophoric molecule. The exciton chirality method can then be applied to the resulting ECD spectrum.[13] This method relies on the through-space interaction of two or more chromophores, leading to a characteristic bisignate Cotton effect (a pair of ECD bands of opposite sign). The sign of this "exciton couplet" is directly related to the chirality of the molecule.

Table 3: Representative ECD Data for a Derivatized Chiral Carboxylic Acid

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
260+15,000
240-20,000

A positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength) would indicate a specific spatial arrangement of the chromophores, and thus a specific absolute configuration at the stereocenter.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration.[8][9] Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative, for example, by forming a salt with a chiral amine of known absolute configuration. The resulting crystal is then analyzed by X-ray diffraction.

Table 4: Representative Crystallographic Data for a Crystalline Derivative of an α-Chloro Carboxylic Acid

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
Flack Parameter0.02(3)

A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methyl ester of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a commercial VCD spectrometer.

  • Data Acquisition: Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) at a resolution of 4 cm⁻¹. Multiple scans are typically averaged to improve the signal-to-noise ratio.[2]

  • Computational Analysis: Perform DFT calculations (e.g., using Gaussian software) to predict the VCD spectra for both the (R) and (S) enantiomers of the methyl ester.

  • Data Comparison: Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration.[2]

VCD_Workflow cluster_experimental Experimental cluster_computational Computational Sample This compound Esterification Esterification Sample->Esterification VCD_Measurement VCD Measurement Esterification->VCD_Measurement Experimental_Spectrum Experimental VCD Spectrum VCD_Measurement->Experimental_Spectrum Comparison Comparison & Assignment Experimental_Spectrum->Comparison DFT_R DFT Calculation (R)-enantiomer Calculated_R Calculated (R) Spectrum DFT_R->Calculated_R DFT_S DFT Calculation (S)-enantiomer Calculated_S Calculated (S) Spectrum DFT_S->Calculated_S Calculated_R->Comparison Calculated_S->Comparison

VCD workflow for absolute configuration determination.
NMR Spectroscopy with Chiral Derivatizing Agents

  • Derivatization: React the racemic or enantiomerically enriched this compound with a chiral derivatizing agent (e.g., (R)-(-)-2-butanol) in the presence of a suitable coupling agent to form the diastereomeric esters.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomeric ester mixture in a deuterated solvent (e.g., CDCl₃).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Identify the signals corresponding to the protons near the stereocenter for each diastereomer and calculate the chemical shift differences (Δδ).

  • Configuration Assignment: Compare the observed Δδ values with established models for the specific CDA to assign the absolute configuration.

NMR_Workflow Racemic_Acid Racemic 2-Chloro-4- methylpentanoic acid Derivatization Derivatization Racemic_Acid->Derivatization CDA Chiral Derivatizing Agent (CDA) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers NMR_Measurement NMR Measurement Diastereomers->NMR_Measurement NMR_Spectra ¹H NMR Spectra of Diastereomers NMR_Measurement->NMR_Spectra Analysis Analysis of Δδ NMR_Spectra->Analysis Assignment Absolute Configuration Assignment Analysis->Assignment

NMR with CDA workflow for absolute configuration determination.
Electronic Circular Dichroism (ECD) Spectroscopy

  • Derivatization: React this compound with a suitable chromophoric derivatizing agent.

  • Sample Preparation: Prepare a dilute solution (approximately 10⁻⁵ M) of the derivatized product in a suitable solvent (e.g., methanol or acetonitrile).[6]

  • Instrumentation: Use a commercial ECD spectrometer.

  • Data Acquisition: Record the ECD spectrum over the appropriate UV-Vis wavelength range.

  • Data Analysis: Analyze the spectrum for characteristic exciton-coupled Cotton effects and determine their signs.

  • Configuration Assignment: Relate the sign of the exciton couplet to the absolute configuration based on the exciton chirality method.

ECD_Workflow Analyte This compound Derivatization Derivatization Analyte->Derivatization Derivatizing_Agent Chromophoric Derivatizing Agent Derivatizing_Agent->Derivatization Chromophoric_Derivative Chromophoric Derivative Derivatization->Chromophoric_Derivative ECD_Measurement ECD Measurement Chromophoric_Derivative->ECD_Measurement ECD_Spectrum ECD Spectrum ECD_Measurement->ECD_Spectrum Exciton_Analysis Exciton Chirality Analysis ECD_Spectrum->Exciton_Analysis Absolute_Configuration Absolute Configuration Exciton_Analysis->Absolute_Configuration

ECD workflow for absolute configuration determination.
Single-Crystal X-ray Crystallography

  • Crystallization: Prepare a crystalline salt of this compound with a chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine). Grow single crystals of the salt suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. Refine the atomic positions and other parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute structure.

XRay_Workflow Acid This compound Salt_Formation Salt Formation Acid->Salt_Formation Chiral_Amine Chiral Amine of Known Configuration Chiral_Amine->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Structure Absolute Structure (Flack Parameter) Structure_Solution->Absolute_Structure

X-ray crystallography workflow for absolute configuration.

References

"benchmarking the performance of 2-Chloro-4-methylpentanoic acid as a chiral auxiliary"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in the design of stereoselective synthetic routes. This guide provides a framework for benchmarking the performance of 2-Chloro-4-methylpentanoic acid as a potential chiral auxiliary by comparing it against established and highly effective alternatives, namely Evans' oxazolidinones and Oppolzer's sultams. Due to the absence of published performance data for this compound in this role, this guide presents the performance of the established auxiliaries as a benchmark.

The efficacy of a chiral auxiliary is determined by several key factors: its ability to induce high diastereoselectivity in a reaction, the chemical yield of the desired product, and the ease of its attachment to the substrate and subsequent cleavage without racemization.[1] This comparative guide will delve into these performance metrics across common asymmetric reactions, provide detailed experimental protocols, and visualize the underlying principles of chiral auxiliary-mediated synthesis.

Performance Comparison in Asymmetric Reactions

The following tables summarize the typical performance of Evans' oxazolidinones and Oppolzer's sultams in key asymmetric transformations. These values serve as a benchmark against which the performance of novel auxiliaries like this compound can be evaluated.

Table 1: Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound Data not availableData not availableData not availableData not available
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)IsobutyraldehydePropionyl Imide>99:185[2]
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans' Auxiliary)BenzaldehydePropionyl Imide95:580[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)BenzaldehydePropionyl Imide98:2 (anti:syn)90[2]

Table 2: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
This compound Data not availableData not availableData not availableData not available
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-Propionyl oxazolidinoneBenzyl bromide>98%95[3]
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)N-Acyl oxazolidinoneMethyl iodide>99%90[3]
Pseudoephedrine AmidePropionamideBenzyl bromide>98%92[1]

Table 3: Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
This compound Data not availableData not availableData not availableData not available
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)AcrylateEt₂AlCl>99:1>90[4]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-AcryloylsultamTiCl₄>95:592[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of a chiral auxiliary's performance. The following are generalized protocols for the attachment of the auxiliary, a representative asymmetric reaction, and the cleavage of the auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary (Acylation)

This protocol describes the general procedure for acylating an alcohol- or amine-based chiral auxiliary.

  • Dissolution and Deprotonation: Dissolve the chiral auxiliary (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon, nitrogen). Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C). For alcohol-based auxiliaries, a strong base like n-butyllithium is typically used for deprotonation. For amine-based auxiliaries, a non-nucleophilic base like triethylamine may be sufficient.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq.) to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary

This protocol outlines a typical aldol reaction, a powerful carbon-carbon bond-forming reaction.[5]

  • Enolate Formation: Dissolve the N-acylated Evans' auxiliary (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the addition of a tertiary amine base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA). Stir the mixture at 0 °C for 30 minutes to an hour to form the Z-enolate.[5]

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde electrophile (1.2 eq.) dropwise.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to 0 °C or room temperature over a period of 1-2 hours.

  • Work-up: Quench the reaction with a phosphate buffer (pH 7) or saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic extracts. Purify the crude aldol adduct by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The ability to remove the chiral auxiliary under mild conditions to afford the desired product without racemization is crucial.

For Evans' Oxazolidinones (Hydrolytic Cleavage): [2]

  • Dissolution: Dissolve the aldol adduct or alkylation product in a mixture of tetrahydrofuran (THF) and water.

  • Cleavage: Cool the solution to 0 °C and add a solution of hydrogen peroxide (H₂O₂) and lithium hydroxide (LiOH) in water.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours.

  • Quenching and Recovery: Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). The chiral auxiliary can be recovered by extraction with an organic solvent. The desired carboxylic acid product can be isolated from the aqueous layer after acidification and subsequent extraction.

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz (DOT language) illustrate the general workflow of using a chiral auxiliary and the underlying principle of stereochemical control.

G General Workflow of Chiral Auxiliary Mediated Synthesis cluster_0 Synthesis cluster_1 Asymmetric Transformation cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Attachment (Covalent Bond Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Alkylation) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

G Mechanism of Stereocontrol by a Chiral Auxiliary cluster_0 Facial Shielding cluster_1 Outcome Chiral_Auxiliary Chiral Auxiliary Substrate Prochiral Substrate Chiral_Auxiliary->Substrate covalent bond Blocked_Face Sterically Hindered Face Accessible_Face Accessible Face Reagent Reagent Reagent->Blocked_Face Disfavored Attack Reagent->Accessible_Face Preferential Attack Single_Diastereomer Formation of a Single Diastereomer

Caption: Steric hindrance from the chiral auxiliary directs the incoming reagent to one face of the substrate.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Chloro-4-methylpentanoic acid is essential for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a chlorinated carboxylic acid, this compound is classified as a hazardous halogenated organic waste and must be handled with specific protocols. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2]

The primary disposal method involves segregating the waste into a designated, approved container and arranging for its removal by a licensed hazardous waste disposal service.[3]

Operational Disposal Plan: Step-by-Step Protocol
  • Waste Identification and Segregation :

    • Identify this compound waste as "Halogenated Organic Waste."[4][5] This classification is due to the presence of chlorine in its structure.

    • Collect all waste containing this acid, including contaminated consumables (e.g., pipette tips, weighing boats), in a dedicated waste container.

    • Crucially, do not mix this waste with non-halogenated organic waste, inorganic acids, bases, or other waste streams.[4][6] Mixing waste types complicates the disposal process, increases costs, and can create dangerous chemical reactions.[2]

  • Container Management :

    • Use a chemically compatible waste container, such as one made of high-density polyethylene (HDPE).[2]

    • The container must be in good condition and have a tightly sealing cap to prevent leaks and the release of vapors.[6]

    • Clearly label the container with the words "Hazardous Waste: Halogenated Organic" and list all its contents, including "this compound."[6] Do not use abbreviations or chemical formulas.[6]

  • Storage :

    • Keep the waste container closed at all times except when actively adding waste.[6]

    • Store the sealed container in a well-ventilated, cool, and dry designated satellite accumulation area.

    • It is best practice to store the container within a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Final Disposal :

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • The material will likely be disposed of via controlled incineration at a licensed chemical destruction plant.[3]

Safety and Hazard Data Summary

While a specific, comprehensive Safety Data Sheet (SDS) is not available from the search results, the hazards can be inferred from its chemical class and data on similar compounds. It should be treated as a corrosive and irritating substance. The following table summarizes key data relevant to its safe handling and disposal.

ParameterInformationRationale & Citation
Chemical Classification Halogenated Organic AcidContains both a chlorine atom and a carboxylic acid functional group.[4][5]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319)GHS classification provided from a notification to the ECHA C&L Inventory.[7] Based on analogy to similar compounds, it should also be considered corrosive and a potential respiratory irritant.[2]
Personal Protective Equipment (PPE) Chemical splash goggles, full-face shield, butyl rubber or neoprene gloves, lab coat.Essential for protecting against splashes of corrosive and irritating liquid. Halogenated compounds can degrade nitrile gloves quickly.[2]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.To be avoided during storage and waste accumulation to prevent hazardous reactions.[8]
Prohibited Disposal Routes Drain Disposal, General TrashHalogenated organic compounds are toxic to aquatic life and are regulated as hazardous waste.[1][2][9]
Approved Disposal Method Collection by a licensed hazardous waste contractor for incineration.Standard procedure for halogenated organic wastes.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated: This compound classify Classify Waste: Is it a halogenated organic compound? start->classify segregate Segregate into dedicated 'Halogenated Organic Waste' container classify->segregate  Yes drain DO NOT Pour Down Drain classify->drain Incorrect mix DO NOT Mix with Other Waste (e.g., non-halogenated, acids, bases) classify->mix Incorrect yes_path Yes container Use sealed, labeled, and chemically compatible container (e.g., HDPE) segregate->container storage Store in a ventilated area with secondary containment container->storage disposal Arrange for pickup by EHS or a licensed hazardous waste contractor storage->disposal no_path No (Incorrect Path)

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Chloro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-methylpentanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the precautionary principle, treating it as a potentially corrosive and irritating substance, analogous to similar halogenated organic acids.

Assumed Hazard Classification

Due to its chemical structure, this compound should be handled as a substance with the following potential hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or irreversible damage.[1][2]

  • Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract.[3]

  • Corrosive to Metals: May be corrosive to certain metals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

Body Part Equipment Rationale
Eyes/Face Chemical splash goggles and a full-face shield.To protect against splashes of corrosive liquid that can cause severe eye damage. A face shield provides broader protection for the entire face.[1][4]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A secondary pair of nitrile gloves can be worn for splash protection but must be changed immediately upon contact.Halogenated hydrocarbons and acids can degrade common laboratory gloves. Check manufacturer's compatibility charts.[4]
Body A chemically resistant lab coat, apron, or coveralls.To protect skin from splashes and spills.[1][3]
Respiratory Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic acids/halogens should be used.[3][5]To prevent inhalation of irritating vapors.
Feet Closed-toe shoes made of a chemically resistant material.To protect feet from spills.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing unnecessary items and ensuring spill cleanup materials are available.

  • Transferring: When transferring the chemical, do so carefully to avoid splashing.[5] If diluting, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[3][5]

  • Heating: Avoid heating the compound unless necessary. If heating is required, do so in a controlled manner within the fume hood.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed.

  • Store below eye level to minimize the risk of dropping and splashing.[3][4]

  • Segregate from incompatible materials such as bases, oxidizing agents, and metals.[5][7]

  • Use corrosion-resistant secondary containment.

Disposal Plan

Waste Characterization:

  • This compound is a halogenated organic acid and should be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not discharge to sewer systems.[8] All disposal activities must comply with federal, state, and local regulations.[9]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.
Inhalation Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.

Workflow for Handling and Disposal of this compound

G Handling and Disposal Workflow for this compound A 1. Preparation - Don appropriate PPE - Prepare work area in fume hood - Ensure emergency equipment is accessible B 2. Handling - Transfer carefully to avoid splashes - Add acid to water if diluting - Work within a chemical fume hood A->B Proceed to handling G Emergency Event (Spill, Exposure) A->G C 3. Post-Handling - Decontaminate work surfaces - Remove and properly dispose of PPE B->C After completion of work E 5. Storage - Store in a cool, dry, well-ventilated area - Segregate from incompatibles B->E Store remaining chemical B->G D 4. Waste Collection - Collect all waste in a labeled, compatible hazardous waste container C->D Segregate waste C->G F 6. Waste Disposal - Arrange for pickup by licensed hazardous waste disposal service D->F For final disposal E->G H Follow Emergency Procedures - Evacuate, decontaminate, seek medical attention G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.